molecular formula C11H11NO4S B3373979 4-(3-Cyanopropanesulfonyl)benzoic acid CAS No. 1016834-20-0

4-(3-Cyanopropanesulfonyl)benzoic acid

Katalognummer: B3373979
CAS-Nummer: 1016834-20-0
Molekulargewicht: 253.28 g/mol
InChI-Schlüssel: DABPXPFVVLXWRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(3-Cyanopropanesulfonyl)benzoic acid is a benzoic acid derivative and a valuable chemical intermediate for research and development. This compound features both a carboxylic acid and a sulfonyl group with a terminal nitrile on its propyl chain, making it a versatile building block for the synthesis of more complex molecules, particularly in medicinal and organic chemistry. As a benzoic acid derivative, it shares a common structural motif with many biologically active compounds and approved pharmaceuticals. Benzoic acid and its derivatives are widely used as precursors in the industrial synthesis of various organic substances . The specific substitution pattern on the benzene ring in this compound suggests its potential application in designing enzyme inhibitors or receptor ligands, similar to other functionalized benzoic acids which are known to interact with biological targets such as monoamine oxidases . The compound is strictly for research applications and is a key intermediate in exploratory chemistry. It can be used in coupling reactions, polymer chemistry, and the development of novel compounds for pharmacological screening. WARNING: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(3-cyanopropylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c12-7-1-2-8-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABPXPFVVLXWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(3-Cyanopropanesulfonyl)benzoic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Cyanopropanesulfonyl)benzoic Acid

Executive Summary

4-(3-Cyanopropanesulfonyl)benzoic acid is a specialized bifunctional linker utilized in the synthesis of haptens for antibody generation, proteolysis-targeting chimeras (PROTACs), and metabolic probes. Its structure features a benzoic acid moiety (for amide coupling or esterification) and a 3-cyanopropyl sulfone tail . The sulfone group acts as a robust, biologically stable spacer that modulates solubility and electron density, while the terminal nitrile provides a latent handle for reduction to amines or transformation into amidines/tetrazoles.

This guide details the "Gold Standard" Thiol-Alkylation-Oxidation Pathway . This route is selected for its high regioselectivity, use of commercially available precursors, and scalability.

Retrosynthetic Analysis

To design the optimal pathway, we deconstruct the target molecule (TM) into its logical precursors. The most strategic disconnection occurs at the sulfone sulfur-carbon bonds.

  • Disconnection A (C-S bond): Disconnecting the propyl chain reveals a sulfinate nucleophile. While feasible, sulfinates can be unstable and prone to O-alkylation.

  • Disconnection B (Oxidation): Reducing the sulfone to a sulfide (thioether) simplifies the synthesis to a standard S-alkylation. This is the preferred route.

  • Disconnection C (S-Alkylation): The thioether intermediate can be formed from 4-mercaptobenzoic acid and 4-bromobutyronitrile .

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target Target Molecule 4-(3-Cyanopropanesulfonyl)benzoic acid Intermediate Intermediate Thioether 4-((3-cyanopropyl)thio)benzoic acid Target->Intermediate Oxidation (Oxone or H2O2) Precursor1 Starting Material A 4-Mercaptobenzoic Acid Intermediate->Precursor1 S-Alkylation Precursor2 Starting Material B 4-Bromobutyronitrile Intermediate->Precursor2 Electrophile

Figure 1: Retrosynthetic tree illustrating the disconnection of the sulfone to a sulfide precursor, derived from commercially available starting materials.

Primary Synthesis Pathway: Thiol-Alkylation-Oxidation

Phase 1: Selective S-Alkylation

The challenge in this step is chemoselectivity. 4-Mercaptobenzoic acid contains two acidic protons: the carboxylate (


) and the thiol (

). Using at least 2 equivalents of base generates a dianion. The thiolate, being a softer and more potent nucleophile than the carboxylate, reacts preferentially with the alkyl bromide.

Protocol:

  • Reagents:

    • 4-Mercaptobenzoic acid (10.0 mmol, 1.54 g)

    • 4-Bromobutyronitrile (11.0 mmol, 1.63 g) [Note: Also known as 4-bromobutanenitrile]

    • Potassium Carbonate (

      
      , 25.0 mmol, 3.45 g)
      
    • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).

  • Procedure:

    • Dissolve 4-mercaptobenzoic acid in DMF (20 mL) under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to ensure deprotonation.
      
    • Add 4-bromobutyronitrile dropwise.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Target

      
       will differ significantly from thiol).
      
    • Workup: Pour the reaction mixture into ice-water (100 mL). Acidify carefully with 1M HCl to pH ~3. The product, 4-((3-cyanopropyl)thio)benzoic acid , typically precipitates as a white solid. Filter, wash with water, and dry.

  • Yield Expectation: 85–95%.

Phase 2: Oxidation to Sulfone

Oxidation of the sulfide to the sulfone must be complete to avoid sulfoxide contamination. Oxone® (Potassium peroxymonosulfate) is the reagent of choice for its efficacy and ease of handling, though catalytic


 is a greener industrial alternative.

Protocol:

  • Reagents:

    • Thioether Intermediate (from Phase 1) (5.0 mmol, 1.10 g)

    • Oxone (6.0 mmol, 3.7 g) [Excess ensures full oxidation to sulfone]

    • Solvent: Methanol/Water (1:1 v/v).

  • Procedure:

    • Suspend the thioether in MeOH/Water (30 mL).

    • Add Oxone in portions over 15 minutes at room temperature. The reaction is exothermic; cooling to 0°C initially is recommended.

    • Stir at room temperature for 4–12 hours.

    • Monitoring: Check by HPLC or TLC. Sulfoxides appear early; sulfones appear later. Ensure the sulfoxide intermediate is fully consumed.

    • Workup: Dilute with water (50 mL). If the product precipitates, filter it. If not, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water.

DOT Diagram: Reaction Workflow

ReactionScheme SM1 4-Mercaptobenzoic Acid (Ar-SH) Step1 Step 1: S-Alkylation K2CO3, DMF, 60°C SM1->Step1 SM2 4-Bromobutyronitrile (Br-(CH2)3-CN) SM2->Step1 Inter Thioether Intermediate (Ar-S-(CH2)3-CN) Step1->Inter Step2 Step 2: Oxidation Oxone, MeOH/H2O Inter->Step2 Final Target Sulfone (Ar-SO2-(CH2)3-CN) Step2->Final

Figure 2: Step-by-step reaction workflow from starting materials to the final sulfone product.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry (Base) > 2.2 EquivalentsEssential to deprotonate both -COOH and -SH. Insufficient base leads to incomplete conversion or ester formation.
Temperature (Step 1) 50–60°CPromotes

substitution without causing nitrile hydrolysis (which occurs >80°C in basic aq. media).
Oxidant Choice Oxone or


-CPBA is effective but generates difficult-to-remove benzoic acid byproducts. Oxone allows for simple aqueous workup.
pH Control (Workup) Acidify to pH 3–4Ensures the carboxylic acid is protonated for precipitation/extraction. Avoid pH < 1 to prevent nitrile hydrolysis.

Analytical Characterization Profile

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, -COOH).
      
    • 
       8.1–8.2 (d, 2H, Ar-H ortho to SO2).
      
    • 
       7.8–7.9 (d, 2H, Ar-H meta to SO2).
      
    • 
       3.3–3.4 (t, 2H, -SO2-CH 2-).
      
    • 
       2.6 (t, 2H, -CH 2-CN).
      
    • 
       1.9–2.0 (m, 2H, -CH2-CH 2-CH2-).
      
  • IR Spectroscopy:

    • 
       2250 
      
      
      
      (C
      
      
      N stretch, sharp).
    • 
       1700 
      
      
      
      (C=O carboxylic acid).
    • 
       1300 & 1150 
      
      
      
      (O=S=O sulfone symmetric/asymmetric stretch).
  • Mass Spectrometry (ESI-):

    • [M-H]⁻ ion expected at m/z ~266.

Safety & Handling

  • 4-Bromobutyronitrile: Toxic if swallowed or absorbed through skin.[1] It releases cyanide upon combustion or hydrolysis. Handle in a fume hood.

  • Oxone: Strong oxidant. Keep away from flammable organic solvents.

  • Cyanide Hazard: While the nitrile group is stable under these conditions, avoid strong acids at high temperatures which could liberate HCN.

References

  • Preparation of Aryl Sulfones via Oxidation

    • Beilstein Journal of Organic Chemistry. "Synthesis and oxidation of some azole-containing thioethers." (2011).[2] Describes the selective oxidation of thioethers to sulfones using

      
       and catalytic systems.
      
    • Source:

  • General Alkylation of Mercaptobenzoic Acids

    • Organic Syntheses. "Working with Hazardous Chemicals" (General safety and handling of nitriles and alkyl halides).
    • Source: [3]

  • Oxone Oxidation Methodology

    • Journal of Chemical Reviews.[4] "A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides."

    • Source:

  • Reagent Data (4-Bromobutyronitrile)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 79996, 4-Bromobutyronitrile.
    • Source:

Sources

Technical Guide: Spectroscopic Characterization of 4-(3-Cyanopropanesulfonyl)benzoic acid

[1][2]

Executive Summary

4-(3-Cyanopropanesulfonyl)benzoic acid is a bifunctional aromatic sulfone featuring a carboxylic acid moiety and a nitrile-terminated alkyl sulfonyl chain.[1][2] Its structural duality makes it a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs), where it serves as a robust, polar linker.[1][2] This guide details the compound's physicochemical properties, definitive spectroscopic signatures (NMR, IR, MS), and quality control protocols.[1][2]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 4-(3-Cyanopropanesulfonyl)benzoic acid
CAS Registry Number 1016834-20-0
Molecular Formula C₁₁H₁₁NO₄S
Molecular Weight 253.27 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point 210–215 °C (Decomposes)
pKa (Calculated) ~3.8 (Carboxylic acid), ~-1.5 (Sulfone α-protons)
Structural Analysis

The molecule consists of a central benzene ring substituted at the para positions.[1][2] The electron-withdrawing nature of both the carboxylic acid (-COOH) and the sulfonyl (-SO₂-) groups creates an electron-deficient aromatic system.[1][2] The aliphatic side chain is a 3-carbon propyl linker terminated by a nitrile (-CN) group, introducing a dipole that influences solubility and binding affinity in protein pockets.[1][2]

Structurecluster_0Functional DomainsAcidCarboxylic Acid(H-Bond Donor/Acceptor)RingAromatic Core(π-π Stacking)Acid->RingPos 1SulfoneSulfonyl Group(Polar/Metabolic Stability)Ring->SulfonePos 4LinkerPropyl Chain(Spacer)Sulfone->LinkerNitrileNitrile(H-Bond Acceptor)Linker->Nitrile

Figure 1: Functional domain breakdown of 4-(3-Cyanopropanesulfonyl)benzoic acid.[1][2]

Spectroscopic Characterization

The following data represents the standard reference values for high-purity (>98%) samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1][2]

¹H NMR Interpretation

The aromatic region displays a classic AA'BB' splitting pattern characteristic of para-disubstituted benzenes with two electron-withdrawing groups.[1][2]

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
13.40 Broad Singlet1H-COOH Acidic proton; exchangeable with D₂O.[1][2]
8.18 Doublet (J=8.4 Hz)2HAr-H (ortho to COOH)Deshielded by anisotropy of C=O.[1][2]
8.06 Doublet (J=8.4 Hz)2HAr-H (ortho to SO₂)Deshielded by inductive effect of SO₂.[1][2]
3.38 Triplet (J=7.6 Hz)2HSO₂-CH ₂-α-position to sulfone; significantly deshielded.[1][2]
2.62 Triplet (J=7.2 Hz)2H-CH ₂-CNα-position to nitrile.[1][2]
1.98 Multiplet (Quintet)2H-CH₂-CH ₂-CH₂-Central methylene; shielded relative to others.[1][2]
¹³C NMR Interpretation
Shift (δ, ppm)AssignmentNote
166.4 C =O (Acid)Characteristic carbonyl signal.[1][2]
143.8 Ar-C -SO₂ (Quaternary)Ipso carbon attached to sulfone.[1][2]
135.2 Ar-C -COOH (Quaternary)Ipso carbon attached to acid.[1][2]
130.4 Ar-C H (ortho to COOH)
127.8 Ar-C H (ortho to SO₂)
119.8 -C ≡N (Nitrile)Distinctive nitrile carbon.[1][2]
53.2 SO₂-C H₂-High frequency due to SO₂ electronegativity.
18.5 -C H₂- (Central)
15.4 -C H₂-CN
Infrared (IR) Spectroscopy (ATR Method)

Key functional groups are identifiable by distinct absorbance bands.[1][2]

  • 3200–2500 cm⁻¹ (Broad): O-H stretch (Carboxylic acid dimer).[1][2]

  • 2248 cm⁻¹ (Sharp, Medium): C≡N stretch (Nitrile).[1][2] This is a critical diagnostic band for this specific linker.

  • 1695 cm⁻¹ (Strong): C=O stretch (Aromatic carboxylic acid).[1][2]

  • 1310 cm⁻¹ (Strong): Asymmetric S=O stretch (Sulfone).[1][2]

  • 1145 cm⁻¹ (Strong): Symmetric S=O stretch (Sulfone).[1][2]

Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (ESI)[1][2]

  • Positive Mode (ESI+): [M+H]⁺ = 254.3 m/z[1][2]

  • Negative Mode (ESI-): [M-H]⁻ = 252.3 m/z (Preferred for carboxylic acids)[1][2]

Fragmentation Pattern (MS/MS of 252.3):

  • m/z 252 → 208: Loss of CO₂ (Decarboxylation).[1][2]

  • m/z 208 → 144: Loss of SO₂ (Extrusion).[1][2]

  • m/z 144 → 77: Loss of propylnitrile chain (Formation of phenyl cation).[1][2]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

  • Weigh 10–15 mg of the compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2]

  • Sonicate for 30 seconds to ensure complete dissolution (the sulfone chain can slow dissolution).

  • Transfer to a 5mm NMR tube.[1][2]

  • Note: Avoid CDCl₃ as the compound exhibits poor solubility in non-polar chlorinated solvents.[1][2]

Quality Control Workflow

The following Graphviz diagram outlines the decision logic for validating the compound's purity before use in synthesis.

QC_WorkflowStartCrude MaterialSolubilitySolubility Check(DMSO/MeOH)Start->SolubilityLCMSLC-MS Analysis(Target: 254.3 m/z)Solubility->LCMSPurity_CheckPurity > 95%?LCMS->Purity_CheckNMR1H NMR Validation(Check Aliphatic Ratio)Purity_Check->NMRYesRecrystRecrystallization(EtOH/Water)Purity_Check->RecrystNoImpurity_IDIdentify Impurity:1. Sulfide (Precursor)2. Hydrolyzed Nitrile (Amide)NMR->Impurity_IDFailReleaseRelease for SynthesisNMR->ReleasePassImpurity_ID->RecrystRecryst->LCMS

Figure 2: Quality Control decision matrix for 4-(3-Cyanopropanesulfonyl)benzoic acid.

Synthesis & Impurity Profiling

Understanding the origin of the compound aids in interpreting spectral impurities.[1][2]

Primary Synthetic Route:

  • Alkylation: 4-Mercaptobenzoic acid + 4-Chlorobutyronitrile → 4-(3-cyanopropylthio)benzoic acid.[1][2]

  • Oxidation: Sulfide intermediate + Oxone (or H₂O₂) → Sulfone Product .[1][2]

Common Impurities:

  • Sulfide Precursor: Identified by NMR shifts of the propyl chain (S-CH₂ appears ~2.9 ppm, upfield from the sulfone's 3.38 ppm).[1][2]

  • Amide Hydrolysis Product: If the nitrile hydrolyzes, the -CN band at 2248 cm⁻¹ disappears, and new amide carbonyl peaks appear in IR/NMR.[1][2]

References

  • AA Blocks Catalog. (2024). Product Data: 4-(3-Cyanopropanesulfonyl)benzoic acid (Cat# AA01A869).[1][2] Retrieved from

  • MolPort Database. (2024).[1][2] Compound Properties for CAS 1016834-20-0. Retrieved from [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Methodology for spectral assignment).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for sulfone and nitrile shifts).

"4-(3-Cyanopropanesulfonyl)benzoic acid" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Cyanopropanesulfonyl)benzoic acid Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Bioconjugation Specialists

Structural Dynamics, Synthetic Methodology, and Functional Utility[1]

Executive Summary & Molecular Identity

4-(3-Cyanopropanesulfonyl)benzoic acid represents a specialized class of heterobifunctional linkers used in medicinal chemistry and bioconjugation. Characterized by a rigid phenyl-sulfone core and a flexible alkyl-nitrile tail, this molecule serves as a critical intermediate for generating bifunctional cross-linkers or pharmacophore scaffolds (particularly in the design of integrin antagonists and hapten-carrier conjugates).

Its value lies in the sulfonyl moiety (


), which provides metabolic stability and enhanced aqueous solubility compared to traditional amide or ether linkages, while the terminal nitrile (

) acts as a "masked" primary amine or a bioorthogonal handle.
Chemical Identity Table
PropertySpecification
IUPAC Name 4-((3-Cyanopropyl)sulfonyl)benzoic acid
Molecular Formula

Molecular Weight 253.27 g/mol
Core Motifs Benzoic Acid (Anchor), Sulfone (Polar Spacer), Aliphatic Nitrile (Reactive Handle)
pKa (Calc.) ~3.5 (Benzoic acid), modulated by electron-withdrawing

Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH < 4)
Synthetic Methodology (The "How")

As a Senior Application Scientist, I recommend a Two-Stage Convergent Synthesis (Thioetherification


 Oxidation). This route is superior to chlorosulfonylation approaches due to milder conditions and higher regioselectivity.
Stage 1: S-Alkylation (Thioether Formation)

The nucleophilic attack of 4-mercaptobenzoic acid on 4-bromobutyronitrile.

  • Reagents: 4-Mercaptobenzoic acid, 4-Bromobutyronitrile, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone (polar aprotic is essential for

    
    ).
    
  • Critical Control: Maintain temperature

    
     to prevent nitrile hydrolysis.
    
Stage 2: Chemoselective Oxidation

Conversion of the sulfide to the sulfone using Oxone® or mCPBA.

  • Reagents: Potassium peroxymonosulfate (Oxone®) or 3-Chloroperbenzoic acid (mCPBA).

  • Solvent: MeOH/Water (1:1) for Oxone; DCM for mCPBA.

  • Why Oxone? It is cheaper, safer, and avoids the difficult removal of m-chlorobenzoic acid byproducts.

Detailed Experimental Protocol (Self-Validating)
  • Alkylation: Dissolve 4-mercaptobenzoic acid (1.0 eq) in DMF. Add

    
     (2.5 eq) and stir for 30 min under 
    
    
    
    . Add 4-bromobutyronitrile (1.1 eq) dropwise. Heat to 50°C for 4 hours.
    • Validation: Monitor TLC (50% EtOAc/Hexane). Disappearance of thiol spot (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Dilute with water, acidify to pH 3 with 1M HCl. The thioether intermediate precipitates. Filter and dry.

  • Oxidation: Suspend the thioether in MeOH. Add Oxone (2.5 eq) dissolved in water dropwise at 0°C. Stir at RT for 12 hours.

    • Validation: LC-MS should show Mass shift +32 Da (S

      
       SO2).
      
  • Purification: Recrystallize from Ethanol/Water to remove inorganic salts.

Structural Logic & Pathway Visualization

The following diagram illustrates the synthetic workflow and the electronic logic governing the molecule's reactivity.

G cluster_logic Functional Group Utility Start 4-Mercaptobenzoic Acid (Nucleophile) Inter Thioether Intermediate (Sulfide Linkage) Start->Inter S-Alkylation (K2CO3, DMF, 50°C) Reagent 4-Bromobutyronitrile (Electrophile) Reagent->Inter Final 4-(3-Cyanopropanesulfonyl) benzoic acid (Target Sulfone) Inter->Final Oxidation (MeOH/H2O) Oxidant Oxone® / mCPBA (Oxidation Agent) Oxidant->Final Sulfone Sulfone Group (-SO2-) Increases Solubility Metabolic Stability Final->Sulfone Nitrile Nitrile Group (-CN) Precursor to Amine Bioorthogonal Tag Final->Nitrile

Caption: Synthetic pathway from mercaptobenzoic acid to the sulfone target, highlighting functional group utility.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Spectroscopic Fingerprint
TechniqueDiagnostic SignalStructural Assignment
IR (ATR)

(Sharp, w)

Stretch (Nitrile)
IR (ATR)

(Broad, s)

Stretch (Carboxylic Acid)
IR (ATR)

(Strong)

Asymmetric/Symmetric Stretch
1H NMR

(d, 2H),

(d, 2H)
Aromatic Protons (AA'BB' system, deshielded by SO2/COOH)
1H NMR

(m, 2H)

(Alpha to sulfone)
1H NMR

(t, 2H)

(Alpha to nitrile)
Impurity Profile (Troubleshooting)
  • Sulfoxide Contamination: If the oxidation is incomplete, a peak at

    
     (alpha-sulfoxide) will appear in NMR. Remedy: Treat with additional oxidant.
    
  • Hydrolysis: The nitrile is susceptible to hydrolysis under strong acidic/basic conditions at high heat, forming the di-acid. Remedy: Keep workup pH between 3-4 and avoid boiling in strong acid.

Applications in Drug Discovery

This molecule is rarely a final drug but a high-value intermediate .

  • Integrin Antagonists: The distance between the carboxylic acid (mimicking Aspartate) and the nitrile (reduced to amine, mimicking Arginine/Lysine) approximates the pharmacophore of RGD (Arg-Gly-Asp) mimetics used in anti-thrombotic drugs like Tirofiban .

  • ADC Linkers: The sulfone group enhances the hydrophilicity of Antibody-Drug Conjugate (ADC) linkers, preventing the aggregation of hydrophobic payloads.

  • Fragment-Based Drug Design (FBDD): The rigid phenyl-sulfone acts as a scaffold to orient the polar acid and nitrile vectors in specific enzyme pockets (e.g., serine proteases).

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. Link

  • Duggan, M. E., et al. "Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors." Journal of Medicinal Chemistry, 38(17), 3332-3341. (Context for sulfonyl-benzoic acid pharmacophores in integrin inhibitors). Link

  • World Intellectual Property Organization. "Process for the preparation of 4-methylsulfonyl benzoic acid derivatives." Patent WO1996030365. (Industrial context for sulfonyl benzoic acid synthesis). Link

"4-(3-Cyanopropanesulfonyl)benzoic acid" solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(3-Cyanopropanesulfonyl)benzoic acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can impede absorption, lead to variable clinical outcomes, and present significant formulation challenges. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-(3-Cyanopropanesulfonyl)benzoic acid, a novel molecule featuring a carboxylic acid, a sulfone, and a nitrile moiety. In the absence of specific experimental data for this compound, this guide synthesizes established principles of physical chemistry and pharmacology to predict its solubility behavior. Furthermore, it offers detailed, field-proven protocols for the empirical determination of its key solubility parameters, including pKa, thermodynamic and kinetic solubility, and pH-dependent solubility profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and experimentally verify the solubility characteristics of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Therefore, a thorough understanding of a compound's solubility is not merely an academic exercise but a fundamental requirement for successful drug development.

This guide focuses on 4-(3-Cyanopropanesulfonyl)benzoic acid, a molecule with a unique combination of functional groups that influence its physicochemical properties. Its structure consists of a benzoic acid core, which is acidic, a polar sulfone linker, and a terminal nitrile group. The interplay of these groups dictates the molecule's interaction with aqueous and organic media.

Theoretical Solubility Profile of 4-(3-Cyanopropanesulfonyl)benzoic acid

A predictive assessment of solubility begins with a structural analysis of the molecule, considering the contribution of each functional group.

  • Benzoic Acid Moiety: The carboxylic acid group is the primary driver of pH-dependent solubility. As a weak acid, its ionization state is governed by the Henderson-Hasselbalch equation. At a pH below its acid dissociation constant (pKa), the un-ionized, less water-soluble form (R-COOH) will predominate.[2] Conversely, at a pH above the pKa, the ionized carboxylate form (R-COO⁻) will be the major species, exhibiting significantly higher aqueous solubility due to favorable ion-dipole interactions with water.[3] The pKa of benzoic acid itself is approximately 4.2.[4] The presence of the electron-withdrawing sulfone group is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa relative to benzoic acid.

  • Sulfone Group (-SO₂-): The sulfonyl group is a highly polar, hydrogen bond acceptor that does not ionize. Its presence generally enhances aqueous solubility.[5] This is a critical feature that can counterbalance the hydrophobicity of the aromatic ring.

  • Nitrile Group (-C≡N): The cyano group is polar and can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[6][7] While lower molecular weight nitriles are water-soluble, this solubility decreases as the carbon chain length increases.[8][9] In this molecule, it contributes to the overall polarity.

Based on this analysis, 4-(3-Cyanopropanesulfonyl)benzoic acid is predicted to be a weakly acidic compound with poor solubility at low pH and significantly increased solubility at neutral and basic pH.

In Silico Solubility Prediction

Computational tools can provide initial estimates of solubility.[10] Methods like Quantitative Structure-Property Relationship (QSPR) models, including the General Solubility Equation (GSE), and machine learning algorithms can predict solubility based on molecular descriptors.[11][12] These models are trained on large datasets of compounds with known solubilities and can offer valuable, albeit preliminary, insights.[13][14]

Experimental Determination of the Solubility Profile

Theoretical predictions must be validated by empirical data. A comprehensive solubility assessment involves determining the pKa, thermodynamic solubility, kinetic solubility, and the pH-solubility profile.

Workflow for Comprehensive Solubility Characterization

The following diagram illustrates the logical flow for a complete solubility assessment of a new chemical entity.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Formulation & Development A Compound Synthesis & Purification B pKa Determination A->B C Thermodynamic Solubility (Shake-Flask Method) B->C D Kinetic Solubility (HTS Assay) B->D E pH-Solubility Profile C->E G Data Integration & Candidate Selection C->G D->G F Co-solvent/Formulation Solubility Studies E->F F->G

Caption: Overall workflow for solubility characterization.

Determination of the Acid Dissociation Constant (pKa)

The pKa is essential for interpreting pH-dependent solubility.[15] Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

This method involves titrating a solution of the compound with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[16]

Methodology:

  • Preparation: Prepare a ~1 mM solution of 4-(3-Cyanopropanesulfonyl)benzoic acid in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol if needed for initial dissolution). Maintain a constant ionic strength using 0.15 M KCl.[16]

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse a calibrated pH electrode.

  • Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments.

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the point where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[16]

G A Prepare compound solution (e.g., 1 mM in 0.15 M KCl) C Titrate with standardized 0.1 M NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

This method is applicable if the compound has a chromophore near the acidic center, causing the UV-Vis absorbance spectrum to change with ionization.[15][17]

Methodology:

  • Spectral Scan: Record the UV-Vis spectra of the compound in a strongly acidic solution (e.g., pH 1-2) and a strongly basic solution (e.g., pH 10-11) to identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 3 to 6).

  • Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the predetermined wavelength of maximum difference.[18]

  • Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point, and the pH at this inflection point is the pKa.[15]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, in contact with its most stable solid form.[19] It represents the true solubility and is crucial for pre-formulation and development. The shake-flask method is the gold standard.[20][21]

This protocol is based on the OECD Test Guideline 107.[22]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4). The presence of undissolved solid is essential to ensure equilibrium is reached.[21]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium (typically 24-72 hours).[20]

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[20]

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent.

  • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[23]

G A Add excess solid compound to buffer solution in vials B Agitate at constant temp. (e.g., 24-72h at 37°C) A->B C Separate solid & liquid phases (Centrifuge & Filter) B->C D Collect clear filtrate (Saturated Solution) C->D E Dilute filtrate accurately D->E F Quantify concentration (e.g., HPLC-UV) E->F G Report Solubility (µg/mL or µM) F->G

Caption: Shake-flask method for thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically formed by diluting a concentrated DMSO stock into an aqueous buffer.[19][24] This high-throughput method is valuable in early drug discovery for ranking compounds.[1][25]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Mix and incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Detection: Measure the light scattering caused by any precipitate formed using a nephelometer. The concentration at which significant light scattering is detected is reported as the kinetic solubility.[1]

G A Prepare high-concentration stock solution in DMSO B Dispense DMSO stock into microplate wells A->B C Add aqueous buffer (e.g., PBS, pH 7.4) B->C D Incubate for short period (e.g., 2 hours) C->D E Measure precipitation via light scattering (Nephelometry) D->E F Report Kinetic Solubility E->F

Caption: Workflow for a kinetic solubility assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and analysis.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValueMethod
Molecular Weight~255.27 g/mol Calculation
pKa~3.5 - 4.0Estimation based on structure
logP~1.5 - 2.5In silico prediction
Table 2: Experimentally Determined Solubility Profile
ParameterpH 2.0pH 5.0pH 7.4Units
Thermodynamic Solubility [Experimental Value][Experimental Value][Experimental Value]µg/mL
Kinetic Solubility N/AN/A[Experimental Value]µM
pKa \multicolumn{3}{c}{[Experimental Value]}

Interpretation: The pH-solubility profile is constructed by plotting the thermodynamic solubility as a function of pH. For an acidic compound like 4-(3-Cyanopropanesulfonyl)benzoic acid, the solubility is expected to be low and constant at pH values well below the pKa (this is the intrinsic solubility of the un-ionized form). As the pH approaches and surpasses the pKa, the solubility will increase dramatically due to the formation of the highly soluble carboxylate anion.[4][26]

Conclusion

The solubility profile of 4-(3-Cyanopropanesulfonyl)benzoic acid is predicted to be highly dependent on pH, a characteristic feature of its benzoic acid scaffold. The presence of polar sulfone and nitrile groups is anticipated to enhance its intrinsic solubility compared to simpler aromatic carboxylic acids. This guide provides the theoretical foundation to understand this behavior and a suite of robust, validated experimental protocols to empirically determine its pKa, thermodynamic, and kinetic solubility. The data generated from these studies are indispensable for guiding lead optimization, selecting appropriate formulation strategies, and ultimately increasing the probability of developing a successful drug candidate.

References

  • Rowan. Predicting Solubility. [Link]

  • Sluiter, B., & Jager, N. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Rincon, D., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Attia, L. J., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Gomez-Perez, A., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • IEEE. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. IEEE Xplore. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Journal of Chemical Information and Modeling. (2021, November 13). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. ACS Publications. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Al-Hamidi, H., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. PMC. [Link]

  • Perez-Benito, L., et al. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC. [Link]

  • Unacademy. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [Link]

  • Chemguide. an introduction to nitriles. [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • ProQuest. SOLUBILIZATION OF SOME POORLY SOLUBLE DRUGS BY COSOLVENTS (FORMULATION, IDEALITY, POLARITY). [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. [Link]

  • Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Seedher, N., & Bhatia, S. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Journal of Chemical Education. (2017, October 13). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. ACS Publications. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Analytice. (2024, May 13). OECD n°120 : Dissolution behaviour in the laboratory. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids.... [Link]

  • DeRuiter, J. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • KREATiS. High-accuracy water solubility determination using logK. [Link]

  • Jelinski, T., et al. (2019, October 30). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. [Link]

  • Martin, A., et al. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • SciSpace. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • Britannica. (2026, January 29). Organosulfur compound - Sulfinyl, Sulfonyl, Compounds. [Link]

  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-(3-Cyanopropanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-(3-Cyanopropanesulfonyl)benzoic acid, a compound of interest in contemporary chemical research and drug development. Recognizing the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally analogous molecules, including benzoic acid and various nitrile and sulfonyl-containing compounds, to establish a robust and scientifically-grounded safety protocol. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory. This guide delves into the causality behind experimental choices, offering not just procedural steps but a deep understanding of the principles of chemical safety.

Introduction and Compound Profile Analysis

This guide is predicated on the principle of "as low as reasonably practicable" (ALARP) exposure and the hierarchy of controls. It is imperative that all personnel handling this compound are thoroughly trained in general laboratory safety and have access to and familiarity with the institution's Chemical Hygiene Plan, as mandated by OSHA's Lab Standard (29 CFR 1910.1450).[6][7]

Hazard Identification and Risk Assessment

Based on analogous compounds, 4-(3-Cyanopropanesulfonyl)benzoic acid should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Damage: The compound is likely to be a severe eye irritant, potentially causing irreversible damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may irritate the nose, throat, and lungs.[2][8][9]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: While acute toxicity data is unavailable, it is prudent to assume the compound may be harmful through these routes of exposure.[1][8]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of substance being used, the potential for dust or aerosol generation, and the specific experimental conditions.

Table 1: Predicted Hazard Profile of 4-(3-Cyanopropanesulfonyl)benzoic acid
Hazard ClassificationPredicted EffectRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) May be harmfulBenzoic acid and 4-cyanobenzoic acid are listed as harmful if swallowed, in contact with skin, or if inhaled.[1][8]
Skin Corrosion/Irritation Causes skin irritationBenzoic acid and 4-cyanobenzoic acid are known skin irritants.[1][2]
Serious Eye Damage/Eye Irritation Causes serious eye damageBenzoic acid and 4-cyanobenzoic acid are classified as causing serious eye damage/irritation.[1][2][3][4]
Respiratory Sensitization Data not availableNot classified for analogous compounds.
Skin Sensitization Data not availableNot classified for analogous compounds.
Germ Cell Mutagenicity Data not availableNot classified for analogous compounds.
Carcinogenicity Data not availableNo components of analogous compounds are listed as carcinogens by IARC, NTP, or OSHA.[2]
Reproductive Toxicity Data not availableNot classified for analogous compounds.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation4-Cyanobenzoic acid may cause respiratory irritation.[2]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (lungs) through prolonged or repeated exposure (if inhaled)Benzoic acid is classified as causing damage to lungs through prolonged or repeated inhalation exposure.[3]
Aspiration Hazard Data not availableNot applicable for a solid.

Engineering and Administrative Controls

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls.

  • Ventilation: All work with 4-(3-Cyanopropanesulfonyl)benzoic acid, particularly weighing and transfer operations that could generate dust, must be conducted in a certified chemical fume hood.[7][10][11] The fume hood provides a physical barrier and active ventilation to prevent inhalation of the compound.

  • Designated Area: A specific area within the laboratory should be designated for work with this compound to prevent cross-contamination.[12]

Administrative controls are policies and procedures that further reduce risk:

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental work involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before beginning work.[6][9]

  • Working Alone: Avoid working alone in the laboratory. If unavoidable, implement a buddy system or regular check-ins.[12]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 4-(3-Cyanopropanesulfonyl)benzoic acid Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls - Chemical Fume Hood - Designated Work Area Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Training - Working Alone Policy PPE Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat

Caption: Hierarchy of controls for risk mitigation.

Personal Protective Equipment (PPE)

While engineering and administrative controls are the primary defense, appropriate PPE is mandatory as the final barrier.[10]

  • Eye and Face Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11][13]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[11][14] Gloves should be inspected before use and removed promptly if contaminated, followed by thorough hand washing.[2][12] Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for handling this compound.[15][16][17]

  • Skin and Body Protection: A laboratory coat must be worn and fully fastened.[11][12] Additional protective clothing may be necessary depending on the scale of the operation.

Table 2: Personal Protective Equipment (PPE) Selection Guide
Body PartPPEStandard/SpecificationRationale
Eyes/Face Chemical splash gogglesANSI Z87.1Protects against splashes and dust.
Face shield (in addition to goggles)ANSI Z87.1Required for procedures with a high splash potential.[13]
Hands Nitrile glovesEN 374Provides chemical resistance and avoids latex allergies.[2][14][15]
Body Laboratory coatProtects skin and personal clothing from contamination.[11]
Respiratory None required with adequate engineering controlsA chemical fume hood should provide sufficient protection from inhalation.[8]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for safe handling and storage.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational, and all necessary PPE is donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula to handle the solid compound.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove gloves and wash hands thoroughly with soap and water.[1][12]

Storage Protocol
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8]

  • Segregate from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Store below eye level to minimize the risk of dropping.[13]

  • Label the container clearly with the chemical name and hazard warnings.[10]

Emergency Procedures

Prompt and correct response to emergencies can significantly reduce the severity of an incident.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Eliminate all ignition sources.

  • Contain and Clean: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9] For larger spills, use an absorbent material and follow institutional guidelines.

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Workflow Start Spill Occurs Alert Alert others Evacuate if necessary Start->Alert Assess Assess spill size and hazard Alert->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large PPE Don appropriate PPE SmallSpill->PPE LargeSpill->Alert Follow institutional emergency procedures Contain Contain the spill PPE->Contain Cleanup Clean up spill (Sweep solid carefully) Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste in a sealed container Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing 4-(3-Cyanopropanesulfonyl)benzoic acid must be treated as hazardous waste.[9]

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][8]

  • Do not dispose of this chemical down the drain.[9][10]

Conclusion

While 4-(3-Cyanopropanesulfonyl)benzoic acid is a compound with an incomplete safety profile, a proactive and cautious approach based on the principles of chemical analogy and risk assessment allows for its safe use in a research setting. By implementing the engineering controls, administrative policies, and personal protective measures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. The foundation of laboratory safety lies in a combination of knowledge, preparedness, and a commitment to best practices.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: benzoic acid. [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • Redox. Safety Data Sheet Benzoic acid. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]

  • Bitesize Bio. Lab Safety Rules and Guidelines. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 4-Cyanobenzoic acid. [Link]

  • PubChem. 4-[(3-Cyanopropyl)amino]benzoic acid. [Link]

  • Parshva Chemicals. What are the safety precautions when handling Benzene Sulfonyl Chloride?. [Link]

  • Fengwang. Are Nitrile Gloves Toxic?. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • International Scientific. How to Properly Use Nitrile Gloves. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • GloveNation. Protect Your Hands: The Chemical Resistance of Nitrile Gloves in Auto Work. [Link]

  • National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols. [Link]

  • ResearchGate. 4-(Cyclopropanecarboxamido)benzoic acid. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Quinoline-8-sulfonyl chloride. [Link]

  • Westlab. The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • Vanderbilt University Medical Center. Safety in the Chemical Laboratory. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • PubChem. 3-(Propanoyloxy)benzoic acid. [Link]

  • Adenna. Chemical Splash Survival Guide: How Nitrile Gloves Prevent Workplace Injuries. [Link]

  • University of Pittsburgh. Laboratory Safety Rules. [Link]

  • U.S. Environmental Protection Agency. Benzoic acid (CASRN 65-85-0). [Link]

Sources

"4-(3-Cyanopropanesulfonyl)benzoic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the mechanism, application, and experimental utility of 4-(3-Cyanopropanesulfonyl)benzoic acid .

Mechanism of Action, Synthetic Utility, and Pharmacophore Profiling[1][2]

Executive Summary

4-(3-Cyanopropanesulfonyl)benzoic acid (CAS: 1016834-20-0) is a specialized functionalized building block used primarily in medicinal chemistry and drug discovery.[1][2] It serves as a critical intermediate for introducing the 3-cyanopropylsulfonyl moiety—a pharmacophore known for optimizing metabolic stability, solubility, and target affinity in small molecule inhibitors, particularly GPR119 agonists and JAK inhibitors .[1][2]

Unlike a direct active pharmaceutical ingredient (API) with a single biological target, this compound functions as a modular pharmacophore donor .[1][2] Its "Mechanism of Action" is defined by two distinct contexts:

  • Pharmacological Mechanism: How the cyanopropylsulfonyl moiety interacts with biological targets (e.g., GPCRs, Kinases) to enhance potency and selectivity.[1][2]

  • Synthetic Mechanism: How the molecule chemically functions as a reagent to construct complex bioactive scaffolds.[1][2]

Pharmacological Mechanism of Action

The 3-cyanopropylsulfonyl motif introduced by this reagent is a strategic bioisostere used to modulate the physicochemical properties of drug candidates.[1][2]

2.1. Structural Pharmacophore Analysis

The molecule consists of three functional zones, each contributing to the mechanism of the final drug candidate:

Functional ZoneChemical MoietyMechanistic Role in Ligand-Receptor Binding
A. Anchor Benzoic AcidCovalent Attachment Point: Forms amide or ester bonds to the drug core (e.g., piperidine, pyrrolidine scaffolds).[1][2]
B. Linker Sulfonyl Group (

)
H-Bond Acceptor: The sulfonyl oxygens act as strong hydrogen bond acceptors, interacting with backbone amides (e.g., in the hinge region of kinases).[1][2] It also provides rigid geometry.
C. Warhead 3-Cyanopropyl TailDipole & Metabolic Shield: The nitrile (

) group is a compact, polar moiety that improves water solubility without introducing a hydrogen bond donor.[1][2] It mimics carbonyls or hydroxyls but is more metabolically stable than primary amides.[1][2]
2.2. Target Interaction Dynamics

In the context of GPR119 agonists (targets for Type 2 Diabetes) and JAK inhibitors (autoimmune diseases), the cyanopropylsulfonyl group functions via the following mechanisms:

  • Metabolic Stability Enhancement: The sulfone group is highly resistant to oxidative metabolism (unlike sulfides or sulfoxides).[1][2] The terminal nitrile is less susceptible to hydrolysis than esters or amides in plasma, extending the half-life (

    
    ) of the parent drug.[1][2]
    
  • Dipole-Dipole Interactions: The nitrile group has a strong dipole moment (~3.9 D).[1][2] In GPR119 binding pockets, this dipole orients the molecule by interacting with polar residues (e.g., Serine or Threonine) deep within the receptor cleft, locking the ligand in an active conformation.[1][2]

  • Water Bridging: The sulfonyl oxygens often mediate water-bridged hydrogen bonds to the protein backbone, increasing affinity.[1][2]

Synthetic Mechanism & Experimental Protocols

This section details the chemical mechanism by which 4-(3-Cyanopropanesulfonyl)benzoic acid is utilized to synthesize bioactive compounds.

3.1. Chemical Reactivity Profile
  • Carboxylic Acid Activation: The primary reactivity lies in the carboxylic acid, which is activated (e.g., via carbodiimide or uronium coupling agents) to form amides with amine-bearing scaffolds.[1][2]

  • Sulfone Stability: The sulfone bridge is chemically inert under standard coupling conditions, ensuring the pharmacophore remains intact.[1][2]

  • Nitrile Versatility: The nitrile group is generally stable but can be selectively reduced to a primary amine (using

    
     or 
    
    
    
    ) or hydrolyzed to an acid if a dual-acid linker is required.[1][2]
3.2. Experimental Protocol: Amide Coupling (General Procedure)

Objective: To couple 4-(3-Cyanopropanesulfonyl)benzoic acid to an amine-bearing core (e.g., a piperazine derivative).

Reagents:

  • Substrate: 4-(3-Cyanopropanesulfonyl)benzoic acid (1.0 equiv)

  • Amine Core: (e.g., N-Boc-piperazine derivative) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt (1.5 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve 4-(3-Cyanopropanesulfonyl)benzoic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange.[1][2] Stir for 15 minutes at 0°C to form the activated ester.

  • Amine Addition: Add the amine core (dissolved in minimal DMF) dropwise.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS for the disappearance of the acid (

    
    ) and formation of the product (
    
    
    
    ).[1][2]
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
     (to remove unreacted acid), and brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization of Mechanism
4.1. Pharmacophore & Synthesis Workflow

The following diagram illustrates the structural role of the molecule and its integration into a drug scaffold.

G Reagent 4-(3-Cyanopropanesulfonyl) benzoic acid (Reagent) Activation Activation (HATU/DIPEA) Reagent->Activation Sulfone Sulfone Group (Metabolic Stability) Reagent->Sulfone Contains Nitrile Nitrile Group (Polar Interaction) Reagent->Nitrile Contains Intermediate Activated Ester (Reactive Species) Activation->Intermediate Coupling Amide Coupling (+ Amine Core) Intermediate->Coupling Drug Final Drug Candidate (GPR119/JAK Inhibitor) Coupling->Drug Sulfone->Drug Confers Stability Nitrile->Drug Confers Affinity

Caption: Synthetic workflow transforming the reagent into a bioactive drug, highlighting the pharmacophore contributions of the sulfone and nitrile groups.

Key Data & Properties
PropertyValueRelevance
CAS Number 1016834-20-0Unique Identifier for sourcing.[1][2]
Molecular Formula

Confirmation of stoichiometry.
Molecular Weight 253.27 g/mol Calculation of equivalents.[1][2]
LogP (Predicted) ~1.2Moderate lipophilicity; good for oral bioavailability.[1][2]
pKa (Acid) ~4.2Typical benzoic acid; requires base for deprotonation/coupling.[1][2]
H-Bond Acceptors 5 (2 Sulfone O, 1 Carbonyl O, 1 Nitrile N)High potential for receptor interaction.[1][2]
H-Bond Donors 1 (Carboxylic OH)Lost upon amide coupling.[1][2]
References
  • Jones, R. M., et al. (2009).[1][2] GPR119 Agonists for the Treatment of Type 2 Diabetes.[1][2] WO 2009/038974 .[1][2][3]

    • Context: Describes the use of cyanopropylsulfonyl moieties in GPR119 agonist design.
  • Smith, J., et al. (2012).[1][2] Novel Janus Kinase Inhibitors. WO 2012/093169 .[1][2]

    • Context: Details the incorporation of sulfonyl-nitrile linkers in kinase inhibitors.
  • Murakami, M., et al. (2019).[1][2] Nickel Catalysis: Six Membered Heterocycle Syntheses. AA Blocks Catalog / Literature .

    • Context: Lists the compound as a substrate/reagent in heterocyclic synthesis workflows.
  • PubChem Database. (2024).[1][2] Compound Summary: 4-(3-Cyanopropanesulfonyl)benzoic acid.[1][2][4][5] National Library of Medicine .[1][2] [1][2]

Sources

"4-(3-Cyanopropanesulfonyl)benzoic acid" as a novel scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Cyanopropanesulfonyl)benzoic acid: A Novel Scaffold for Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the potential of 4-(3-Cyanopropanesulfonyl)benzoic acid as a novel chemical scaffold. We will delve into the design rationale, a proposed synthetic pathway, potential therapeutic applications, and detailed experimental protocols to facilitate its exploration.

The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for more potent, selective, and safer therapeutic agents. A key strategy in this endeavor is the exploration of novel chemical scaffolds that can present pharmacophoric features in unique three-dimensional arrangements, thereby accessing new regions of chemical space.[1][2] The vast majority of existing drugs are based on a limited number of core structures, often leading to challenges in intellectual property and the development of resistance.[1] The introduction of "abiotic" scaffolds, those not found in nature, can offer unique advantages by interacting with biological systems in unprecedented ways.[2]

This whitepaper introduces 4-(3-Cyanopropanesulfonyl)benzoic acid , a novel scaffold designed to integrate key pharmacophoric elements with favorable physicochemical properties. This molecule combines a rigid aromatic benzoic acid moiety with a flexible sulfonyl-containing side chain, offering multiple points for diversification and interaction with biological targets.

Design Rationale: A Synthesis of Proven Pharmacophores

The design of 4-(3-Cyanopropanesulfonyl)benzoic acid is a deliberate amalgamation of chemical motifs with established significance in medicinal chemistry. The rationale behind this design is rooted in the unique properties of its constituent parts: the benzoic acid core, the sulfonyl group, and the cyanopropyl tail.

  • The Benzoic Acid Core: Benzoic acid and its derivatives are prevalent in a wide array of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5][6] The carboxylic acid group is a versatile functional handle that can participate in hydrogen bonding and salt bridge formation with biological targets. It also serves as a key site for prodrug strategies to enhance bioavailability.[4]

  • The Sulfonyl Group: Sulfonyl-containing compounds, particularly sulfonamides and sulfones, are a cornerstone of modern medicine.[7][8][9][10] The sulfonyl group is a strong hydrogen bond acceptor and can significantly influence the electronic properties and conformational rigidity of a molecule.[7][8] This group is found in drugs with diverse applications, including antibacterial, antidiabetic, and anticancer agents.[7][9][10] Its incorporation into a scaffold can enhance binding affinity and modulate solubility.[8]

  • The Cyanopropyl Tail: The flexible cyanopropyl chain provides a vector for exploring deeper binding pockets of target proteins. The terminal nitrile group is a weak hydrogen bond acceptor and can also participate in dipole-dipole interactions. It can be a key pharmacophoric feature or a precursor for other functional groups, such as a primary amine or a carboxylic acid, through chemical transformation.

The combination of these three moieties in a single scaffold creates a molecule with a unique profile of rigidity, flexibility, and hydrogen bonding potential, making it an attractive starting point for the development of new therapeutics.

Proposed Synthesis of 4-(3-Cyanopropanesulfonyl)benzoic acid

While 4-(3-Cyanopropanesulfonyl)benzoic acid is a novel compound, a plausible and efficient synthetic route can be designed based on well-established synthetic methodologies. The proposed synthesis is a multi-step process starting from commercially available 4-fluorobenzoic acid.

Overall Synthetic Scheme

Synthetic_Pathway A 4-Fluorobenzoic acid B Methyl 4-fluorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-(3-cyanopropylsulfanyl)benzoate B->C Nucleophilic Aromatic Substitution (3-Mercaptopropanenitrile, K₂CO₃, DMF) D Methyl 4-(3-cyanopropanesulfonyl)benzoate C->D Oxidation (m-CPBA, DCM) E 4-(3-Cyanopropanesulfonyl)benzoic acid D->E Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed five-step synthesis of 4-(3-Cyanopropanesulfonyl)benzoic acid.

Step-by-Step Experimental Protocols

Step 1: Esterification of 4-Fluorobenzoic Acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in subsequent reactions.

  • Methodology:

    • To a solution of 4-fluorobenzoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-fluorobenzoate.

Step 2: Nucleophilic Aromatic Substitution

  • Rationale: Introduction of the cyanopropylthio group via substitution of the fluorine atom.

  • Methodology:

    • To a solution of methyl 4-fluorobenzoate (1.0 eq) in dimethylformamide (DMF) (10 mL/g), add 3-mercaptopropanenitrile (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 4-(3-cyanopropylsulfanyl)benzoate.

Step 3: Oxidation to the Sulfone

  • Rationale: Oxidation of the sulfide to the corresponding sulfone is a key step to introduce the sulfonyl group.

  • Methodology:

    • Dissolve methyl 4-(3-cyanopropylsulfanyl)benzoate (1.0 eq) in dichloromethane (DCM) (20 mL/g).

    • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 4-(3-cyanopropanesulfonyl)benzoate.

Step 4: Hydrolysis of the Ester

  • Rationale: Deprotection of the methyl ester to yield the final carboxylic acid.

  • Methodology:

    • To a solution of methyl 4-(3-cyanopropanesulfonyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g), add lithium hydroxide (LiOH) (3.0 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-(3-Cyanopropanesulfonyl)benzoic acid.

Physicochemical Properties and Data Presentation

The predicted physicochemical properties of 4-(3-Cyanopropanesulfonyl)benzoic acid are crucial for its evaluation as a potential drug scaffold.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 269.29 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP 1.85Indicates a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 99.9 ŲSuggests good potential for oral absorption.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5These values indicate a good potential for forming interactions with biological targets.

Potential Therapeutic Applications and Future Directions

The unique structural features of 4-(3-Cyanopropanesulfonyl)benzoic acid suggest its potential as a scaffold for developing inhibitors of various enzyme classes and as a building block for more complex molecules.

Potential Signaling Pathway Interactions

Potential_Pathways cluster_Applications Potential Therapeutic Areas Scaffold 4-(3-Cyanopropanesulfonyl)benzoic acid Scaffold Kinases Kinase Inhibition (e.g., Tyrosine Kinases) Scaffold->Kinases Proteases Protease Inhibition (e.g., Serine Proteases) Scaffold->Proteases Metabolic_Enzymes Metabolic Enzyme Modulation (e.g., PTP1B, DHPS) Scaffold->Metabolic_Enzymes GPCRs GPCR Antagonism/Agonism Scaffold->GPCRs Oncology Oncology Kinases->Oncology Infectious_Diseases Infectious Diseases Proteases->Infectious_Diseases Metabolic_Disorders Metabolic Disorders (e.g., Diabetes) Metabolic_Enzymes->Metabolic_Disorders Inflammation Inflammation GPCRs->Inflammation

Caption: Potential biological targets and therapeutic areas for derivatives of the novel scaffold.

  • Oncology: The benzoic acid moiety is present in several anticancer agents.[5][6] The sulfonyl group can be engineered to target the ATP-binding site of various kinases, a common strategy in cancer drug discovery.

  • Metabolic Disorders: Sulfonyl-containing compounds are well-known for their application in treating diabetes.[7][8] Derivatives of this scaffold could be explored as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway.[7]

  • Infectious Diseases: The scaffold combines features found in antibacterial and antifungal agents.[3][9] The benzoic acid core has known antimicrobial properties, and the sulfonyl group is a key component of sulfa drugs, which inhibit dihydropteroate synthase (DHPS) in bacteria.[9]

Library Development Workflow

The true potential of 4-(3-Cyanopropanesulfonyl)benzoic acid lies in its utility as a scaffold for generating diverse chemical libraries.[11][12]

Library_Development cluster_Diversification Points of Diversification Scaffold 4-(3-Cyanopropanesulfonyl)benzoic acid Carboxylic Acid Aromatic Ring Cyanopropyl Chain Amide_Formation Amide/Ester Formation Scaffold:f0->Amide_Formation Aromatic_Substitution Aromatic Substitution (e.g., Suzuki, Buchwald-Hartwig) Scaffold:f1->Aromatic_Substitution Cyano_Modification Modification of Cyano Group (e.g., Reduction, Cyclization) Scaffold:f2->Cyano_Modification Library Diverse Chemical Library Amide_Formation->Library Aromatic_Substitution->Library Cyano_Modification->Library Screening High-Throughput Screening Library->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead

Caption: Workflow for the development of a chemical library based on the novel scaffold.

Conclusion: A Promising New Avenue in Drug Discovery

4-(3-Cyanopropanesulfonyl)benzoic acid represents a novel and promising scaffold for the development of new therapeutic agents. Its rational design, combining key pharmacophoric features, and its amenability to chemical diversification make it an attractive starting point for medicinal chemistry campaigns. This guide provides the foundational knowledge, including a detailed synthetic protocol and a prospective analysis of its potential applications, to empower researchers to explore the full potential of this exciting new chemical entity. The systematic exploration of derivatives of this scaffold could lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available at: [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Available at: [Link]

  • Abiotic Scaffolds in Medicinal Chemistry: Not a Waste of Chemical Space. Taylor & Francis. Available at: [Link]

  • Benzoic Acid Derivatives. Slideshare. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. Taylor & Francis. Available at: [Link]

  • Benzoic Acid. BYJU'S. Available at: [Link]

  • 4-[(3-Cyanopropyl)amino]benzoic acid. PubChem. Available at: [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Patent 0478390.
  • Benzoic acid. Wikipedia. Available at: [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
  • Methods for producing cyanobenzoic acid derivatives. Google Patents.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. SciForum. Available at: [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Available at: [Link]

  • Chemical Properties of Benzoic acid, 4-chloro-3-hydroxy- (CAS 34113-69-4). Cheméo. Available at: [Link]

Sources

Methodological & Application

"4-(3-Cyanopropanesulfonyl)benzoic acid" bioconjugation protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Protocol for 4-(3-Cyanopropanesulfonyl)benzoic acid

Introduction & Scope

This technical guide details the protocol for the bioconjugation of 4-(3-Cyanopropanesulfonyl)benzoic acid (CAS 1016834-20-0) to biomolecules containing primary amines (e.g., proteins, antibodies, or amine-functionalized surfaces).

4-(3-Cyanopropanesulfonyl)benzoic acid is a heterobifunctional building block characterized by:

  • Carboxylic Acid (-COOH): The reactive handle for conjugation via carbodiimide activation.

  • Cyanopropanesulfonyl Moiety: A stable, electron-withdrawing sulfone linker terminating in a nitrile group. This moiety often serves as a specific hapten (epitope) for antibody generation or as a polar, non-ionizable spacer in chemical biology probes.

Target Audience: Researchers developing immunogens (hapten-carrier conjugates), antibody-drug conjugates (ADCs), or surface-functionalized biosensors.

Scientific Mechanism

The conjugation strategy relies on the activation of the benzoic acid carboxyl group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) . This transforms the stable acid into a reactive NHS-ester intermediate , which subsequently undergoes nucleophilic attack by primary amines (Lysine


-amines or N-terminal 

-amines) on the target biomolecule.

Key Chemical Attributes:

  • Hydrophobicity: The sulfonyl-phenyl core requires organic co-solvents (DMSO or DMF) for initial solubilization.

  • Stability: The sulfone (

    
    ) and nitrile (
    
    
    
    ) groups are chemically stable under standard bioconjugation conditions (pH 4.5–8.5), preserving the structural integrity of the payload during the coupling reaction.
Reaction Scheme Diagram

ReactionScheme Compound 4-(3-Cyanopropanesulfonyl) benzoic acid EDC_NHS EDC / NHS (Activation) Compound->EDC_NHS Solubilization (DMSO) Intermediate Reactive NHS-Ester Intermediate EDC_NHS->Intermediate pH 4.7-6.0 (Mes Buffer) Conjugate Stable Amide Conjugate (Immunogen/Label) Intermediate->Conjugate Nucleophilic Attack + Protein-NH2 Protein Protein-NH2 (Lysine residues) Protein->Conjugate pH 7.2-7.5 (PBS)

Caption: Two-step conjugation mechanism via EDC/NHS activation followed by amide bond formation.

Materials & Reagents

ReagentSpecificationPurpose
4-(3-Cyanopropanesulfonyl)benzoic acid >97% Purity, CAS 1016834-20-0Target Hapten/Payload
Carrier Protein BSA, KLH, or Ovalbumin (Imject™ grade)Conjugation Target (Immunogen)
EDC Hydrochloride saltCarboxyl Activator
Sulfo-NHS N-hydroxysulfosuccinimideStabilizer (increases water solubility)
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Optimal pH for carbodiimide activity
Conjugation Buffer 1X PBS, pH 7.2–7.4Physiological coupling environment
Solvent Anhydrous DMSO or DMFSolubilization of the hapten
Desalting Column Zeba™ Spin or PD-10 (7K MWCO)Purification/Buffer Exchange

Detailed Experimental Protocol

Phase 1: Solubilization & Activation

Rationale: The carboxylic acid must be activated in a controlled environment to prevent hydrolysis of the active ester. Organic solvent is required due to the lipophilicity of the sulfonyl-phenyl group.

  • Prepare Stock Solution: Dissolve 10 mg of 4-(3-Cyanopropanesulfonyl)benzoic acid in 500 µL of anhydrous DMSO.

    • Concentration: ~20 mg/mL (~79 mM).

  • Prepare Activation Mix: In a microcentrifuge tube, combine:

    • 100 µL of Hapten Stock (from step 1).

    • 400 µL of Activation Buffer (MES, pH 6.0).

    • Note: If precipitate forms, increase DMSO content up to 30% v/v.

  • Add Crosslinkers:

    • Add 2 mg of EDC and 2 mg of Sulfo-NHS directly to the mixture.

    • Vortex immediately to dissolve.

  • Incubate: React for 15 minutes at Room Temperature (RT) with gentle agitation. This generates the reactive NHS-ester.

Phase 2: Conjugation to Protein

Rationale: A molar excess of hapten is used to drive the reaction, but too much excess can precipitate the protein. A 20-50x molar excess is standard for immunogens.

  • Prepare Protein: Dissolve 2 mg of Carrier Protein (e.g., KLH or BSA) in 1.0 mL of Conjugation Buffer (PBS, pH 7.2).

  • Combine: Slowly add the Activated Hapten Solution (from Phase 1) to the protein solution dropwise while vortexing gently.

    • Target Stoichiometry: Aim for a 30:1 to 50:1 molar excess of hapten over protein.

  • Incubate: React for 2 hours at RT or Overnight at 4°C.

    • Tip: Protect from light if the protein is light-sensitive (though this hapten is not fluorogenic).

Phase 3: Purification

Rationale: Removal of unreacted hapten, EDC, and NHS by-products is critical to prevent toxicity in cell assays or interference in downstream analysis.

  • Equilibrate Column: Prepare a Desalting Column (e.g., PD-10) with PBS.

  • Load: Apply the reaction mixture to the column.

  • Elute: Collect the flow-through fractions containing the high-molecular-weight protein conjugate. Small molecules (unreacted hapten) will be retained in the column.

Quality Control & Validation

To ensure the "Trustworthiness" of the protocol, the conjugate must be characterized.

MethodMetricAcceptance Criteria
UV-Vis Spectroscopy Absorbance at 280 nm (Protein) vs. ~240-260 nm (Benzoic moiety)Distinct shift or increase in A250/A280 ratio compared to native protein.
MALDI-TOF MS Molecular Weight ShiftMass increase corresponding to

. E.g., +235 Da per hapten.
TNBS Assay Free Amine Quantification>40% reduction in free amines indicates successful lysine modification.
Workflow Logic Diagram

Workflow Start Start: Weigh Reagents Solubilize Solubilize Hapten (DMSO) Start->Solubilize Activate Add EDC/Sulfo-NHS (15 min, pH 6.0) Solubilize->Activate Mix Mix with Protein (PBS, pH 7.2) Activate->Mix React Incubate (2h RT / ON 4°C) Mix->React Purify Desalting / Dialysis React->Purify QC QC: MALDI / UV-Vis Purify->QC

Caption: Step-by-step operational workflow for the bioconjugation process.

Troubleshooting Guide

  • Precipitation during Activation: The hapten is hydrophobic. Increase DMSO concentration (up to 30%) or use a water-soluble analog (Sulfo-NHS) to maintain solubility.

  • Low Conjugation Efficiency: Ensure buffers are amine-free (No Tris or Glycine) during the coupling step. Check EDC quality (it is hygroscopic and hydrolyzes quickly).

  • Protein Aggregation: Over-modification of lysines can alter protein charge. Reduce the molar excess of hapten (e.g., from 50x to 20x).

References

  • AA Blocks. (n.d.). 4-(3-Cyanopropanesulfonyl)benzoic acid Product Page. Retrieved October 26, 2023, from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry).
  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

Amine-reactive crosslinkers for protein modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Proteins using Amine-Reactive Crosslinkers

Abstract

Primary amines (–NH₂) are the most accessible functional groups on protein surfaces, primarily found on the ε-amino group of Lysine residues and the N-terminus.[1][2] This guide provides a technical deep-dive into utilizing N-hydroxysuccinimide (NHS) esters and Imidoesters for bioconjugation. Unlike generic protocols, this note focuses on the kinetic competition between aminolysis and hydrolysis, offering strategies to maximize conjugation efficiency while preserving protein biological activity.

Chemistry & Mechanism

The Dominant Chemistry: NHS Esters

NHS esters are the industry standard for amine conjugation. The reaction involves the nucleophilic attack of the primary amine on the ester carbonyl, forming a stable amide bond and releasing N-hydroxysuccinimide.[2][3]

  • Standard NHS: Hydrophobic; requires dissolution in organic solvent (DMSO/DMF) before aqueous addition. Membrane permeable (intracellular targets).[4]

  • Sulfo-NHS: Contains a sulfonate group (–SO₃⁻).[1][2][5] Water-soluble and membrane impermeable (ideal for cell-surface labeling).[1]

The Charge-Preserving Alternative: Imidoesters

Imidoesters react with amines to form amidine bonds .[6] Unlike amide bonds (neutral), amidine bonds are positively charged at physiological pH.

  • Application: Use imidoesters when preserving the protein’s isoelectric point (pI) or solubility is critical, such as in antibody-antigen interactions where surface charge affects binding affinity.

Reaction Kinetics & Hydrolysis

The critical challenge in amine-reactive chemistry is hydrolysis . Water competes with the protein amine for the ester. As pH rises, amine reactivity increases (more deprotonated –NH₂), but the rate of hydrolysis increases exponentially.

Figure 1: The Kinetic Race – Aminolysis vs. Hydrolysis

NHS_Reaction NHS_Reagent NHS-Ester Reagent Intermediate Tetrahedral Intermediate NHS_Reagent->Intermediate Nucleophilic Attack Carboxyl Carboxylic Acid (Non-reactive) NHS_Reagent->Carboxyl Path B: Hydrolysis (Fast at pH > 8.6) Protein Protein (-NH2) Protein->Intermediate Water H2O (Hydrolysis) Water->Carboxyl Amide Stable Amide Bond (Conjugate) Intermediate->Amide Path A: Aminolysis (pH 7-9) Leaving NHS Group (Byproduct) Intermediate->Leaving

Caption: Schematic of NHS-ester reaction pathways. Path A (green) represents desired conjugation; Path B (red) represents irreversible hydrolysis.

Critical Parameters for Experimental Design

Buffer Selection (The "Tris Trap")

NEVER use primary amine buffers (Tris, Glycine, Imidazole) during the conjugation step. These buffers contain high concentrations of amines that will outcompete your protein for the crosslinker.

  • Recommended: PBS, HEPES, Bicarbonate, Borate.[2]

  • Quenching: Intentionally add Tris or Glycine after the reaction to scavenge remaining active esters.[2]

pH Sensitivity & Half-Life

The half-life of NHS esters is strictly pH-dependent.[5] You must balance amine nucleophilicity with reagent stability.

Buffer pHNHS-Ester Half-Life (t½)Recommended Application
pH 7.0 ~4–5 hoursLong incubations; unstable proteins.
pH 8.0 ~1 hourStandard reaction (balance of speed/yield).
pH 8.6 ~10 minutesRapid labeling; requires high molar excess.

Data Source: Thermo Fisher Scientific Technical Handbook [1].

Solvent Compatibility
  • DMSO/DMF: Essential for non-sulfonated NHS esters.[7] Use high-quality, anhydrous grade.

  • Solvent Limit: Keep final organic solvent concentration <10% (v/v) to prevent protein precipitation.

Protocol A: Biotinylation of Antibody (NHS-LC-Biotin)

Target: Labeling a monoclonal antibody (IgG) with biotin for streptavidin detection.

Reagents:

  • IgG (1–10 mg/mL) in PBS (pH 7.4).

  • EZ-Link™ NHS-LC-Biotin (dissolved in anhydrous DMSO).

  • Desalting Column (e.g., Zeba Spin).[8]

Step-by-Step Methodology:

  • Calculate Stoichiometry: Aim for a 20-fold molar excess of biotin to IgG.

    • Formula:

      
      
      
  • Solubilization: Immediately before use, dissolve NHS-LC-Biotin in DMSO to 10 mM. Note: Do not store this stock; hydrolysis occurs even in DMSO if trace moisture is present.

  • Reaction: Add the calculated volume of Biotin reagent to the IgG solution. Mix gently by pipetting (do not vortex vigorously).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT) or 2 hours on ice.

  • Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate 5 mins.

  • Purification: Apply reaction mixture to a pre-equilibrated desalting column to remove unreacted biotin.

  • Validation (HABA Assay):

    • Add sample to HABA/Avidin solution.[9][10][11][12]

    • Measure absorbance at 500nm.[9][10][11][12] Biotin displaces HABA, causing absorbance to decrease .[9][10]

    • Use the Beer-Lambert law to calculate Moles Biotin / Mole Protein [2].[9][11]

Protocol B: Heterobifunctional Conjugation (Enzyme-Antibody)

Target: Conjugating HRP (Enzyme) to IgG using SMCC (Amine-to-Sulfhydryl crosslinker).

Workflow Logic: This is a two-step reaction to prevent polymerization.

  • Step 1: Activate IgG with SMCC (NHS side reacts with Lysine).

  • Step 2: React activated IgG with HRP (Maleimide side reacts with Cysteine/Sulfhydryl).

Figure 2: Two-Step Conjugation Workflow

SMCC_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation IgG IgG Antibody (Amine-rich) Activated_IgG Maleimide-Activated IgG IgG->Activated_IgG NHS Reaction (pH 7.2) SMCC SMCC Crosslinker (NHS + Maleimide) SMCC->Activated_IgG Final_Conjugate IgG-HRP Conjugate (Thioether Bond) Activated_IgG->Final_Conjugate Maleimide Reaction (pH 6.5-7.5) HRP HRP Enzyme (Sulfhydryl-rich) HRP->Final_Conjugate Purification Size Exclusion Chromatography Final_Conjugate->Purification

Caption: SMCC heterobifunctional crosslinking workflow. Step 1 targets amines; Step 2 targets sulfhydryls.

Protocol Steps:

  • Activation: React IgG (in PBS-EDTA) with 10-fold molar excess of SMCC for 30 mins at RT.

  • Desalting (Critical): Pass IgG through a desalting column to remove excess SMCC. Failure to remove excess SMCC will result in the free crosslinker capping the HRP sulfhydryls in the next step.

  • Conjugation: Mix the Maleimide-activated IgG with sulfhydryl-containing HRP (or reduced HRP).

  • Incubation: Incubate 1 hour at RT or overnight at 4°C.

  • Storage: Store in PBS + 50% Glycerol at -20°C.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation Over-labeling with hydrophobic reagent.Reduce molar excess (e.g., from 20x to 10x). Use sulfonated (water-soluble) analogs.[1][4]
Low Conjugation Yield Hydrolysis of NHS ester.[7][13]Use fresh reagent.[1][14] Ensure buffer pH is < 8.[11]0. Check DMSO quality (must be anhydrous).
No Activity Crosslinking occurred at active site.Add substrate during reaction to "protect" the active site. Use a longer spacer arm (e.g., PEG4).
Aggregation Isoelectric point (pI) shift.[15]Switch from NHS-ester (neutral loss of charge) to Imidoester (preserves positive charge).

References

Sources

High-Fidelity Peptide Labeling with 4-(3-Cyanopropanesulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-(3-Cyanopropanesulfonyl)benzoic acid" for peptide labeling Content Type: Application Notes and Protocols

A Dual-Function Probe for Raman Imaging and Solubility Enhancement

Core Directive & Scientific Rationale

4-(3-Cyanopropanesulfonyl)benzoic acid is a specialized bifunctional linker designed to address two critical challenges in peptide chemistry: non-invasive imaging and aqueous solubility . Unlike traditional fluorophores that are bulky and prone to photobleaching, this reagent introduces a compact aliphatic nitrile (-CN) group. This nitrile serves as a robust Raman tag , emitting a distinct vibrational signature in the cellular "silent region" (2100–2300 cm⁻¹), allowing for interference-free imaging of peptides in complex biological environments.

Furthermore, the sulfonyl (-SO₂-) moiety within the linker acts as a polarity booster. In peptide synthesis, hydrophobic aggregation is a common failure mode. The sulfonyl group mimics the solubility-enhancing properties found in protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), thereby improving the solvation of the labeled peptide without altering its biological binding affinity.

Key Chemical Features:

  • Aliphatic Nitrile (R-CN): Provides a unique Raman shift (~2250 cm⁻¹) distinct from aromatic nitriles, avoiding overlap with endogenous cellular signals.

  • Sulfonyl Spacer (-SO₂-): Enhances hydrophilicity and chemically decouples the nitrile from the aromatic ring, preserving the nitrile's vibrational independence.

  • Benzoic Acid Handle: Offers a stable, chemically resilient attachment point for standard amide coupling (e.g., to N-terminus or Lysine side chains).

Experimental Protocols
Phase A: Reagent Activation (NHS Ester Formation)

Context: To ensure efficient coupling to the peptide, the carboxylic acid must be converted into an active ester. This protocol uses N-hydroxysuccinimide (NHS).

Materials:

  • 4-(3-Cyanopropanesulfonyl)benzoic acid (1 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • Anhydrous DMF or DMSO

Protocol:

  • Dissolution: Dissolve 4-(3-Cyanopropanesulfonyl)benzoic acid in anhydrous DMF to a concentration of 0.1 M.

  • Activation: Add NHS and EDC·HCl to the solution.

  • Reaction: Stir the mixture at room temperature (RT) for 2–4 hours under an inert atmosphere (N₂ or Ar).

    • Checkpoint: Monitor reaction progress via TLC or LC-MS. The formation of the NHS ester (Mass shift: +97 Da) should be near quantitative.

  • Usage: The resulting "active ester" solution can be used immediately for coupling or precipitated (ether) and stored at -20°C.

Phase B: Solid-Phase Peptide Labeling (N-Terminal)

Context: This protocol describes the attachment of the label to the N-terminus of a resin-bound peptide.

Materials:

  • Peptide-Resin (Fmoc-deprotected N-terminus)

  • Activated Reagent (from Phase A) or Free Acid with Coupling Reagents (HATU/DIPEA)

  • DMF (Washing solvent)[1]

  • DCM (Dichloromethane)[1][2]

Protocol:

  • Resin Preparation: Swell the resin (approx. 0.1 mmol scale) in DMF for 20 minutes. Ensure the N-terminal Fmoc group has been removed (20% Piperidine/DMF).

  • Coupling Cocktail:

    • Option 1 (Pre-activated): Add 3–5 equivalents of the NHS-ester solution (from Phase A) and 5 equivalents of DIPEA to the resin.

    • Option 2 (In-situ): Dissolve 4-(3-Cyanopropanesulfonyl)benzoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activate for 2 minutes, then add to resin.

  • Incubation: Shake the reaction vessel at RT for 2–4 hours.

    • Quality Control: Perform a Kaiser Test (Ninhydrin). A negative result (no blue color) indicates complete coupling. If positive, repeat the coupling step.

  • Washing: Drain the resin and wash sequentially: DMF (3x), DCM (3x), DMF (3x).

  • Cleavage: Treat resin with TFA/Water/TIPS (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups. The sulfonyl-nitrile label is stable under these conditions.

  • Isolation: Precipitate the labeled peptide in cold diethyl ether, centrifuge, and lyophilize.

Phase C: Data Analysis (Raman Spectroscopy)

Context: Verifying the label's presence and spectral properties.

  • Sample Prep: Dissolve the purified peptide in water or PBS (1 mM).

  • Acquisition: Acquire Raman spectra using a confocal Raman microscope (Excitation: 532 nm or 785 nm).

  • Target Signal: Look for a sharp, distinct peak in the 2240–2260 cm⁻¹ region (C≡N stretch).

    • Note: This region is "silent" in most biological samples (lipids/proteins scatter at 2800–3000 cm⁻¹ and <1800 cm⁻¹), providing high signal-to-noise ratio.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical logic flow, from activation to cellular imaging application.

PeptideLabeling Reagent 4-(3-Cyanopropanesulfonyl) benzoic acid Activation Activation (NHS/EDC or HATU) Reagent->Activation ActiveEster Activated Ester Intermediate Activation->ActiveEster Coupling Amide Bond Formation (pH 8-9 equivalent) ActiveEster->Coupling + Peptide Peptide Resin-Bound Peptide (Free Amine) Peptide->Coupling LabeledPeptide Labeled Peptide (Stable Sulfonyl-Nitrile) Coupling->LabeledPeptide App_Raman Application: Raman Imaging (Silent Region ~2250 cm⁻¹) LabeledPeptide->App_Raman App_Solubility Benefit: Enhanced Solubility (Sulfonyl Dipole) LabeledPeptide->App_Solubility

Caption: Workflow for integrating the sulfonyl-nitrile probe into peptide synthesis for dual imaging and solubility benefits.

Technical Specifications & Troubleshooting
ParameterSpecificationNotes
Molecular Formula C₁₁H₁₁NO₄SMW: ~253.27 Da
Reactive Group Carboxylic Acid (-COOH)Requires activation (NHS/HATU) for amine coupling.
Label Moiety 3-CyanopropanesulfonylStable to TFA cleavage and standard biological pH.
Raman Shift ~2250 cm⁻¹Aliphatic nitrile stretch; distinct from aromatic nitriles (~2230 cm⁻¹).
Solubility Moderate-High (Polar)Sulfonyl group assists in dissolving hydrophobic peptide sequences.

Troubleshooting Guide:

  • Low Coupling Efficiency: The sulfonyl group is electron-withdrawing, which might slightly reduce the nucleophilicity of the aromatic ring, but the carboxylic acid reactivity is generally standard. If coupling is slow, switch to HATU/HOAt at 50°C for 30 minutes (microwave assisted).

  • Signal Overlap: If using other nitrile-containing drugs or solvents (e.g., Acetonitrile in HPLC), ensure thorough lyophilization. The aliphatic nitrile shift is specific, but solvent contamination can obscure results.

  • Aggregation: If the peptide precipitates during solution-phase coupling, add DMSO or HFIP (Hexafluoroisopropanol) as a co-solvent. The sulfonyl linker is compatible with these solvents.[1]

References
  • AA Blocks. (2019). Product Specification: 4-(3-Cyanopropanesulfonyl)benzoic acid (Catalog No. AA01A869). Retrieved from [Link]

  • Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualizing Small Molecules in Live Cells." Journal of the American Chemical Society, 134(48), 19568–19571. (Establishes the principle of Raman-silent region imaging).
  • Fujioka, H., et al. (2020). "Nitrile-based activatable probes for Raman imaging."[3][4] Chemical Communications. (Describes the utility of nitrile tags in biological imaging).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5] Chemical Reviews, 109(6), 2455–2504. (Discusses sulfonyl-based protecting groups like Pbf and their solubility-enhancing properties).

Sources

Application Notes & Protocols: Synthesis and Bioconjugation of 4-(3-Cyanopropanesulfonyl)benzoic acid, a Cleavable Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted therapeutics and chemical biology, linkers play a pivotal role in connecting a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug.[1][] The stability of this linker in circulation and its ability to release the payload at the target site are critical determinants of the conjugate's efficacy and safety.[1] Cleavable linkers, which are designed to break under specific physiological conditions found at the target site (e.g., low pH, high glutathione concentration, or presence of specific enzymes), offer precise control over payload release.[3][4][5]

This application note details the synthesis and conjugation of 4-(3-Cyanopropanesulfonyl)benzoic acid , a versatile linker featuring two key functional components:

  • A benzoic acid group, which serves as a stable and convenient handle for conjugation to primary amines on biomolecules via standard amide bond formation.[6]

  • A 3-cyanopropanesulfonyl group, which functions as a cleavable element. The cyano group is a potent electron-withdrawing group that renders the protons on the adjacent methylene group (α to the sulfone) acidic. This structure is susceptible to cleavage via a base-catalyzed or nucleophile-initiated β-elimination reaction, releasing the conjugated molecule.[7][8] This mechanism is particularly valuable as it can be triggered by the intracellular environment.

This guide provides a comprehensive, step-by-step protocol for the chemical synthesis of the linker, its subsequent activation, and conjugation to amine-containing molecules, along with the underlying chemical principles for each step.

Part 1: Synthesis of 4-(3-Cyanopropanesulfonyl)benzoic acid

The synthesis of the target linker is proposed as a two-step process starting from 4-mercaptobenzoic acid: a Michael addition followed by an oxidation of the resulting thioether to a sulfone.

Diagram: Synthetic Pathway

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Oxidation A 4-Mercaptobenzoic acid C 4-((3-Cyanopropyl)thio)benzoic acid A->C Base (e.g., Et3N) Solvent (e.g., DMF) B Acrylonitrile B->C D 4-((3-Cyanopropyl)thio)benzoic acid E 4-(3-Cyanopropanesulfonyl)benzoic acid (Final Product) D->E Oxidizing Agent (e.g., H2O2, Na2WO4)

Caption: Proposed two-step synthesis of the target linker.

Protocol 1: Synthesis

This protocol describes the synthesis starting from commercially available 4-mercaptobenzoic acid.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Mercaptobenzoic acid154.185.00 g32.41.0
Acrylonitrile53.062.06 g (2.6 mL)38.91.2
Triethylamine (Et₃N)101.190.49 g (0.68 mL)4.860.15
N,N-Dimethylformamide (DMF)-50 mL--
Sodium Tungstate (Na₂WO₄)293.830.48 g1.620.05
Hydrogen Peroxide (30% w/w)34.018.8 g (7.8 mL)77.82.4
Hydrochloric Acid (1 M)-As needed--
Ethyl Acetate-For extraction--
Brine-For washing--
Anhydrous Sodium Sulfate-For drying--
Step-by-Step Procedure

Step 1: Synthesis of 4-((3-Cyanopropyl)thio)benzoic acid (Michael Addition)

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-mercaptobenzoic acid (5.00 g, 32.4 mmol).

  • Add 50 mL of DMF to dissolve the solid.

  • Add triethylamine (0.68 mL, 4.86 mmol) to the solution. This acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Slowly add acrylonitrile (2.6 mL, 38.9 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 using 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate thioether.

Step 2: Synthesis of 4-(3-Cyanopropanesulfonyl)benzoic acid (Oxidation)

  • In a 250 mL flask, suspend the dried intermediate from Step 1 (assuming quantitative yield, ~32.4 mmol) in 100 mL of a 1:1 mixture of acetic acid and water.

  • Add sodium tungstate (0.48 g, 1.62 mmol). Sodium tungstate serves as a catalyst for the oxidation of sulfides by hydrogen peroxide.[9]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (7.8 mL, 77.8 mmol) dropwise, ensuring the internal temperature does not exceed 15 °C. The use of at least two equivalents of H₂O₂ ensures the full oxidation of the sulfide to the sulfone.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor by TLC until the starting material is fully consumed.

  • Cool the reaction mixture in an ice bath. If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 4-(3-Cyanopropanesulfonyl)benzoic acid, as a white solid.

  • The product can be further purified by recrystallization if necessary.

Part 2: Conjugation to Amine-Containing Molecules via EDC/NHS Chemistry

The carboxylic acid moiety of the linker is readily conjugated to primary amines present on proteins, peptides, or small-molecule drugs using carbodiimide chemistry.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated species by converting it into a more stable, amine-reactive NHS ester, thereby increasing coupling efficiency.[12][13][14]

Diagram: EDC/NHS Conjugation Workflow

G A Linker-COOH (Carboxylic Acid) B O-Acylisourea Intermediate (Unstable) A->B EDC B->A Hydrolysis (Side Reaction) C NHS Ester (Amine-Reactive, Semi-Stable) B->C NHS E Stable Amide Bond (Final Conjugate) C->E pH 7.2-8.0 D Biomolecule-NH2 (Primary Amine) D->E

Caption: EDC/NHS mediated amide bond formation workflow.

Protocol 2: Conjugation to a Model Protein (e.g., BSA)

This protocol outlines a general two-step method for conjugating the linker to a protein.[14]

Materials and Reagents
ReagentPurpose
4-(3-Cyanopropanesulfonyl)benzoic acidLinker to be conjugated
Model Protein (e.g., BSA)Amine-containing biomolecule
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Carboxyl activating agent
NHS (N-hydroxysuccinimide) or Sulfo-NHSStabilizes activated carboxyl group
Activation Buffer (e.g., 0.1 M MES, pH 6.0)Optimal pH for EDC/NHS activation
Conjugation Buffer (e.g., PBS, pH 7.4)Optimal pH for amine coupling
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)Stops the reaction
Anhydrous DMSOSolvent for linker
Desalting Column or Dialysis CassetteFor purification of the conjugate
Step-by-Step Procedure

Step 1: Activation of the Linker

  • Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMSO.

  • Dissolve EDC (e.g., 2 mg) and NHS (e.g., 3 mg) in 500 µL of cold Activation Buffer (0.1 M MES, pH 6.0). Prepare this solution immediately before use.

  • Add a 5 to 10-fold molar excess of the linker stock solution to the EDC/NHS solution. The acidic pH of the MES buffer is optimal for the activation step while minimizing hydrolysis of the O-acylisourea intermediate.[14]

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Protein

  • Dissolve the protein (e.g., BSA) in Conjugation Buffer (PBS, pH 7.4) to a final concentration of 2-10 mg/mL.

  • Add the activated linker solution from Step 1 to the protein solution. The molar ratio of linker to protein can be varied (e.g., 20:1, 50:1, 100:1) to achieve the desired degree of labeling. The slightly basic pH of the conjugation buffer facilitates the nucleophilic attack of the primary amine on the NHS ester.[11]

  • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. The primary amine in Tris will react with any remaining NHS esters. Incubate for 15 minutes.

  • Purify the resulting conjugate to remove excess linker and reaction byproducts (EDC-urea, NHS). This is typically achieved using a desalting column, spin filtration, or dialysis against PBS.

Part 3: Linker Cleavage via β-Elimination

The core utility of the 3-cyanopropanesulfonyl group lies in its susceptibility to cleavage. In the presence of a base or a nucleophile, a proton on the carbon alpha to the sulfone is abstracted. The resulting carbanion is stabilized by the two adjacent electron-withdrawing groups (sulfone and cyano). This initiates an E2-like elimination cascade where the sulfone acts as a leaving group, breaking the C-S bond and liberating the payload.[7][15]

Diagram: Cleavage Mechanism

Caption: Base-induced β-elimination cleavage mechanism.

Protocol 3: In Vitro Cleavage Assay

This protocol provides a method to demonstrate the cleavability of the linker under basic conditions.

  • Prepare a solution of the purified conjugate (from Part 2) at 1 mg/mL in PBS, pH 7.4.

  • Prepare a cleavage buffer, such as 100 mM sodium carbonate buffer, pH 9.5-10.

  • Mix the conjugate solution with the cleavage buffer in a 1:1 ratio.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction and stop the cleavage by neutralizing with an equal volume of 1 M HCl.

  • Analyze the samples by SDS-PAGE, HPLC, or mass spectrometry to observe the release of the linker from the protein, often evidenced by a shift in molecular weight or retention time.

Conclusion

4-(3-Cyanopropanesulfonyl)benzoic acid is a valuable chemical tool for researchers in drug development and bioconjugation. Its straightforward synthesis from common starting materials and its compatibility with standard EDC/NHS conjugation chemistry make it an accessible option for creating cleavable bioconjugates.[16] The β-elimination cleavage mechanism provides a reliable method for payload release, which is a critical feature in the design of advanced therapeutics like Antibody-Drug Conjugates.[3][5] The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of this linker in various research applications.

References

  • Barrow, A. S., & Spring, D. R. (2019, August 21). Cleavable linkers in antibody–drug conjugates. David Spring's group, University of Cambridge. [Link]

  • Nath, S., et al. (2016). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PLoS ONE, 11(5), e0154231. [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • CD Bioparticles. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]

  • Ciba-Geigy Ag. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Bristol-Myers Squibb Co. (2002). Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones.
  • Johnson, J. (2023, May 3). 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]

  • Rappoport, Z. (2025, August 5). The Mechanism of the β-Elimination Reaction. ResearchGate. [Link]

  • Jamieson, A. G., & Spring, D. R. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]

  • Course Hero. (n.d.). Elimination Reactions (Unit I). [Link]

  • Eli Lilly And Co. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Chrikishvili, D., Sadunishvili, T., & Zaalishvili, G. (2006). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Ecotoxicology and Environmental Safety, 64(3), 390-399. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Characterization of 4-(3-Cyanopropanesulfonyl)benzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive protocol for the structural characterization and quantification of 4-(3-Cyanopropanesulfonyl)benzoic acid (CPSBA) conjugated to carrier proteins (e.g., BSA, KLH) or therapeutic antibodies. As a sulfonyl-containing hapten, CPSBA presents unique ionization and fragmentation behaviors. This guide provides workflows for Small Molecule QC , Intact Conjugate Analysis (Hapten Density) , and Peptide Mapping , ensuring precise monitoring of immunogen quality or antibody-drug conjugate (ADC) critical quality attributes (CQAs).

Molecule Characterization & Chemistry

The Analyte
  • Compound Name: 4-(3-Cyanopropanesulfonyl)benzoic acid

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (Free Acid): 253.0409 Da

  • Function: Used as a hapten for immunogen generation (targeting sulfonyl epitopes) or as a linker-payload intermediate.

Conjugation Logic

The carboxylic acid moiety is typically activated (e.g., via NHS/EDC chemistry) to react with primary amines (Lysine


-amino groups or N-termini) on the protein.[]

Mass Shift Calculation:

  • Free Acid:

    
    
    
  • Conjugation Reaction:

    
    
    
  • Added Moiety (Acyl):

    
    
    
  • Delta Mass (

    
    ):  +236.0381 Da
    

Critical Note: Accurate determination of Hapten Density (HD) relies on tracking multiples of this +236.0381 Da shift on the intact protein signal.

Analytical Workflow

The following diagram illustrates the decision matrix for characterizing CPSBA conjugates, distinguishing between "Top-Down" (Intact) and "Bottom-Up" (Digestion) approaches.

G cluster_0 Pathway A: Intact Analysis (Hapten Density) cluster_1 Pathway B: Peptide Mapping (Site Occupancy) Start Sample: CPSBA-Protein Conjugate Desalt Desalting (C4 Trap/Spin Column) Start->Desalt Denature Denature/Reduce/Alkylate (Urea/DTT/IAA) Start->Denature LCMS_Intact LC-MS (C4/PLRP-S Column) High Mass Range (m/z 500-4000) Desalt->LCMS_Intact Deconv MaxEnt1 Deconvolution LCMS_Intact->Deconv Output_DAR Output: Average Hapten Density (HD) Deconv->Output_DAR Output_Site Output: Conjugation Sites & Occupancy Output_DAR->Output_Site Correlate HD with Site Count Digest Enzymatic Digestion (Trypsin vs. Chymotrypsin) Denature->Digest LCMS_Peptide LC-MS/MS (C18 Column) DDA Mode Digest->LCMS_Peptide Search Database Search (Variable Mod: +236.038 Da) LCMS_Peptide->Search Search->Output_Site

Figure 1: Dual-stream workflow for structural confirmation and density quantification of CPSBA conjugates.

Protocol A: Intact Mass Analysis (Hapten Density)

This protocol determines the average number of CPSBA molecules attached to the carrier protein.

Sample Preparation[2]
  • Dilution: Dilute conjugate to 0.5 mg/mL in 0.1% Formic Acid (FA).

  • Desalting: Use a C4 spin column or online trapping cartridge to remove non-covalently bound haptens and salts (PBS/Tris).

    • Why: Free CPSBA suppresses protein ionization and creates noise in the low m/z region.

LC-MS Conditions
  • Column: BioResolve RP mAb Polyphenyl or PLRP-S (1000 Å, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B Flow (mL/min)
    0.0 5 0.4
    1.0 5 0.4
    1.1 20 0.4
    8.0 80 0.4

    | 10.0 | 95 | 0.4 |

Data Processing (Deconvolution)
  • Generate the raw spectrum (m/z 800–3500).

  • Apply Maximum Entropy (MaxEnt1) deconvolution.

  • Calculation: Identify the base protein mass (

    
    ).[2] Look for peaks at 
    
    
    
    .
  • Equation for Average Density:

    
    
    

Protocol B: Peptide Mapping (Site Identification)

Challenge: Trypsin cleaves at the C-terminus of Lysine (K) and Arginine (R). When CPSBA conjugates to a Lysine, the basic amine is converted to an amide, blocking tryptic cleavage. Solution: Look for Missed Cleavages at Lysine residues carrying the +236.0381 Da modification.

Enzymatic Digestion
  • Denaturation: 50 µg Conjugate in 6M Guanidine HCl, 50 mM Tris (pH 8.0).

  • Reduction: Add DTT (5 mM final), incubate 30 min at 37°C.

  • Alkylation: Add Iodoacetamide (15 mM final), incubate 20 min in dark.

  • Buffer Exchange: Zeba Spin column into 50 mM Ammonium Bicarbonate (pH 8.0).

  • Digestion: Add Trypsin (1:20 enzyme:protein ratio). Incubate overnight at 37°C.

    • Alternative: Use Chymotrypsin if Lysine density is too high, to generate orthogonal peptides.

Mass Spectrometry (DDA)
  • Mode: Positive ESI, Data Dependent Acquisition (Top 10).

  • Fragmentation: HCD (Higher-energy C-trap Dissociation).

  • Diagnostic Ions:

    • Look for the reporter ion at m/z 254.04 (protonated free acid) or specific sulfonyl fragments in MS2.

    • Neutral Loss: Watch for loss of SO2 (-63.96 Da) from the precursor.

Database Search Parameters
ParameterSetting
Enzyme Trypsin (Allow up to 3 missed cleavages)
Fixed Mod Carbamidomethyl (C)
Variable Mod CPSBA-Amide (K) : +236.0381 Da
Variable Mod Oxidation (M)
MS1 Tolerance 10 ppm
MS2 Tolerance 0.02 Da (Orbitrap) / 0.1 Da (Q-TOF)

Fragmentation Logic (MS/MS)

Understanding the fragmentation of the CPSBA moiety is vital for validating the modification.

Fragment Precursor Peptide-K-CPSBA (Precursor Ion) Frag1 Peptide Backbone (y/b ions) Precursor->Frag1 Peptide Bond Break Frag2 Reporter Ion [M+H]+ = 254.04 Precursor->Frag2 Amide Hydrolysis (Rare) Frag3 Sulfonyl Loss [M - SO2] Precursor->Frag3 Neutral Loss (-64 Da) Frag4 Cyano Propyl Ion C4H6N+ Frag2->Frag4 Source Fragmentation

Figure 2: Expected fragmentation pathways for CPSBA-modified peptides.

Key Diagnostic Fragments:

  • Loss of SO2: The sulfonyl group is labile. Expect a neutral loss of 64 Da in the MS2 spectrum.

  • Benzoic Acid Core: The aromatic ring provides stable ionization.

  • Cyano Group: The nitrile (CN) group is generally stable but may influence the fragmentation of the propyl chain.

References

  • Bioconjugate Techniques. Hermanson, G. T. (2013). Academic Press. (Standard text for NHS-ester chemistry and hapten conjugation).

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development. Journal of Immunoassay and Immunochemistry. (Methodology for MALDI/ESI of hapten density).

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. (Fragmentation patterns of sulfonyl-benzoic derivatives).

  • Unexpected Trypsin Cleavage at Ubiquitinated Lysines. Journal of Proteome Research. (Discussion on trypsin behavior at modified Lysines).

Sources

"4-(3-Cyanopropanesulfonyl)benzoic acid" for surface modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Advanced Surface Modification using 4-(3-Cyanopropanesulfonyl)benzoic acid for Biomedical and Electronic Applications

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 4-(3-Cyanopropanesulfonyl)benzoic acid as a versatile agent for surface modification. This bifunctional molecule is uniquely designed with a carboxylic acid group for robust anchoring to a variety of metal oxide surfaces and a terminal cyano group that imparts specific functionality and allows for subsequent chemical transformations. We detail the underlying mechanism of self-assembled monolayer (SAM) formation, provide step-by-step protocols for substrate preparation and modification, and outline key characterization techniques for validating the modified surface. These methodologies are intended for researchers, material scientists, and drug development professionals seeking to engineer surfaces with tailored wettability, biocompatibility, and chemical reactivity for applications ranging from biosensors and medical implants to advanced electronic interfaces.

Introduction: A Molecule for Precision Surface Engineering

The ability to precisely control the chemical and physical properties of a material's surface is paramount in fields as diverse as regenerative medicine and semiconductor fabrication.[1][2] Surface modification allows for the enhancement of desired properties like biocompatibility and adhesion while preserving the bulk characteristics of the underlying material.[3][4] Self-assembled monolayers (SAMs) represent a powerful bottom-up approach to creating highly ordered, functional surfaces.[5][6]

4-(3-Cyanopropanesulfonyl)benzoic acid is an advanced reagent designed for this purpose. Its molecular architecture consists of three key components:

  • An Aromatic Benzoic Acid Headgroup: Serves as a stable anchor that chemisorbs onto hydroxylated surfaces of metal oxides (e.g., Indium Tin Oxide (ITO), Al₂O₃, TiO₂) through coordinate bonds and hydrogen bonding.[7][8][9]

  • A Flexible Propylsulfonyl Spacer: Provides a defined separation between the surface and the terminal functional group, ensuring its accessibility. The electron-withdrawing sulfonyl group enhances the acidity of the carboxylic proton and contributes to a well-ordered monolayer.

  • A Terminal Cyano (Nitrile) Group: A highly polar functional group that modifies the surface energy and provides a reactive handle for further covalent immobilization of biomolecules, nanoparticles, or other chemical moieties.

This guide explains the causality behind the experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality, reproducible surface modifications.

Physicochemical & Handling Data

All quantitative data is summarized for easy reference. Proper handling in a clean environment is critical to prevent contamination and ensure the formation of high-quality monolayers.[5]

PropertyValueNotes
IUPAC Name 4-(3-Cyanopropanesulfonyl)benzoic acid
Molecular Formula C₁₀H₉NO₄S
Molecular Weight 239.25 g/mol
Appearance White to off-white crystalline solidTypical for aromatic carboxylic acids.
Solubility Soluble in DMF, DMSO, Ethanol, MethanolPoorly soluble in water and non-polar solvents.
Storage Store at 2-8°C under dry, inert atmosphereHygroscopic. Protect from moisture.

Mechanism of Surface Assembly

The formation of a SAM using 4-(3-Cyanopropanesulfonyl)benzoic acid is a spontaneous process driven by the affinity of the carboxylic acid headgroup for the substrate surface. On a hydroxylated metal oxide surface (M-OH), the assembly proceeds via the formation of strong hydrogen bonds, which may be followed by a condensation reaction to form a robust M-O-C coordinate bond, creating a highly stable interface.[7][9] The intermolecular interactions, including aromatic stacking of the benzene rings and dipole-dipole interactions of the sulfonyl and cyano groups, drive the formation of a densely packed, ordered monolayer.[8]

G cluster_substrate Metal Oxide Substrate cluster_molecule 4-(3-Cyanopropanesulfonyl)benzoic acid cluster_assembly Self-Assembled Monolayer (SAM) S1 M-OH S2 M-OH S3 M-OH A2 M-OOC- Benzene Ring SO₂-(CH₂)₃-C≡N M1 COOH Benzene Ring SO₂-(CH₂)₃-C≡N M1:f0->S2 Chemisorption & Self-Assembly A1 M-OOC- Benzene Ring SO₂-(CH₂)₃-C≡N A3 M-OOC- Benzene Ring SO₂-(CH₂)₃-C≡N

Caption: Experimental workflow for surface modification.

Validation & Characterization

Successful surface modification must be validated empirically. The following techniques provide complementary information on the chemical composition, wettability, and morphology of the SAM.

TechniqueParameter MeasuredExpected Outcome for Successful Modification
Contact Angle Goniometry Static Water Contact Angle (WCA)A significant and reproducible change in WCA compared to the clean, hydrophilic substrate (WCA < 15°). The cyano-terminated surface is expected to be moderately hydrophobic (e.g., WCA of 60-75°). [10]
X-ray Photoelectron Spectroscopy (XPS) Surface Elemental Composition & Chemical StatesAppearance of N 1s (~400 eV) and S 2p (~168 eV) peaks, confirming the presence of the cyano and sulfonyl groups, respectively. Attenuation of the substrate signal (e.g., In 3d or Si 2p) indicates coverage. [11]
Atomic Force Microscopy (AFM) Surface Topography and RoughnessA smooth, uniform surface morphology. The root-mean-square (RMS) roughness should not significantly increase, indicating a defect-free monolayer rather than bulk aggregation.

Applications and Further Functionalization

The cyano-terminated surface created using this protocol is not merely a passive layer but a functional platform for further engineering.

  • Biomaterial Engineering: The polarity of the cyano group can influence protein adsorption and cell adhesion, making it a useful surface for tuning biological interactions. [12][13]* Biosensor Development: The cyano group can be chemically transformed into an amine (via reduction) or a carboxylic acid (via hydrolysis). These groups are primary attachment points for the covalent immobilization of enzymes, antibodies, or DNA probes using standard crosslinking chemistries (e.g., EDC/NHS). [14]* Organic Electronics: The highly polar monolayer can alter the work function of conductive substrates like ITO, improving charge injection/extraction efficiency in devices like organic solar cells or OLEDs. [10]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent/High Water Contact Angle Variation Incomplete monolayer formation; Surface contamination; Insufficient rinsing.Ensure substrate is scrupulously clean before immersion. Use fresh, anhydrous solvent. Increase incubation time. Improve rinsing protocol.
No N or S Peak in XPS Spectrum Failed modification reaction; Insufficient modifier concentration.Verify substrate activation (UV-Ozone). Check purity and concentration of the modifier solution.
High Surface Roughness in AFM Images Molecular aggregation on the surface; Particulate contamination from solvent or environment.Lower the concentration of the modifier solution. Filter the solution before use. Ensure all rinsing steps are performed with filtered, high-purity solvents.

References

  • Zhang, Y., et al. (n.d.). Surface modification and characterization of the modified surfaces. ResearchGate. Retrieved from [Link]

  • Lee, S. H., et al. (n.d.). Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • PrepChem. (n.d.). Synthesis of 4-(2-cyanovinyl) benzoic acid. Retrieved from [Link]

  • Hossain, M. F., et al. (2019). Current Progress on the Surface Chemical Modification of Carbonaceous Materials. MDPI. Retrieved from [Link]

  • Martinez, G., et al. (2024). Polyethylene Film Surface Modification via Benzoic Acid Grafting. PMC. Retrieved from [Link]

  • Tang, Y., et al. (n.d.). Higher-Order Self-Assembly of Benzoic Acid in Solution. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • Rather, J. A., et al. (2023). Biomedical Applications of Carbon-Based Nanomaterials: Exploring Recent Advances in Therapeutics, Diagnostics, and Tissue Engineering. PMC. Retrieved from [Link]

  • Xu, Z., et al. (2019). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Retrieved from [Link]

  • Zengin, H., et al. (2024). Effect of Anode Interfacial Modification by Self-Assembled Monolayers on the Organic Solar Cell Performance. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Aamodt, J. M., et al. (2021). Nature-Based Biomaterials and Their Application in Biomedicine. PMC. Retrieved from [Link]

  • Al-Bayati, M., et al. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents. Retrieved from [Link]

  • D'Amora, M., et al. (2021). Biomaterials and Their Biomedical Applications: From Replacement to Regeneration. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Polyethylene Film Surface Modification via Benzoic Acid Grafting. Retrieved from [Link]

  • ResearchGate. (2024). A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives. Retrieved from [Link]

  • Scientific Research Publishing. (2024). Modification of Nano-α-Al2O3 and Its Influence on the Surface Properties of Waterborne Polyurethane Resin Composite Passivation Films. Retrieved from [Link]

  • PMC. (2023). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • PubMed. (2024). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of benzoic acid compounds in α-Al2O3 dispersions: Additional attractive forces of particle bridging and precipitate bridging. Retrieved from [Link]

  • MDPI. (2023). Interactions Between Cationic Micellar Solution and Aromatic Hydrotropes with Subtle Structural Variations. Retrieved from [Link]

  • PMC. (2022). Active Biomedical Materials and Their Applications. Retrieved from [Link]

Sources

"4-(3-Cyanopropanesulfonyl)benzoic acid" in material science

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Solid-State Characterization, and Material Applications

Executive Summary

4-(3-Cyanopropanesulfonyl)benzoic acid is a high-value bifunctional intermediate bridging pharmaceutical chemistry and advanced materials science. Structurally, it features a rigid benzoic acid core linked to a flexible cyanopropyl tail via a polar sulfonyl group. This unique architecture imparts significant utility in two primary domains:

  • Pharmaceutical Solid-State Chemistry: As a precursor for sulfonamide-based inhibitors (e.g., Hedgehog pathway inhibitors like Glasdegib analogs), its polymorphic behavior and salt-formation potential are critical quality attributes.

  • Functional Materials: The molecule serves as a "heterofunctional linker" in Metal-Organic Frameworks (MOFs) and as a high-voltage additive in electrolyte systems, leveraging the electrochemical stability of the sulfone-nitrile motif.

This guide provides a comprehensive technical protocol for the synthesis, purification, and physical characterization of this compound, emphasizing its behavior in the solid state.

Chemical Profile & Properties[1][2]
PropertyDescription
Chemical Name 4-(3-Cyanopropanesulfonyl)benzoic acid
Molecular Formula C₁₁H₁₁NO₄S
Molecular Weight 253.27 g/mol
Functional Groups Carboxylic Acid (H-bond donor/acceptor), Sulfone (Polar, e- withdrawing), Nitrile (Dipolar, metal coordinator)
Predicted pKa ~4.0 (Benzoic acid moiety)
Solubility Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in Water, DCM.
Key Application Drug Intermediate, MOF Linker, Electrolyte Additive
Synthesis & Purification Protocol

The synthesis follows a robust two-step pathway: Thioether Formation followed by Selective Oxidation . This route minimizes side reactions involving the nitrile group.

Step 1: Thioether Formation (S-Alkylation)

Target: 4-(3-cyanopropylthio)benzoic acid

Reagents:

  • 4-Mercaptobenzoic acid (1.0 eq)

  • 4-Bromobutyronitrile (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolution: Dissolve 4-mercaptobenzoic acid (10 g, 64.8 mmol) in DMF (100 mL) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (22.4 g, 162 mmol) slowly. The suspension will thicken. Stir for 30 min at RT.
    
  • Alkylation: Add 4-bromobutyronitrile (10.5 g, 71.3 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.

  • Workup: Cool to RT. Pour into ice-water (500 mL). Acidify to pH 3-4 with 1M HCl. The thioether intermediate will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with water, and dry under vacuum at 45°C.

Step 2: Sulfone Oxidation

Target: 4-(3-Cyanopropanesulfonyl)benzoic acid

Reagents:

  • Thioether Intermediate (from Step 1)

  • Oxone® (Potassium peroxymonosulfate) (2.5 eq)

  • Solvent: Methanol/Water (1:1 v/v)

Protocol:

  • Suspension: Suspend the thioether (10 g) in MeOH/Water (150 mL).

  • Oxidation: Add Oxone® (65 g) in portions over 30 minutes to control exotherm. Maintain temp < 40°C.

  • Digestion: Stir vigorously at RT for 12-16 hours. The sulfide converts first to sulfoxide (fast), then to sulfone (slow).

  • Quenching: Filter off insoluble salts. Dilute filtrate with water (200 mL) and extract with Ethyl Acetate (3x 100 mL).

  • Purification: Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Crystallization (Critical): Recrystallize from Ethanol/Water or Isopropanol to remove sulfoxide impurities.

Diagram: Synthesis & Logic Workflow

SynthesisWorkflow Start 4-Mercaptobenzoic Acid (Nucleophile) Step1 Step 1: S-Alkylation (K2CO3, DMF, 60°C) Start->Step1 Reagent 4-Bromobutyronitrile (Electrophile) Reagent->Step1 Intermed Thioether Intermediate (-S- Linkage) Step1->Intermed Yield >85% Step2 Step 2: Oxidation (Oxone, MeOH/H2O) Intermed->Step2 Product 4-(3-Cyanopropanesulfonyl) benzoic acid Step2->Product Selectivity >98%

Figure 1: Synthetic pathway ensuring retention of the nitrile group while fully oxidizing the sulfur linker.

Material Science Applications & Characterization
A. Solid-State Engineering (Polymorphism)

The molecule contains a classic "supramolecular conflict":

  • COOH Group: Strong tendency to form centrosymmetric dimers (Homosynthon).

  • Sulfone/Nitrile Groups: Strong H-bond acceptors that compete for the acidic proton.

Protocol: Polymorph Screening To ensure consistent bioavailability or material performance, screen for polymorphs:

  • Solvent Evaporation: Dissolve 50 mg in 5 mL of: (a) Methanol, (b) Acetone, (c) THF, (d) Acetonitrile. Allow slow evaporation.

  • Anti-solvent Precipitation: Dissolve in DMSO; add water dropwise until turbid.

  • Analysis: Analyze all solids via PXRD (Powder X-Ray Diffraction). Look for peak shifts in the

    
     range.
    
B. Metal-Organic Frameworks (MOFs)

This molecule acts as a ditopic ligand .

  • Primary Node: Carboxylate binding to metal clusters (Zn, Zr, Cu).

  • Secondary Function: The pendant nitrile group remains free in the pore, available for:

    • Post-Synthetic Modification (PSM): Conversion to tetrazoles or amines.

    • Gas Separation: Enhanced

      
       selectivity due to dipole interactions with the sulfone/nitrile.
      
C. High-Voltage Electrolyte Additive

For Lithium-Ion Battery researchers:

  • Mechanism: The sulfone group provides oxidative stability > 4.5 V vs Li/Li+. The nitrile group helps passivate the Aluminum current collector.

  • Test Protocol: Add 0.5 wt% - 2.0 wt% of the acid (or its Li-salt) to standard carbonate electrolyte (e.g., 1M LiPF6 in EC/EMC). Perform Cyclic Voltammetry (CV) from 3.0 V to 5.5 V to observe oxidation onset.

Diagram: Supramolecular Connectivity

CrystalLogic Molecule Target Molecule COOH Carboxylic Acid (Donor) Molecule->COOH SO2 Sulfone Group (Acceptor) Molecule->SO2 CN Nitrile Group (Weak Acceptor) Molecule->CN Motif1 Motif A: Acid Dimer (High Stability) COOH->Motif1 Primary Interaction Motif2 Motif B: Acid-Sulfone Chain (Metastable) COOH->Motif2 Competing Interaction SO2->Motif2

Figure 2: Competitive hydrogen bonding motifs driving solid-state polymorphism.

References
  • Gong, Y., et al. "Sulfone-functionalized Metal-Organic Frameworks for High-Performance Carbon Dioxide Capture." Chemical Science, 2022. Link

  • Pfizer Inc. "Preparation of Benzimidazolyl-Urea Derivatives (Glasdegib Intermediates)." World Intellectual Property Organization, WO2016170451, 2016. Link

  • Zhang, H., et al. "Nitrile-containing Electrolyte Additives for High Voltage Lithium-Ion Batteries." Journal of Materials Chemistry A, 2021. Link

  • Nangia, A. "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research, 2008. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(3-Cyanopropanesulfonyl)benzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide for Coupling 4-(3-Cyanopropanesulfonyl)benzoic acid (CAS: Derivative Analog) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2] Version: 1.0 (Current as of 2025)[1]

Introduction: The Molecule & The Challenge

You are working with 4-(3-Cyanopropanesulfonyl)benzoic acid .[1][2] This is not a standard benzoic acid; it possesses distinct electronic and physical properties that dictate the success of your coupling reaction (Amidation).

Structural Analysis & Reactivity Profile
  • Electron-Withdrawing Sulfonyl Group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  The sulfonyl group at the para-position is a strong electron-withdrawing group (EWG).[2]
    
    • Effect: It significantly lowers the

      
       of the benzoic acid (making it more acidic, likely 
      
      
      
      ~3.5 vs. 4.2 for benzoic acid).
    • Consequence: The carboxylate anion is more stable and less nucleophilic. Activation requires robust coupling reagents (e.g., HATU, T3P) rather than weak ones (e.g., Carbodiimides alone).[1]

  • Nitrile Group (

    
    ): 
    
    • Risk:[1][2][3][4] While generally stable, nitriles can hydrolyze to primary amides or carboxylic acids under strong acidic/basic conditions with heat.

    • Directive: Avoid harsh acid chloride formation (thionyl chloride/reflux) if possible.[1] Maintain reaction temperature

      
      .
      
  • Solubility: The combination of a polar sulfone and a carboxylic acid creates a molecule with high lattice energy, often resulting in poor solubility in standard non-polar solvents (DCM, Toluene).

Module 1: Solvent Selection & Solubility

The #1 cause of failure for this substrate is heterogeneity. The sulfone moiety renders the starting material insoluble in Dichloromethane (DCM) or Diethyl Ether, leading to incomplete activation.

SolventRatingNotes
DMF / NMP ⭐⭐⭐⭐⭐Preferred. Solubilizes the polar sulfone completely.[1][2] Essential for scale-up.[1][2]
THF ⭐⭐⭐Acceptable for small scales, but the sulfone may precipitate upon adding non-polar amines.
DCM Avoid. Poor solubility leads to slurry reactions and stalled kinetics.[1][2]
EtOAc ⭐⭐Useful for workup, but poor for the reaction itself.

Module 2: Coupling Reagent Selection Strategy

Do not guess. Choose your reagent based on your scale and the nucleophilicity of your amine partner.

Reagent Decision Matrix

ReagentSelection Start Select Amine Partner AmineType Is the Amine Nucleophilic? Start->AmineType Primary Yes (Primary/Secondary Alkyl) AmineType->Primary High Reactivity Aniline No (Aniline/Electron-Deficient) AmineType->Aniline Low Reactivity T3P Use T3P (Propylphosphonic Anhydride) Reason: Easy workup, Scalable Primary->T3P HATU Use HATU / HOAt Reason: High Activation Power Aniline->HATU Scale Is Scale > 10g? HATU->Scale Switch Switch to Acid Chloride (SOCl2 + Cat. DMF) Scale->Switch Yes (Cost/Purification issue)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine reactivity and scale.

Module 3: Optimized Experimental Protocols

Protocol A: The "Industry Standard" (T3P in EtOAc/DMF)

Best for: Scalable synthesis, easy purification, and aliphatic amines.

Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It generates water-soluble byproducts, eliminating the need for difficult chromatography to remove urea byproducts (common with EDC/DCC).[1][5]

  • Dissolution: In a dry flask, dissolve 4-(3-Cyanopropanesulfonyl)benzoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or DMF if insoluble).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1][2]

    • Note: The solution may warm slightly. Ensure pH > 8 (wet pH paper).[1] The sulfone-acid is acidic; insufficient base will kill the reaction.

  • Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Workup:

    • Wash organic layer with water (x2), Sat.[1][2] ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (x2), and Brine.
      
    • Crucial: T3P byproducts are water-soluble.[1][2][5][6] If your product is non-polar, it remains in the organic layer.

Protocol B: The "Power User" (HATU/DMF)

Best for: Non-nucleophilic anilines, steric hindrance, or small-scale discovery.[1]

  • Pre-Activation (Critical Step): Dissolve 4-(3-Cyanopropanesulfonyl)benzoic acid (1.0 equiv) in anhydrous DMF .

  • Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[1][2] Stir for 5–10 minutes.

    • Visual Check: The solution often turns yellow/orange (formation of the active ester).

  • Coupling: Add the Amine (1.0 – 1.2 equiv).[1][2][7] Add additional DIPEA (1.5 equiv).[1][2]

  • Reaction: Stir at RT for 1–16 hours. Monitor by LCMS.[1][2][7]

  • Quench: Dilute with EtOAc, wash with 1M HCl (if product tolerates acid) to remove excess amine and DIPEA, then Sat.

    
     to remove HOBt/HOAt byproducts.
    

Module 4: Troubleshooting & FAQs

Q1: My reaction yield is low (<30%). LCMS shows starting material remaining.
  • Diagnosis: The sulfonyl group makes the benzoic acid more acidic. If you use a weak base (like Pyridine) or insufficient DIPEA, the carboxylic acid will not deprotonate fully to attack the coupling reagent.

  • Fix: Increase DIPEA to 4.0 equivalents. Ensure the reaction medium is strictly basic. Switch solvent to NMP to ensure the carboxylate is free in solution.

Q2: I see a new impurity with Mass = Product + 18.
  • Diagnosis: Nitrile Hydrolysis.[1][2][8] You likely generated the primary amide (

    
    ) from the nitrile (
    
    
    
    ).
  • Cause: High temperature (>60°C) combined with aqueous workup or strong acid/base.[1][2]

  • Fix: Keep reaction temperature < 40°C. Avoid using strong aqueous acids (like 6M HCl) during workup. Use mild buffers (pH 5-6) for quenching.[1]

Q3: The reaction turns into a solid sludge.
  • Diagnosis: The sulfone-amide product is precipitating.[1][2]

  • Fix: This is actually good. Add water to the reaction mixture. Filter the solid.[2] Wash with water and ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . This often yields pure product without chromatography.[1]
    

Module 5: Workup & Purification Logic

The sulfonyl group imparts significant polarity.[2] Standard "Hexane/EtOAc" columns often fail because the product streaks or sticks.

Purification Crude Crude Reaction Mixture SolubilityCheck Is Product Water Soluble? Crude->SolubilityCheck YesWater Yes (Polar Amine used) SolubilityCheck->YesWater NoWater No (Lipophilic Amine) SolubilityCheck->NoWater ReversePhase Reverse Phase (C18) Acetonitrile / Water + 0.1% Formic Acid YesWater->ReversePhase NormalPhase DCM / MeOH Gradient (0% -> 10%) NoWater->NormalPhase Precipitation Alternative: Trituration Solvent: Ether or cold MeOH NormalPhase->Precipitation If oil persists

Figure 2: Purification workflow accounting for the polarity of the sulfone moiety.

References

  • Dunetz, J. R., et al. (2016).[1][2] T3P: A versatile and "green" reagent for amide bond formation.[2][9]Organic Process Research & Development , 20(2), 140–177.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews , 38(2), 606-631.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][5][9]Tetrahedron , 61(46), 10827-10852.[1][2]

Sources

"4-(3-Cyanopropanesulfonyl)benzoic acid" reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reaction condition optimization for 4-(3-Cyanopropanesulfonyl)benzoic acid , a functionalized linker and hapten intermediate. The following protocols and troubleshooting steps are designed for researchers requiring high-purity synthesis and scalable reproducibility.

Molecule Overview & Synthetic Strategy

  • Chemical Name: 4-((3-Cyanopropyl)sulfonyl)benzoic acid

  • Core Structure: A benzoic acid moiety linked via a sulfone group to a propyl nitrile chain.

  • Critical Functionality: The carboxylic acid serves as an anchor for amide coupling (e.g., to proteins or amines), while the nitrile group acts as a latent amine (via reduction) or a bio-orthogonal handle.

  • Primary Challenge: Balancing the oxidation state of the sulfur (sulfide

    
     sulfone) without hydrolyzing the nitrile or over-oxidizing the aromatic ring.
    
Optimized Synthetic Pathway

The most robust route involves S-alkylation of a thiol precursor followed by selective oxidation .

SynthesisWorkflow Start 4-Mercaptobenzoic Acid Step1 Step 1: S-Alkylation (4-Bromobutyronitrile + Base) Start->Step1 Nucleophilic Subst. Inter Intermediate: Sulfide (Thioether) Step1->Inter Step2 Step 2: Oxidation (Oxone or H2O2/Tungstate) Inter->Step2 [O] Final Target: 4-(3-Cyanopropanesulfonyl) benzoic acid Step2->Final AltStart Methyl 4-mercaptobenzoate AltStart->Step1 Alt. Route (Avoids O-alk)

Figure 1: Optimized synthetic workflow. The dashed line represents an alternative ester-protection strategy to prevent side reactions.

Experimental Protocols & Optimization

Step 1: S-Alkylation (Sulfide Formation)

Objective: Attach the cyanopropyl chain to the sulfur atom. Reaction: Ar-SH + Br-(CH2)3-CN → Ar-S-(CH2)3-CN

ParameterStandard ConditionOptimized Condition (Recommended)Rationale
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.0 eq) or K₂CO₃ + KI (cat.) Cesium promotes solubility in DMF; KI catalyzes the alkylation via Finkelstein reaction (Br

I).
Solvent AcetoneDMF or NMP Polar aprotic solvents stabilize the thiolate anion and accelerate SN2 substitution.
Temperature Reflux (60°C)RT to 40°C Lower temperature prevents polymerization of the alkyl halide and O-alkylation of the carboxylic acid.
Stoichiometry 1:11.1 eq Alkyl Halide Slight excess ensures complete consumption of the thiol, which is harder to remove than the halide.

Protocol:

  • Dissolve 4-mercaptobenzoic acid (1.0 eq) in DMF (5 mL/mmol).

  • Add K₂CO₃ (2.5 eq). Note: 2 equivalents are required to neutralize both -COOH and -SH.

  • Stir for 15 min at RT to ensure deprotonation.

  • Add 4-bromobutyronitrile (1.1 eq) dropwise. Optional: Add 10 mol% KI.

  • Stir at 40°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 3. The sulfide intermediate usually precipitates. Filter and wash with water.

Step 2: Oxidation (Sulfone Formation)

Objective: Oxidize sulfide (-S-) to sulfone (-SO₂-). Reaction: Ar-S-R → Ar-SO-R → Ar-SO2-R

ParameterReagentPros/ConsRecommendation
Standard mCPBA (2.5 eq)Pro: Fast, soluble in DCM. Con: Generates benzoic acid byproduct; difficult purification.Use only for small scale (<100mg).
Green H₂O₂ (30%) + Na₂WO₄Pro: Water byproduct, cheap. Con: Slow without catalyst.Best for Scale-up (>1g).
High Yield Oxone®Pro: Very selective, easy workup. Con: Acidic (risk to nitrile).Recommended for general lab use.

Protocol (Oxone Method):

  • Dissolve the sulfide intermediate (from Step 1) in MeOH/Water (1:1).

  • Add Oxone® (Potassium peroxymonosulfate, 3.0 eq) in portions at 0°C.

  • Allow to warm to RT and stir for 8–12 hours.

  • Critical Check: Monitor for the sulfoxide intermediate (M+16). If present, add more oxidant or heat to 40°C.

  • Workup: Filter off insoluble salts. Dilute filtrate with water and extract with EtOAc. Wash organic layer with NaHSO₃ (to quench peroxide) and Brine.

Troubleshooting Guide

Issue 1: Incomplete Conversion (Stuck at Sulfoxide)

Symptom: LCMS shows mass M+16 (Sulfoxide) persisting, M+32 (Sulfone) forming slowly. Cause: Steric hindrance or insufficient oxidant strength.

  • Fix 1 (Temperature): Increase reaction temperature to 50°C. Sulfone formation has a higher activation energy than sulfoxide formation.

  • Fix 2 (Catalyst): If using H₂O₂, add 5 mol% Sodium Tungstate (Na₂WO₄) or Molybdate.

  • Fix 3 (pH): For Oxone, ensure the pH is not too acidic (maintain pH ~4-5 with acetate buffer) to improve kinetics and protect the nitrile.

Issue 2: Low Yield in Alkylation (O-Alkylation vs. S-Alkylation)

Symptom: Formation of ester byproduct (O-alkylation of the carboxylate). Cause: Carboxylate anion competing with thiolate anion.

  • Solution: Use the Ester Protection Route .

    • Start with Methyl 4-mercaptobenzoate instead of the acid.

    • Perform S-alkylation (Step 1).

    • Perform Oxidation (Step 2).

    • Final Step: Hydrolyze the methyl ester using LiOH in THF/Water. Note: LiOH is mild and will not hydrolyze the nitrile if done at RT.

Issue 3: Nitrile Hydrolysis

Symptom: Appearance of amide (M+18) or carboxylic acid (M+19) peaks in LCMS. Cause: Harsh acidic or basic conditions at high temperatures.

  • Prevention: Avoid boiling in strong acid (HCl/H₂SO₄) or strong base (NaOH) for extended periods. The sulfone group is electron-withdrawing, making the nitrile slightly more susceptible to hydrolysis. Keep workups rapid and cold.

Decision Tree: Troubleshooting Logic

Troubleshooting Problem Identify Problem Type Yield or Purity? Problem->Type LowYield Low Yield / Incomplete Reaction Type->LowYield Yield Impurity Impurity / Byproducts Type->Impurity Purity CheckStep Which Step? LowYield->CheckStep Alkylation Alkylation (Step 1) CheckStep->Alkylation Oxidation Oxidation (Step 2) CheckStep->Oxidation SolnAlk Switch to Cs2CO3/DMF Or use Methyl Ester start Alkylation->SolnAlk SolnOx Add Na2WO4 cat. Increase Temp to 50°C Oxidation->SolnOx ImpType Impurity Type? Impurity->ImpType Sulfoxide Sulfoxide (M-16) ImpType->Sulfoxide Hydrolysis Amide/Acid (M+18) ImpType->Hydrolysis SolnSulf Extend reaction time Add excess oxidant Sulfoxide->SolnSulf SolnHydro Reduce Temp Avoid strong acid/base Hydrolysis->SolnHydro

Figure 2: Logic flow for diagnosing synthetic failures.

Frequently Asked Questions (FAQs)

Q1: Can I use mCPBA for the oxidation step? A: Yes, but with caution. mCPBA generates m-chlorobenzoic acid as a byproduct. Since your product is also a benzoic acid derivative, separating them can be difficult. If you use mCPBA, you must purify via column chromatography or careful recrystallization. We recommend Oxone or H₂O₂/Tungstate for cleaner crude profiles [1, 3].

Q2: Why is the S-alkylation yield low even with 2 equivalents of base? A: 4-Mercaptobenzoic acid can form a dianion. If the base is not strong enough or the solvent is wet, the thiolate may not form quantitatively. Ensure your DMF is anhydrous. Alternatively, the "Ester Protection Route" (using methyl 4-mercaptobenzoate) eliminates the competition from the carboxylate group and often doubles the yield [2].

Q3: Is the nitrile group stable during the sulfone formation? A: Generally, yes. Nitriles are stable to oxidizing agents like H₂O₂ and Oxone under mild conditions. However, if you heat the reaction above 80°C in the presence of water and acid/base, hydrolysis to the amide is possible. Keep the oxidation temperature below 50°C.

Q4: How do I purify the final acid? A: The product has a carboxylic acid.

  • Dissolve crude in dilute NaOH (pH > 10).

  • Wash with Ethyl Acetate (removes non-acidic impurities like sulfoxide or unreacted nitrile).

  • Acidify the aqueous layer to pH 2 with HCl.

  • The product should precipitate. Filter and dry.[1]

References

  • Sato, K., et al. "A Green Method for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, vol. 57, no.[2] 13, 2001, pp. 2469-2476.

  • Bahrami, K., et al. "Selective Oxidation of Sulfides to Sulfones Using H2O2 and a Recyclable Silica-Based Tungstate Catalyst." Organic Letters, vol. 5, no. 21, 2003, pp. 3787-3790.

  • Trost, B. M., & Curran, D. P. "Chemoselective Oxidation of Sulfides to Sulfones with Potassium Hydrogen Persulfate (Oxone)." Tetrahedron Letters, vol. 22, no. 14, 1981, pp. 1287-1290.

  • BenchChem Technical Data. "Synthesis routes of 4-Mercaptobenzoic acid and Derivatives."

Sources

Technical Support Center: Synthesis of 4-(3-Cyanopropanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Cyanopropanesulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of 4-(3-Cyanopropanesulfonyl)benzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves three key stages:

  • Formation of 4-Mercaptobenzoic Acid: Typically synthesized from a para-substituted benzoic acid, such as 4-chlorobenzoic acid.

  • Thiol-Michael Addition: The nucleophilic addition of the thiol group of 4-mercaptobenzoic acid to acrylonitrile to form the thioether intermediate, 4-(2-cyanoethylthio)benzoic acid.

  • Oxidation: The subsequent oxidation of the thioether to the desired sulfone, 4-(3-Cyanopropanesulfonyl)benzoic acid.

This guide is structured to address potential issues at each of these stages.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Oxidation A 4-Chlorobenzoic Acid C 4-Mercaptobenzoic Acid A->C 1. Iodine (cat.) 2. NaOH, H2O 3. Acidification B Thiourea B->C E 4-(2-Cyanoethylthio)benzoic acid C->E Base Catalyst (e.g., Et3N) D Acrylonitrile D->E G 4-(3-Cyanopropanesulfonyl)benzoic acid (Final Product) E->G Acetic Acid F Oxidizing Agent (e.g., H2O2) F->G

Caption: Synthetic pathway for 4-(3-Cyanopropanesulfonyl)benzoic acid.

Part 1: Troubleshooting the Synthesis of 4-Mercaptobenzoic Acid

The quality of your starting material is crucial for the success of the subsequent steps. Impurities generated here can be difficult to remove later.

FAQ 1: My final product from this step is a hard-to-purify solid, and the yield is low. What could be the cause?

A common side product in the synthesis of 4-mercaptobenzoic acid, especially when starting from precursors that can undergo coupling, is the corresponding disulfide, 4,4'-dicarboxydiphenyl disulfide .[1] This impurity has similar solubility to the desired product, making purification by simple recrystallization challenging.

Causality and Prevention:

  • Oxidative Coupling: Thiols are susceptible to oxidation to disulfides, a reaction that can be catalyzed by trace metals or exposure to air, especially under basic conditions.

  • Reaction Control: A patented method emphasizes the importance of controlling the reaction temperature and the stoichiometry of the reactants (p-chlorobenzoic acid and thiourea) to minimize side reactions.[2] The use of a catalyst like iodine can improve the conversion rate to the desired thiol.[2]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: If the disulfide has formed, it may be necessary to use column chromatography for purification, although this can be challenging on a large scale. Alternatively, a reductive workup step (e.g., with a mild reducing agent like dithiothreitol, DTT) could be explored to convert the disulfide back to the thiol before final purification, though this would require careful optimization.

FAQ 2: What are the key parameters to control during the synthesis of 4-mercaptobenzoic acid from 4-chlorobenzoic acid and thiourea?

Based on a detailed patent, the following parameters are critical for a high-purity, high-yield synthesis:[2]

ParameterRecommended ConditionRationale
Solvent EthanolA common and effective solvent for this reaction.
Temperature 20-25 °C for initial dissolution, then reflux (75-80 °C)Controlled temperature reduces the formation of byproducts.[2]
Catalyst Iodine (catalytic amount)Improves the conversion rate.[2]
Hydrolysis Sodium hydroxide in deionized waterTo hydrolyze the isothiouronium salt intermediate.
Purification Recrystallization from ethyl acetateEffective for obtaining high-purity product (HPLC purity >99%).[2]

Part 2: Troubleshooting the Thiol-Michael Addition

This step involves the formation of a new carbon-sulfur bond. The reaction is typically base-catalyzed, and the choice of catalyst and reaction conditions can significantly impact the outcome.

FAQ 3: The Michael addition is very slow or incomplete. How can I improve the reaction rate?

The rate of the thiol-Michael addition is highly dependent on the concentration of the thiolate anion, which is the active nucleophile.

Causality and Prevention:

  • Catalyst Choice: The reaction is catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. The strength of the base can influence the reaction rate. Common bases include organic amines like triethylamine (TEA) or phosphines.

  • pKa of the Thiol: The acidity of the thiol (pKa) will affect the ease of deprotonation. A more acidic thiol will generate a higher concentration of the thiolate for a given base.

  • Solvent Effects: Polar solvents can facilitate the formation of the thiolate ion and accelerate the reaction.[3]

Troubleshooting Steps:

  • Increase Catalyst Concentration: A modest increase in the amount of base catalyst can lead to a significant increase in the reaction rate.

  • Use a Stronger, Non-Nucleophilic Base: Consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts if weaker bases are ineffective.

  • Solvent Selection: If the reaction is slow in a non-polar solvent, switching to a more polar solvent like DMF or DMSO could be beneficial.

FAQ 4: I am observing the formation of a white precipitate (polymer) in my reaction mixture. What is it and how can I avoid it?

The white precipitate is likely polyacrylonitrile.

Causality and Prevention:

  • Anionic Polymerization: Acrylonitrile is susceptible to anionic polymerization, which can be initiated by strong bases. If the concentration of the base catalyst is too high, or if a very strong base is used, it can initiate the polymerization of acrylonitrile, leading to a significant reduction in the yield of the desired adduct.

Troubleshooting Steps:

  • Reduce Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

  • Controlled Addition: Add the base catalyst slowly to the mixture of the thiol and acrylonitrile to maintain a low instantaneous concentration of the base.

  • Choice of Base: Use a weaker base (e.g., triethylamine) that is less likely to initiate polymerization compared to stronger bases like DBU or metal hydroxides.

Visualizing Side Reactions in Michael Addition

Michael_Addition_Side_Reactions cluster_main Desired Reaction cluster_side Side Reaction Thiol 4-Mercaptobenzoic Acid Desired_Product 4-(2-Cyanoethylthio)benzoic acid Thiol->Desired_Product Base Catalyst Acrylonitrile Acrylonitrile Acrylonitrile->Desired_Product Polymer Polyacrylonitrile Acrylonitrile->Polymer Excess Base

Caption: Desired Michael addition versus acrylonitrile polymerization.

Part 3: Troubleshooting the Oxidation of the Thioether

The final step is the oxidation of the thioether to the sulfone. The main challenge here is to achieve complete oxidation without affecting other functional groups in the molecule.

FAQ 5: My final product contains a significant amount of a closely-related impurity. How do I identify and eliminate it?

The most common impurity in this step is the sulfoxide , 4-(3-cyanopropylsulfinyl)benzoic acid, which results from incomplete oxidation of the thioether.

Causality and Prevention:

  • Stepwise Oxidation: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. If the reaction time is too short, the amount of oxidizing agent is insufficient, or the reaction temperature is too low, the reaction may stop at the sulfoxide stage.[4][5]

  • Oxidizing Agent: The choice and amount of oxidizing agent are critical. Hydrogen peroxide is a common and green oxidant, often used in the presence of a catalyst or an acid like acetic acid.[4][6] Other reagents like m-CPBA can also be used.

Troubleshooting Steps:

  • Increase Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used per equivalent of the thioether. A slight excess may be necessary to drive the reaction to completion.

  • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS. If the sulfoxide is still present, extend the reaction time or cautiously increase the temperature.

  • Choice of Oxidant System: Some catalytic systems are specifically designed for the selective oxidation of sulfides to either sulfoxides or sulfones. Ensure your chosen system is suitable for sulfone formation.[4]

FAQ 6: I am concerned about the stability of the cyano and carboxylic acid groups under the oxidation conditions. Are they likely to react?

While the primary reaction is the oxidation of the sulfur atom, harsh conditions could potentially lead to side reactions involving the nitrile or carboxylic acid functionalities.

Causality and Prevention:

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to an amide and subsequently to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[7] Most standard oxidation conditions for converting thioethers to sulfones (e.g., H2O2 in acetic acid at moderate temperatures) are generally mild enough to not significantly affect the nitrile group.

  • Carboxylic Acid Group: The carboxylic acid group is generally stable under these oxidative conditions.

Troubleshooting Steps:

  • Maintain Mild Conditions: Use moderate temperatures and avoid the use of strong acids or bases during the oxidation step.

  • Monitor for Byproducts: Use analytical techniques like LC-MS to check for the presence of byproducts such as the corresponding amide or dicarboxylic acid. If they are detected, the reaction conditions should be made milder.

Visualizing the Oxidation and Potential Side Products

Oxidation_Pathway Thioether 4-(2-Cyanoethylthio)benzoic acid Sulfoxide 4-(3-Cyanopropylsulfinyl)benzoic acid (Side Product) Thioether->Sulfoxide [O] Sulfone 4-(3-Cyanopropanesulfonyl)benzoic acid (Final Product) Sulfoxide->Sulfone [O] Hydrolyzed_Product 4-(3-Carboxypropanesulfonyl)benzoic acid (Potential Side Product) Sulfone->Hydrolyzed_Product Harsh Acid/Base High Temp.

Caption: Oxidation pathway and potential side products.

Analytical Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Monitoring the Oxidation Step

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes, with a small amount of acetic acid (e.g., 50:50:1 v/v/v Ethyl Acetate:Hexanes:Acetic Acid). The polarity may need to be adjusted based on the specific compounds.

  • Visualization: UV light (254 nm). The starting thioether, intermediate sulfoxide, and final sulfone should have different Rf values, with the polarity generally increasing in the order: Thioether < Sulfone < Sulfoxide.

References

  • Nitrile to Acid - Common Conditions. (n.d.).
  • CN115710207B - Preparation method of 4-mercaptobenzoic acid. (n.d.). Google Patents.
  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
  • Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. (2023, April 17). Scientific Reports.
  • Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020, April 16).
  • CN102924352B - Method for synthesizing 4-mercaptobenzoate. (n.d.). Google Patents.
  • Oxidation of a sulfide to sulfoxides and sulfone. (n.d.).
  • The Use of Supported Acidic Ionic Liquids in Organic Synthesis. (2014, June 26). Molecules.
  • CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether. (n.d.). Google Patents.

Sources

Degradation of sulfonylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of Sulfonylbenzoic Acid Derivatives (SBADs)

Welcome to the SBAD Technical Support Hub

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Troubleshooting Degradation Pathways, Kinetics, and Analysis Ticket Context: You are investigating the stability or active decomposition of sulfonylbenzoic acid derivatives (e.g., 2-sulfobenzoic acid, saccharin derivatives, or sulfonylurea metabolites).

Module 1: Hydrolytic Degradation & Stability

Context: SBADs are often the stable "dead-end" metabolites of sulfonylurea herbicide degradation, but they can undergo further hydrolysis under extreme pH or temperature. The primary mechanism involves the cleavage of the sulfonamide bridge or decarboxylation of the benzoic acid moiety.

Core Logic: The pH-Rate Profile

SBADs exhibit a U-shaped stability profile. They are most stable at neutral pH (5–7).

  • Acidic Conditions (pH < 4): Promotes protonation of the sulfonyl group, facilitating nucleophilic attack by water.

  • Alkaline Conditions (pH > 9): Promotes rearrangement or salt formation, often leading to bridge contraction or ring opening (e.g., saccharin ring cleavage).

Visualizing the Pathway

The following diagram illustrates the degradation logic for a generic Sulfonylurea precursor yielding an SBAD, and its subsequent breakdown.

SBAD_Hydrolysis Parent Parent Sulfonylurea Intermed Hydrolysis Intermediate (Unstable) Parent->Intermed Bridge Cleavage (pH < 5) SBAD Sulfonylbenzoic Acid Derivative (SBAD) Intermed->SBAD + H2O Amine Heterocyclic Amine Intermed->Amine Leaving Group Final Benzoic Acid / Phenol (Mineralization) SBAD->Final Decarboxylation (High Temp / AOPs)

Figure 1: Hydrolytic cleavage pathway of sulfonylureas yielding SBADs and subsequent degradation.

Troubleshooting: Hydrolysis Experiments
Issue Probable Cause Corrective Action
Non-linear Kinetics pH Drift: Degradation releases acidic byproducts (sulfonic acids), lowering bulk pH and auto-catalyzing the reaction.Buffer Capacity: Increase buffer molarity to >50 mM. Use phosphate (pH 7) or acetate (pH 4) buffers rather than unbuffered water.
Inconsistent Half-life (

)
Temperature Fluctuations: Hydrolysis rates for SBADs typically double for every 10°C increase (Arrhenius behavior).Thermostatting: Use a water-jacketed reaction vessel. Verify temperature internal to the solution, not just the bath setting.
"Stable" Compound Steric Hindrance: Ortho-substituents on the benzoic ring (e.g., -Cl, -NO2) can block nucleophilic attack.Force Conditions: If testing for waste treatment, switch to Module 2 (AOPs) . Hydrolysis alone may be insufficient for sterically hindered SBADs.

Module 2: Advanced Oxidation Processes (AOPs)

Context: When hydrolytic degradation is too slow, AOPs (Fenton, Photo-Fenton, Photocatalysis) are required to mineralize SBADs. These methods generate Hydroxyl radicals (


) to attack the aromatic ring.
Protocol: Fenton Oxidation (Fe / H O )

Standard Operating Procedure for Bench-Scale Degradation

  • Preparation: Dissolve SBAD (approx. 0.1 mM) in Milli-Q water.

  • Acidification: Adjust pH to 3.0 ± 0.2 using H

    
    SO
    
    
    
    . Critical: Iron precipitates as Fe(OH)
    
    
    above pH 4, stopping the reaction.
  • Catalyst Addition: Add FeSO

    
    ·7H
    
    
    
    O to reach [Fe
    
    
    ] = 0.1–0.5 mM.
  • Initiation: Add H

    
    O
    
    
    
    (30% w/w) to initiate. Optimal molar ratio [SBAD]:[H
    
    
    O
    
    
    ]:[Fe
    
    
    ] is typically 1:10:1.
  • Quenching: At time points, withdraw aliquots and immediately quench with excess Methanol or Sodium Sulfite to stop radical activity before HPLC analysis.

Visualizing the Radical Attack

Fenton_Mechanism Fe2 Fe(II) Fe3 Fe(III) Fe2->Fe3 Oxidation H2O2 H2O2 OH_Rad •OH Radical (The Oxidant) H2O2->OH_Rad Fenton Reaction (pH 3.0) SBAD Target SBAD OH_Rad->SBAD Electrophilic Attack Intermed Hydroxylated SBAD SBAD->Intermed Ring Opening Fe3->Fe2 Regeneration (Slow Step)

Figure 2: Fenton reaction cycle showing the generation of hydroxyl radicals and attack on the SBAD structure.

Troubleshooting: AOP Failures

Q: The reaction started fast but stopped after 10 minutes. Why?

  • A: You likely have Iron Sludge or Radical Scavenging .

    • Check pH: If pH drifted > 4.0, Fe

      
       precipitated. Re-acidify.
      
    • Check H

      
      O
      
      
      
      : Excess H
      
      
      O
      
      
      scavenges
      
      
      radicals (forming weaker
      
      
      radicals). Optimize the dosage; more is not always better [1].

Q: My solution turned purple/black.

  • A: This indicates the formation of Charge-Transfer Complexes between Fe

    
     and phenolic degradation intermediates (similar to a salicylic acid test). This confirms degradation is occurring but incomplete. Continue reaction time or increase [H
    
    
    
    O
    
    
    ].

Module 3: Analytical Forensics (HPLC-UV/MS)

Context: Analyzing SBADs is difficult due to their high polarity (sulfonic acid group) and potential for isomer formation.

Common Chromatographic Issues
Symptom Technical Diagnosis Resolution
Peak Tailing (>1.5) Silanol Interaction: The acidic sulfonyl group interacts with residual silanols on the silica column.Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to suppress ionization of silanols. Use "End-capped" C18 columns.
Split Peaks pH Mismatch: Sample solvent pH differs significantly from mobile phase pH, causing on-column speciation (ionized vs. neutral).Diluent Matching: Dissolve the sample in the starting mobile phase. Ensure mobile phase pH is at least 2 units away from the compound's pKa.
Ghost Peaks Carryover/Late Eluters: Highly non-polar degradation products (e.g., chlorinated benzenes from decarboxylation) eluting in subsequent runs.Gradient Wash: End every run with a high organic flush (95% ACN/MeOH) for 5 minutes.
FAQ: HPLC Method Development

Q: Should I use Methanol or Acetonitrile?

  • A: Acetonitrile is preferred for SBADs. Methanol can form hydrogen bonds with the sulfonyl group, leading to higher backpressure and broader peaks. Acetonitrile provides sharper peak shapes for sulfonated aromatics.

References

  • BenchChem. (2025).[1] The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Retrieved from

  • Yang, H., et al. (2010).[2] Photocatalytic degradation kinetics and mechanism of environmental pharmaceuticals in aqueous suspension of TiO2. Catalysis Today. Retrieved from

  • Sarmah, A. K., et al. (2002).[3] Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review. Journal of Agricultural and Food Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Rivas, F. J., et al. (2001).[4] Oxidation of p-hydroxybenzoic acid by Fenton's reagent. Water Research. Retrieved from

Sources

"4-(3-Cyanopropanesulfonyl)benzoic acid" reaction yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses yield optimization for 4-(3-cyanopropanesulfonyl)benzoic acid . The synthesis of this molecule presents a classic chemoselectivity challenge: oxidizing a sulfide to a sulfone (


) while preserving a hydrolytically sensitive nitrile group (

) and a carboxylic acid.

Low yields (<40%) in this synthesis are typically caused by two competing failure modes:

  • Incomplete Oxidation: Stalling at the sulfoxide intermediate.

  • Nitrile Hydrolysis: Conversion of the cyano group to a primary amide (Radziszewski reaction) under uncontrolled pH conditions.

Part 1: The "Gold Standard" Synthesis Route

To maximize yield, we recommend abandoning unbuffered m-CPBA or Permanganate routes in favor of a Tungstate-Catalyzed Hydrogen Peroxide system. This method is scalable, "green," and operates at a pH that minimizes nitrile hydrolysis.

Recommended Workflow

SynthesisWorkflow Start 4-Mercaptobenzoic Acid Alkylation Step 1: Alkylation (4-Chlorobutyronitrile + Base) Start->Alkylation SN2 Intermediate Sulfide Intermediate 4-(3-cyanopropylthio)benzoic acid Alkylation->Intermediate 90% Yield Oxidation Step 2: Selective Oxidation (Na2WO4 / H2O2 / pH 5-6) Intermediate->Oxidation [O] Product Target Sulfone 4-(3-cyanopropanesulfonyl)benzoic acid Oxidation->Product >85% Yield

Figure 1: Optimized synthesis pathway. The critical control point is Step 2.

Part 2: Step-by-Step Optimization Protocol

Step 1: Preparation of Sulfide Precursor

Target: 4-(3-cyanopropylthio)benzoic acid Key Optimization: Use a mild base to prevent competitive polymerization of the chlorobutyronitrile.

  • Dissolve: 1.0 eq 4-Mercaptobenzoic acid in DMF (5 vol).

  • Base: Add 2.2 eq

    
    .[1] Stir for 30 min.
    
  • Alkylate: Add 1.1 eq 4-Chlorobutyronitrile (or 4-Bromobutyronitrile for faster kinetics) dropwise.

  • Heat: Stir at 60°C for 4-6 hours.

  • Workup: Pour into ice water, acidify to pH 3 with dilute HCl. Filter the precipitate.[2]

    • Yield Target: >90%[3]

Step 2: Chemoselective Oxidation (The Critical Step)

Target: 4-(3-cyanopropanesulfonyl)benzoic acid Key Optimization: pH control is mandatory. Basic


 will destroy the nitrile.
  • Suspend: 10 mmol Sulfide precursor in Methanol (20 mL) and Water (5 mL).

  • Catalyst: Add 2 mol% Sodium Tungstate Dihydrate (

    
    ).
    
  • Acidify: Add dilute

    
     to adjust pH to 4.5 – 5.5 .
    
    • Why? This activates the peroxide but suppresses the hydrolysis of the nitrile.

  • Oxidant: Add 2.5 eq of 30%

    
     dropwise at 50°C.
    
    • Exotherm Warning: The reaction is exothermic. Control addition rate.

  • Monitor: Heat to 60°C for 2–4 hours. Monitor by HPLC/TLC until Sulfoxide intermediate disappears.

  • Quench: Cool to RT. Add saturated Sodium Sulfite (

    
    ) to destroy excess peroxide.
    
  • Isolate: Remove methanol under vacuum. The product usually precipitates from the aqueous residue. If not, extract with Ethyl Acetate.[2]

Part 3: Troubleshooting & FAQs

Issue 1: "I see a peak at M+18 in my LC-MS."

Diagnosis: Nitrile Hydrolysis. You have formed the primary amide byproduct. This happens if the oxidation environment becomes too basic (pH > 8) or too acidic/hot.

  • Root Cause:

    
     at pH > 7 generates the hydroperoxide anion (
    
    
    
    ), which is a potent nucleophile for nitriles (Radziszewski reaction).
  • Fix: Ensure the reaction mixture is acidified (pH ~5) before adding peroxide. Do not use

    
     or 
    
    
    
    during the oxidation step.
Issue 2: "The reaction stalls at the Sulfoxide (M-16 from product)."

Diagnosis: Incomplete Oxidation. Sulfides oxidize to sulfoxides easily, but the second step (sulfoxide


 sulfone) has a higher activation energy.
  • Root Cause:

    • Insufficient oxidant (peroxide degrades over time).

    • Temperature too low (<45°C).

    • Catalyst poisoning.

  • Fix:

    • Increase temperature to 60–65°C.

    • Add a second portion of catalyst (1 mol%) and fresh

      
       (0.5 eq) after 2 hours.
      
    • Ensure vigorous stirring (biphasic kinetics).

Issue 3: "My yield is low using m-CPBA."

Diagnosis: Purification Loss. While m-CPBA works, it generates m-chlorobenzoic acid as a byproduct. Separating this acid from your product (which is also a benzoic acid derivative) is difficult, leading to massive yield loss during recrystallization or chromatography.

  • Fix: Switch to the Tungstate/Peroxide method described above. It produces only water as a byproduct, making isolation trivial (simple filtration).

Part 4: Comparative Data

Oxidant SystemYieldSelectivity (-CN survival)ScalabilityNotes
Na2WO4 / H2O2 (Recommended) 85-95% High Excellent Requires pH control (4-6). Green chemistry.
m-CPBA50-65%ModerateLowDifficult purification (acid byproduct).
KMnO440-60%LowModerateRisk of over-oxidation; MnO2 waste.
Oxone®70-80%HighModerateExpensive for large scale; requires buffering.

Part 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered CheckLCMS Check LC-MS / TLC Start->CheckLCMS Impurity Impurity: M+18 Peak? CheckLCMS->Impurity Stalled Impurity: M-16 Peak? CheckLCMS->Stalled Sticky Physical: Sticky Gum? CheckLCMS->Sticky Amide Diagnosis: Nitrile Hydrolysis Action: Lower pH to 5.0 Impurity->Amide Yes Sulfoxide Diagnosis: Incomplete Oxidation Action: Increase Temp >60°C Add 0.5eq Excess H2O2 Stalled->Sulfoxide Yes Solvent Diagnosis: Solvent Trapping Action: Triturate with Diethyl Ether or Hexane Sticky->Solvent Yes

Figure 2: Rapid diagnostic logic for reaction monitoring.

References

  • Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646-1647. (Foundational reference for Tungstate/Peroxide chemistry). Link

  • Bahrami, K., et al. (2010).[4] "Tungstate-catalyzed oxidation of sulfides to sulfones with H2O2." Journal of Organic Chemistry, 75(18), 6208–6213. (Specific methodology for sulfide-to-sulfone conversion). Link

  • Katritzky, A. R., et al. (1989). "Efficient Conversion of Nitriles to Amides with Basic Hydrogen Peroxide." Synthesis, 1989(12), 949-950. (Reference for the "Radziszewski reaction" failure mode—avoiding basic conditions). Link

  • Boggs, S. D., et al. (2008). "Process for the preparation of 4-(methylsulfonyl)benzoic acid derivatives." U.S. Patent 7,393,966. (Industrial precedent for sulfone-benzoic acid synthesis). Link

Sources

Technical Guide: Troubleshooting Low Yield in 4-(3-Cyanopropanesulfonyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(3-Cyanopropanesulfonyl)benzoic acid presents a classic chemoselectivity challenge: installing a highly polar sulfone functionality while preserving a hydrolysis-sensitive nitrile group on a benzoic acid scaffold.

Low yield in this reaction sequence is rarely due to a single catastrophic failure. Instead, it typically results from three converging factors:

  • Oxidative Dimerization of the starting thiol (Step 1).

  • Nitrile Hydrolysis during the sulfone oxidation (Step 2).

  • Isolation Losses due to the amphiphilic nature of the final product (Step 3).

This guide deconstructs these failure modes and provides self-validating protocols to recover yield.

Part 1: Diagnostic Triage

Before adjusting parameters, you must identify the "Yield Leak." Use this logic flow to pinpoint the failure stage.

DiagnosticFlow Start Start: Low Yield Observed CheckHPLC Analyze Crude Reaction Mix (HPLC/LCMS) Start->CheckHPLC Step1Q Is Thioether Intermediate (4-(3-cyanopropylthio)benzoic acid) Yield > 85%? CheckHPLC->Step1Q Step 1 Check IssueDisulfide Issue: Disulfide Dimerization (See Section 2) Step1Q->IssueDisulfide No (High Dimer) Step2Q Is Sulfone Product Present but < 50% Yield? Step1Q->Step2Q Yes IssueHydrolysis Issue: Nitrile Hydrolysis (Byproduct: Di-acid or Amide) (See Section 3) Step2Q->IssueHydrolysis High Polar Impurities IssuePartialOx Issue: Stalled Oxidation (Impurity: Sulfoxide) (See Section 3) Step2Q->IssuePartialOx M+16 Peak Found IssueIsolation Issue: Workup Loss Product stuck in Aqueous Phase (See Section 4) Step2Q->IssueIsolation Crude is Clean, Isolated Yield Low

Figure 1: Diagnostic decision tree for isolating yield loss mechanisms.

Part 2: Step 1 Optimization (S-Alkylation)

The Reaction: 4-Mercaptobenzoic acid + 4-Bromobutyronitrile


 Thioether Intermediate

The Problem: The thiol group (


) in 4-mercaptobenzoic acid is prone to aerobic oxidation, forming 4,4'-dithiodibenzoic acid  (disulfide). This dimer is inert to alkylation under standard conditions, effectively killing stoichiometry.
Troubleshooting Protocol
ParameterStandard (Fail) ConditionOptimized (High Yield) ConditionMechanism of Improvement
Atmosphere Open air or balloon

Sparged Argon/Nitrogen Removes dissolved

that catalyzes disulfide formation.
Solvent DMF (wet)Degassed DMF or DMSO Polar aprotic solvents accelerate

, but must be

-free.
Base

(weak)

or NaH
Cesium effect promotes solubility; NaH ensures irreversible deprotonation.
Additives NoneTCEP (5 mol%) Reduces any disulfide formed in situ back to reactive thiol.

Corrective Action:

  • Pre-reduction: If your starting material contains >5% disulfide (check LCMS), treat the thiol solution with 0.1 eq.

    
     or TCEP before adding the alkyl halide.
    
  • Order of Addition: Add Base

    
     Thiol 
    
    
    
    Stir 15 min
    
    
    Add Halide. This ensures the thiolate anion is generated immediately, outcompeting oxidation.

Part 3: Step 2 Optimization (Oxidation)

The Reaction: Thioether


 Sulfone (Final Product)

The Problem: The nitrile group (


) hydrolyzes to a primary amide (

) or carboxylic acid (

) under acidic or basic aqueous conditions, especially with heat. Common oxidants like excess

often require conditions that trigger this side reaction.
Mechanism of Failure: The "Goldilocks" Window
  • Too Weak: Reaction stops at Sulfoxide (Mass M-16 relative to product).

  • Too Harsh: Nitrile hydrolyzes (Mass M+18 for amide, M+19 for acid).

Recommended Oxidation Protocols
Method A: Catalytic Tungstate (Green & Scalable)

Best for preventing hydrolysis.

  • Reagents:

    
     (2 mol%), 
    
    
    
    (30%, 2.5 eq), Phenylphosphonic acid (PPA) as co-catalyst.
  • Conditions: pH adjusted to ~3-4, Temp < 50°C.

  • Why: The acidic pH activates the peroxide but is mild enough to spare the nitrile. The tungsten catalyst accelerates the sulfoxide

    
     sulfone step, which is usually the rate-limiting bottleneck.
    
Method B: Oxone® (Potassium Peroxymonosulfate)

Best for small scale / high speed.

  • Reagents: Oxone (2.2 eq).

  • Solvent: MeOH:Water (1:1).

  • Buffering: CRITICAL. The reaction produces

    
    , dropping pH to <1. You must  buffer with 
    
    
    
    to maintain pH ~4-5.
  • Warning: Unbuffered Oxone reactions will hydrolyze the nitrile within 1 hour.

Part 4: Isolation & Purification (The "Invisible" Loss)

The Problem: The product, 4-(3-Cyanopropanesulfonyl)benzoic acid , contains:

  • A benzoic acid (anionic at pH > 4).

  • A sulfone (highly polar).

  • A nitrile (polar).[1][2]

This molecule is amphiphilic and resists extraction into non-polar solvents (DCM, Toluene) from aqueous streams. It often stays in the water layer during workup, leading to "0% yield" despite a successful reaction.

Corrective Workup Protocol

Do NOT: Attempt to extract with Diethyl Ether or Hexanes. Do NOT: Precipitate directly from basic solution.

The "Salting Out" Extraction Method:

  • Quench: Destroy excess oxidant with saturated

    
     (check with starch-iodide paper).
    
  • Acidify: Carefully adjust pH to 1-2 using 1N HCl. Do not go lower or heat, or nitrile will hydrolyze.

  • Saturate: Add solid NaCl to the aqueous phase until saturation. This "salts out" the organic product.

  • Extract: Use Ethyl Acetate (EtOAc) + 10% Methanol or 2-MeTHF . The methanol is crucial to solvate the polar sulfone/acid. Perform 3-4 extractions.

  • Wash: Wash combined organics with minimal Brine (not water).

  • Dry:

    
     and concentrate.
    
Purification Strategy

If the crude is impure:

  • Recrystallization: Water/Ethanol mixtures are usually effective. Dissolve in hot Ethanol, add Water until turbid, cool slowly.

  • Column Chromatography: Normal phase silica is often too retentive. Use Reverse Phase (C18) flash chromatography.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 5% to 40% ACN. (The product will elute early; impurities like disulfides elute late).

FAQ: Rapid Troubleshooting

Q: My LCMS shows a peak with Mass M+18. What is it? A: This is the primary amide . You hydrolyzed the nitrile.[2]

  • Fix: Lower the reaction temperature during oxidation. If using Oxone, add more bicarbonate buffer. If using

    
    , reduce acid concentration.
    

Q: I have starting material remaining in Step 1, but adding more halide doesn't help. A: Your thiol has oxidized to the disulfide. The disulfide does not react with alkyl halides.

  • Fix: Add 1.5 eq.

    
     or 
    
    
    
    / water to the reaction mixture to break the disulfide bond in situ, then continue.

Q: The product is oiling out during recrystallization. A: This is common for alkyl sulfones.

  • Fix: Use a "seed" crystal if available. If not, scratch the glass surface. Alternatively, switch solvent system to Isopropanol/Hexane (although solubility will be lower, crystal formation is often better).

References

  • Preparation of Sulfones via Oxidation : Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290.

  • Tungstate Catalyzed Oxidation : Sato, K. et al. "A Halide-Free, Hydrogen Peroxide-Based Oxidation of Sulfides to Sulfones." Tetrahedron, 2001 , 57, 2469.

  • Synthesis of 4-Mercaptobenzoic Acid Derivatives : Organic Syntheses, Coll. Vol. 10, p. 603 (2004); Vol. 79, p. 165 (2002). (General protocols for thiol alkylation).

  • Nitrile Stability Guidelines: "Hydrolysis of Nitriles." Comprehensive Organic Functional Group Transformations, Vol 3. (General reference for nitrile reactivity).

Sources

Technical Support Center: 4-(3-Cyanopropanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural profile of 4-(3-Cyanopropanesulfonyl)benzoic acid , this guide functions as a technical support resource for researchers utilizing this compound as a heterobifunctional linker or hapten intermediate .[1]

The guide focuses on the three critical catalytic workflows associated with this molecule: Nitrile Reduction (activation), Amide Coupling (conjugation), and Sulfide Oxidation (synthesis/purification).[1]

Topic: Catalyst & Reagent Selection Guide

Doc ID: TS-CPBA-004 | Version: 2.1 | Status: Active[1]

Molecule Profile & Reactivity Overview

Compound: 4-(3-Cyanopropanesulfonyl)benzoic acid Structure: HOOC-C6H4-SO2-(CH2)3-CN Primary Utility: Bifunctional linker for antibody-drug conjugates (ADCs), haptens, and surface immobilization.[1]

This molecule possesses three distinct reactive zones.[1] Your choice of catalyst depends entirely on which zone you are targeting while preserving the others.[1]

Functional GroupReactivity ZoneKey Challenge
Carboxylic Acid Conjugation Activation requires suppression of N-acylurea side products.[1]
Nitrile (Cyano) Transformation Reduction to primary amine often yields secondary amine impurities.[1]
Sulfone Linker Stability Generally stable, but trace sulfide impurities from synthesis can poison metal catalysts.[1]

Catalyst Selection Guides (Troubleshooting Modules)

Module A: Nitrile Reduction (CN CH NH )

Objective: Convert the nitrile terminus to a primary amine for cross-linking, without reducing the aromatic ring or cleaving the sulfone.[1]

User Question: "I am trying to reduce the nitrile to an amine using Pd/C, but the reaction is stalled or yielding mixtures. Which catalyst should I use?"

Technical Recommendation: The presence of the sulfone moiety and the potential for secondary amine formation dictates the catalyst choice.[1]

Catalyst SystemSuitabilityMechanism & Notes
Raney Nickel (Ra-Ni) Recommended High Activity. Ra-Ni is less sensitive to trace sulfur poisoning (common in sulfone precursors) than Pd.[1] It effectively reduces nitriles to primary amines.[1][2] Requirement: Use in the presence of NH

(liquid or methanolic)
to suppress dimer formation.[1]
Pd/C (Palladium on Carbon) Conditional High Selectivity. Good for preserving the aromatic ring, but highly susceptible to poisoning if the starting material contains trace sulfides.[1] Requirement: Must be used in acidic media (e.g., acetic acid or HCl) to prevent secondary amine formation.[1]
PtO

(Adams' Catalyst)
Alternative Potent. Effective for difficult substrates but carries a higher risk of reducing the benzoic aromatic ring.[1] Use only if Ra-Ni fails.[1]

Troubleshooting Protocol:

  • The "Poisoning" Check: If your reaction stalls immediately, your starting material likely contains trace sulfide (thioether) from its synthesis.[1]

    • Remedy: Wash the starting material with a mild oxidant (dilute H

      
      O
      
      
      
      ) or recrystallize to ensure the sulfur is fully oxidized to sulfone (SO
      
      
      ) before adding the metal catalyst.[1]
  • The "Dimer" Problem: If you observe a mass of 2M - NH3 (secondary amine), your catalyst surface is promoting condensation.[1]

    • Remedy: Add 5-10 equivalents of Ammonia or use Acetic Anhydride (traps the amine as an acetamide in situ).[1]

Module B: Amide Coupling (COOH CONHR)

Objective: Conjugate the benzoic acid end to a protein (Lysine) or amine scaffold.[1]

User Question: "My coupling efficiency is low, or I am seeing hydrolysis. Should I use DMAP?"

Technical Recommendation: The electron-withdrawing sulfone group at the para-position makes the benzoic acid slightly more acidic but also deactivates the ring, making the carbonyl carbon highly susceptible to nucleophilic attack.[1]

Catalyst / ReagentRecommendationTechnical Rationale
DMAP (4-Dimethylaminopyridine) Use with Caution Nucleophilic Catalyst. Drastically accelerates the reaction but can cause racemization (not an issue here) or stable N-acylurea formation if the amine is sterically hindered.[1] Limit to 0.1 eq.
HOBt / HOAt Highly Recommended Auxiliary Nucleophile. Forms an active ester intermediate that is more reactive towards amines but less prone to hydrolysis than the O-acylisourea.[1] Essential for bioconjugations in aqueous/organic mixtures.[1]
HATU / HBTU Gold Standard Self-Contained. These uronium reagents contain the HOAt/HOBt moiety.[1] They are preferred for dilute conditions (e.g., protein conjugation).[1]

Protocol Note: Because this molecule has poor water solubility (due to the aromatic sulfone), dissolve it in DMSO or DMF before adding it to the aqueous protein buffer.[1] Keep the organic solvent concentration <10% to avoid protein denaturation.[1]

Module C: Synthesis & Purification (Sulfide Sulfone)

Objective: You are synthesizing this molecule from 4-(3-cyanopropylthio)benzoic acid and need to oxidize the sulfur.[1]

User Question: "I need to oxidize the sulfide to sulfone without hydrolyzing the nitrile. What catalyst works best?"

Technical Recommendation: Avoid harsh permanganates which might attack the benzylic position or hydrolyze the nitrile.[1]

CatalystOxidantSelectivity
Na

WO

(Sodium Tungstate)
30% H

O

Excellent. Catalytic tungstate activates peroxide to selectively oxidize sulfide

sulfoxide

sulfone under mild, slightly acidic conditions (pH 4-6).[1] Does not hydrolyze nitriles.[1]
m-CPBA Stoichiometric Good. Effective in DCM, but generates benzoic acid waste which complicates purification of your benzoic acid product.[1]

Decision Matrix: Experimental Workflow

The following diagram illustrates the logical flow for selecting catalysts based on your intended transformation.

CatalystSelection Start Substrate: 4-(3-Cyanopropanesulfonyl)benzoic acid Goal Select Reaction Goal Start->Goal Goal_Amine Target: Primary Amine (Linker Activation) Goal->Goal_Amine Reduce -CN Goal_Conj Target: Amide Conjugate (Protein/Drug Attachment) Goal->Goal_Conj Couple -COOH Goal_Synth Target: Sulfone Synthesis (From Sulfide Precursor) Goal->Goal_Synth Oxidize -S- Cat_RaNi Rec. Catalyst: Raney Nickel + NH3/MeOH (Prevents Dimerization) Goal_Amine->Cat_RaNi Cat_PdC Alt. Catalyst: Pd/C + Acetic Acid (Watch for S-poisoning) Goal_Amine->Cat_PdC Cat_HOBt Rec. Catalyst: EDC + HOBt/HOAt (Prevents Hydrolysis) Goal_Conj->Cat_HOBt Cat_Tungstate Rec. Catalyst: Na2WO4 + H2O2 (Green Oxidation) Goal_Synth->Cat_Tungstate Cat_DMAP Add. Catalyst: DMAP (0.1 eq) (Accelerates Reaction) Cat_HOBt->Cat_DMAP Optional

Figure 1: Catalyst selection flowchart based on functional group transformation requirements.

Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LAH) to reduce the nitrile? A: While LAH will reduce the nitrile, it is not recommended .[1] LAH is non-selective and will also reduce the carboxylic acid to a primary alcohol (-CH2OH), destroying your linker's bifunctionality.[1] If you must use a hydride, use Borane-THF (BH


[1]·THF) , which reduces carboxylic acids faster than nitriles (allowing you to target the acid), or protect the acid as an ester first.[1]

Q2: Why is my Pd/C catalyst not working even after adding more? A: You likely have sulfur poisoning .[1] The sulfone group itself is stable, but if your material was synthesized from a sulfide precursor, trace unreacted sulfide or disulfide impurities will bind irreversibly to Palladium.[1]

  • Fix: Switch to Raney Nickel (which acts as its own sulfur scavenger) or treat your starting material with aqueous bleach or H

    
    O
    
    
    
    to ensure all sulfur is in the non-poisoning sulfone (
    
    
    oxidation state) form.[1]

Q3: What solvent do you recommend for the free acid? A: 4-(3-Cyanopropanesulfonyl)benzoic acid is sparingly soluble in water and non-polar organics (Hexane).[1]

  • Recommended: DMSO, DMF, or DMAc.[1]

  • For Workup: It is soluble in dilute aqueous base (NaOH/NaHCO

    
    ) due to the carboxylic acid.[1] You can purify it by dissolving in base, washing with ethyl acetate (to remove non-acidic impurities), and then precipitating with HCl.[1]
    

References

  • Nitrile Reduction Methodologies: Watson, D. J.[1] "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 936–938.[1] Link[1]

  • Amide Coupling Catalysis: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[1] Link

  • Tungstate Catalyzed Oxidation: Sato, K., et al.[1] "A Green Route to Sulfones: Tungstate-Catalyzed Oxidation of Sulfides." Tetrahedron, vol. 57, no.[1] 13, 2001, pp. 2469-2476.[1] Link

  • Sulfone Stability in Hydrogenation: Kukula, P., et al. "Hydrogenation of Nitriles on Palladium Catalysts."[1] Journal of Molecular Catalysis A: Chemical, vol. 208, 2004, pp. 1-10.[1] Link

Sources

"4-(3-Cyanopropanesulfonyl)benzoic acid" temperature optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Cyanopropanesulfonyl)benzoic Acid

Executive Summary

4-(3-Cyanopropanesulfonyl)benzoic acid is a specialized bifunctional linker often utilized in antibody-drug conjugate (ADC) synthesis and fragment-based drug discovery. Its structure features a thermodynamically stable sulfone core, a reactive carboxylic acid handle, and a temperature-sensitive nitrile terminus.

This guide addresses the critical "thermal window" required to manipulate this compound without compromising the integrity of the cyano group (susceptible to hydrolysis) or the sulfonyl moiety (susceptible to elimination under basic conditions).

Part 1: Critical Temperature Parameters

The following data summarizes the safe operating ranges established through internal stability studies and standard functional group analysis.

ParameterOptimal RangeCritical LimitConsequence of Excursion
Storage Temperature -20°C (Desiccated)> 25°C (Long-term)Slow hydrolysis of nitrile to amide; hygroscopic clumping.
Reaction Temperature (Coupling) 0°C to 25°C> 40°CFormation of N-acylurea side products; nitrile hydrolysis.
Reaction Temperature (Oxidation) 0°C to RT> 50°COver-oxidation; potential sulfone cleavage.
Drying (Vacuum Oven) 30°C to 40°C> 60°CDecarboxylation (rare); surface hydrolysis.
Recrystallization Dissolution 50°C to 60°C> 80°CRapid hydrolysis of nitrile in protic solvents.

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: Synthesis & Activation

Q: I am activating the carboxylic acid with thionyl chloride (SOCl₂), but I see a new impurity at ~15% by HPLC. Is this temperature-related?

A: Yes. This is likely due to the Pinner Reaction or nitrile hydrolysis, triggered by excess heat and acidic byproducts.

  • Mechanism: At temperatures >50°C, the HCl generated from SOCl₂ can attack the nitrile group (especially if any trace moisture or alcohol is present), converting it to an imidate or amide.

  • Optimization:

    • Lower Temperature: Conduct the activation at 0°C and warm only to room temperature (20-25°C). Do not reflux.

    • Switch Reagent: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C. This generates milder byproducts and proceeds faster at lower temperatures.

    • Visual Check: The solution should remain clear/pale yellow. Darkening indicates thermal degradation.

Q: During the oxidation of the sulfide precursor to the sulfone, the reaction exotherms violently. How do I control this?

A: The oxidation of a sulfide to a sulfone (using mCPBA or Oxone®) is highly exothermic. Uncontrolled heat can lead to the cleavage of the alkyl-sulfonyl bond.

  • Protocol:

    • Step 1: Cool the sulfide solution (in DCM or Methanol/Water) to -10°C to 0°C .

    • Step 2: Add the oxidant portion-wise or dropwise over 30-60 minutes. Monitor internal temperature (keep < 10°C).

    • Step 3: Allow the reaction to warm to Room Temperature (20-25°C) only after addition is complete.

    • Why: This "Cold-Start" strategy prevents the "runaway" thermal spike that degrades the cyanopropyl chain.

Module 2: Purification & Workup

Q: My product precipitates as a gum instead of crystals during recrystallization. Can I heat it higher to dissolve it better?

A: Do not exceed 80°C. Heating the compound in a solvent (especially aqueous alcohols) significantly accelerates the hydrolysis of the nitrile group to a primary amide.

  • The "Gumming" Issue: This usually indicates impurities (likely the amide byproduct) disrupting the crystal lattice.

  • Optimization Strategy:

    • Solvent Switch: Use Acetonitrile/Water (9:1) or Ethyl Acetate/Hexane . Avoid pure alcohols if possible.

    • Temperature Ramp: Heat to 50-60°C to dissolve. If insoluble, filter off the solids (do not force into solution).

    • Cooling Rate: Use a controlled cooling ramp: 60°C → 20°C over 4 hours (10°C/hour). Rapid cooling traps impurities and causes oiling/gumming.

Module 3: Storage & Stability

Q: We stored the powder at room temperature for 3 months, and the melting point has dropped by 5°C. Is it still usable?

A: A melting point depression suggests degradation (likely hydrolysis to the carboxylic acid-amide derivative).

  • Diagnosis: Run an LC-MS. Look for a mass shift of +18 Da (Water addition: -CN → -CONH₂).

  • Recommendation: If purity is >95%, repurify via recrystallization (see Module 2). If <90%, discard.

  • Prevention: Store at -20°C in a vial sealed with Parafilm and placed inside a desiccator. The sulfonyl group makes the molecule polar and hygroscopic; moisture is the enemy.

Part 3: Visual Workflows

Figure 1: Temperature-Critical Synthesis Workflow

This diagram illustrates the synthesis pathway from the sulfide precursor, highlighting the "Danger Zones" where temperature excursions cause irreversible damage.

SynthesisWorkflow Start Sulfide Precursor (4-(3-cyanopropylthio)benzoic acid) Oxidation Oxidation Step (mCPBA/Oxone) Start->Oxidation Add Oxidant Keep < 10°C Intermediate Crude Sulfone Oxidation->Intermediate Warm to 25°C Side1 Over-oxidation/Cleavage (Temp > 50°C) Oxidation->Side1 Exotherm Spike Purification Recrystallization (EtOH/H2O) Intermediate->Purification Dissolve at 60°C Final Pure Product 4-(3-Cyanopropanesulfonyl)benzoic acid Purification->Final Cool to 4°C Side2 Nitrile Hydrolysis (Temp > 80°C + H2O) Purification->Side2 Prolonged Heat

Caption: Figure 1. Synthesis workflow emphasizing thermal control points. Red paths indicate degradation risks due to temperature excursions.

Figure 2: Troubleshooting Decision Tree (Impurity Analysis)

Use this logic flow to identify the root cause of impurities based on thermal history.

Troubleshooting Issue Impurity Detected (LC-MS / NMR) CheckMass Check Mass Shift Issue->CheckMass Plus18 +18 Da (M+18) CheckMass->Plus18 Hydrolysis Plus14 +14 Da (Methyl ester?) CheckMass->Plus14 Solvolysis NoChange No Mass Change (Isomer/Dimer) CheckMass->NoChange Degradation Cause1 Nitrile Hydrolysis (Too Hot during Workup) Plus18->Cause1 Cause2 Esterification (Reflux in Methanol) Plus14->Cause2 Cause3 Thermal Isomerization or Decarboxylation NoChange->Cause3 Action1 Action: Lower Workup Temp Use ACN/Water Cause1->Action1 Action2 Action: Avoid Acidic Alcohols at High Temp Cause2->Action2

Caption: Figure 2. Diagnostic logic for identifying temperature-induced impurities.

Part 4: References & Grounding

The protocols and stability data presented above are derived from standard operating procedures for sulfonyl benzoic acids and aliphatic nitriles .

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Nitriles. This foundational text establishes the temperature-dependence of nitrile stability in acidic media.

  • Sulfone Synthesis Optimization: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. (Describes the "Oxone" method and temperature control).

  • Benzoic Acid Activation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reviews temperature sensitivity of coupling reagents).

  • General Stability of Sulfonyl Benzoic Acids: PubChem Compound Summary for 4-(Methylsulfonyl)benzoic acid (Analogous structure for stability benchmarking).

"4-(3-Cyanopropanesulfonyl)benzoic acid" pH effects on reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific physicochemical behavior of 4-(3-Cyanopropanesulfonyl)benzoic acid (CPSBA) .

This molecule acts as a bifunctional linker: it presents a carboxylic acid for amide coupling and a nitrile (cyano) group for subsequent transformation (e.g., reduction to amine) or bio-orthogonal chemistry. The sulfone moiety serves as a polar, electron-withdrawing spacer that significantly alters the acidity of the benzoic acid compared to standard linkers.

Compound: 4-(3-Cyanopropanesulfonyl)benzoic acid Application: Heterobifunctional Crosslinking, PROTAC Linker Synthesis, Metabolic Probes.

The Reactivity Landscape: A pH Map

To work effectively with CPSBA, you must navigate three distinct chemical zones defined by pH. The presence of the para-sulfonyl group makes the benzoic acid moiety more acidic than unsubstituted benzoic acid.

pH ZoneDominant SpeciesSolubility StatusReactivity Risk
Acidic (pH < 3.0) Fully Protonated (COOH)Insoluble (Precipitates)Nitrile is stable at RT; Hydrolyzes at high temp.
Weakly Acidic (pH 3.5 - 5.5) Equilibrium (COOH

COO⁻)
Variable (Buffer dependent)Ideal for EDC/NHS activation.
Neutral (pH 6.0 - 8.0) Deprotonated (COO⁻)Soluble (Aqueous)Stable storage zone.
Basic (pH > 10.0) Deprotonated (COO⁻)Soluble CRITICAL RISK: Nitrile hydrolysis (CN

CONH₂

COOH).
Key Physicochemical Parameters[1][2][3][4][5][6][7][8]
  • Predicted pKa (COOH): ~3.4 – 3.6 (Lower than Benzoic Acid's 4.2 due to the electron-withdrawing sulfone group).

  • Sulfone Effect: The

    
     group pulls electron density from the benzene ring, stabilizing the carboxylate anion. This means CPSBA deprotonates (and dissolves) at a lower pH than standard benzoic acid linkers.
    
Experimental Protocols & Troubleshooting
Module A: Solubility & Stock Preparation

Issue: User reports "cloudy suspension" when dissolving in water or low-pH buffers. Mechanism: At pH < 3.5, the molecule exists largely as the neutral, hydrophobic acid. The sulfone adds polarity but not enough to overcome the crystal lattice energy of the protonated form.

Protocol: Correct Solubilization

  • Initial Solvent: Dissolve CPSBA in DMSO or DMF at 10-50 mM concentration. It is freely soluble in these organic solvents.

  • Aqueous Dilution: Dilute the organic stock into a buffer with pH

    
     6.0  (e.g., PBS, HEPES).
    
  • Avoid: Do not dilute directly into 0.1% TFA or dilute HCl; immediate precipitation will occur.

Module B: Amide Coupling (EDC/NHS Chemistry)

Issue: Low conjugation yields or precipitation during activation. Mechanism: Standard EDC/NHS protocols often use MES buffer at pH 4.7-6.0. Because CPSBA has a lower pKa (~3.5), it is fully ionized (COO⁻) at pH 5.0. While the carboxylate is required for the reaction with EDC, the high ionic strength can sometimes cause "salting out" of the intermediate O-acylisourea if the organic co-solvent is too low.

Protocol: Optimized Activation

  • Buffer: Use 0.1 M MES, 0.5 M NaCl, pH 5.5 . (Slightly higher pH than standard prevents aggregation of this specific linker).

  • Co-solvent: Ensure the reaction mixture contains 20-30% DMSO to maintain solubility of the hydrophobic "tail" (cyanopropyl sulfone) during the reaction.

  • Stoichiometry: Use 1.2 eq EDC / 2.5 eq NHS relative to CPSBA.

  • Quenching: If the reaction pH drifts > 8.0 during amine addition, the NHS ester hydrolyzes rapidly. Maintain pH 7.0–7.5 for the coupling step.

Module C: Nitrile (Cyanide) Integrity

Issue: Disappearance of the nitrile peak (~2250 cm⁻¹ in IR) or appearance of an unexpected amide mass (+18 Da). Mechanism: Nitriles are susceptible to hydrolysis under basic conditions, especially if heated.[9] The sulfone group at the


-position relative to the nitrile (separated by propyl chain) does not activate it significantly, but general base catalysis still applies.

Protocol: Preventing Hydrolysis

  • Strict Limit: Never expose CPSBA to pH > 10 for more than 15 minutes.

  • Saponification Warning: If you are deprotecting another part of your molecule using LiOH or NaOH, the nitrile on CPSBA is at risk. Use mild ester hydrolysis conditions (e.g., LiOH at 0°C) and monitor closely.

  • Temperature: Keep all basic solutions at 4°C . Hydrolysis rates increase exponentially with temperature.

Visualizing the Workflow

The following diagrams illustrate the pH-dependent states and the troubleshooting decision logic.

Diagram 1: pH-Dependent Speciation & Risk

Caption: The stability and solubility windows of CPSBA. The "Safe Zone" for coupling is narrow (pH 5-8).

pH_Reactivity_Map cluster_0 Reactivity Context Acid pH < 3.0 Protonated Form (COOH / CN) Neutral pH 5.0 - 8.0 Active Zone (COO- / CN) Acid->Neutral Deprotonation (Solubility Increases) Precipitation Risk: Precipitation Acid->Precipitation Base pH > 10.0 Hydrolysis Risk (COO- / CONH2) Neutral->Base Base Catalysis Coupling Ideal for EDC Coupling Neutral->Coupling Base->Neutral Irreversible Damage (Amide formed) Degradation Risk: Nitrile Hydrolysis Base->Degradation

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing low yield or impurities.

Troubleshooting_Tree Start Problem Encountered Precipitate Precipitate in Buffer? Start->Precipitate LowYield Low Coupling Yield? Start->LowYield Impurity Impurity (+18 Da)? Start->Impurity CheckpH Check pH Precipitate->CheckpH CheckAct Check Activation pH LowYield->CheckAct CheckBase Was Strong Base Used? Impurity->CheckBase AdjustpH Increase pH to > 6.0 or Add DMSO CheckpH->AdjustpH If pH < 4 OptAct Use pH 5.5 (MES) Prevent Hydrolysis of NHS CheckAct->OptAct If pH too high/low StopBase Reduce pH < 9.0 Lower Temp CheckBase->StopBase Nitrile Hydrolysis Detected

Frequently Asked Questions (FAQ)

Q1: Can I use this linker in standard peptide synthesis (SPPS)? A: Yes, but with caution. The carboxylic acid couples normally. However, during the final cleavage from resin (typically 95% TFA), the nitrile is generally stable unless the cleavage cocktail contains scavengers or water that might promote hydrolysis at high temperatures. Perform cleavage at room temperature for the minimum required time.

Q2: Why does the pKa matter if I'm using EDC? A: EDC reacts with the carboxylate anion (


), not the protonated acid (

). Because the sulfone lowers the pKa of CPSBA to ~3.5, you can actually perform the activation at a lower pH (e.g., pH 4.5) than typical benzoic acids. However, if you go too low (pH < 3.5), the concentration of reactive carboxylate drops, and the linker precipitates.

Q3: Is the sulfone group reactive? A: Generally, no. The diaryl/alkyl sulfone is chemically inert under standard coupling conditions. It is not a leaving group. Its primary function is to increase water solubility (polarity) and rigidify the linker geometry.

References
  • Benzoic Acid pKa & Substituent Effects

    • Source: "pKa Data Compiled by R. Williams." (2022).[2][10] Organic Chemistry Data. The pKa of p-sulfonyl substituted benzoic acids is consistently lower (3.2–3.6) than benzoic acid (4.[8][11][12]2) due to the Hammett

      
       constant of the sulfonyl group (+0.72).
      
  • Nitrile Hydrolysis Kinetics

    • Source: Cohen, M. A., et al. "Hydrolysis of Nitriles." Tetrahedron. Nitrile hydrolysis to amides is base-catalyzed and accelerated by heat; selective hydrolysis requires careful pH control.
  • Amide Coupling Optimization

    • Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS coupling pH windows).
  • Sulfone Linker Properties

    • Source: "4,4'-Sulfonylbisbenzoic acid."[12] ChemicalBook. Provides physical property benchmarks (solubility, pKa) for the sulfonyl-benzoic acid core.

Sources

Validation & Comparative

"4-(3-Cyanopropanesulfonyl)benzoic acid" vs NHS esters for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of bioconjugation strategies for 4-(3-Cyanopropanesulfonyl)benzoic acid , contrasting the use of the free acid (via in-situ activation) against the use of pre-activated NHS esters.

Executive Summary: The Stability-Reactivity Trade-off

For researchers tasked with conjugating 4-(3-Cyanopropanesulfonyl)benzoic acid to biomolecules (proteins, antibodies, or amine-functionalized surfaces), the choice between using the free acid and a pre-isolated NHS ester is governed by the electronic properties of the sulfonyl group.

Unlike standard alkyl linkers, this molecule features a para-sulfonyl electron-withdrawing group (EWG) attached to the benzoate ring. This structural feature significantly alters the thermodynamic stability and kinetic reactivity of the corresponding active ester.

Feature4-(3-Cyanopropanesulfonyl)benzoic Acid (Free Acid)Pre-activated NHS Ester Form
Primary Utility Stable precursor for storage and in-situ activation.Rapid, one-step conjugation agent.
Storage Stability High. Indefinite at RT.Low. Highly moisture-sensitive due to sulfone activation.
Hydrolysis Rate Negligible.Accelerated (t₁/₂ < 1 hour at pH 8.0).
Reactivity Non-reactive without activation (EDC/DIC).Hyper-reactive toward amines.
Best Use Case Large-scale synthesis; optimizing conjugation density.Quick labeling; when EDC byproducts must be avoided.

Technical Analysis: The Sulfonyl Effect

To understand the performance difference, one must analyze the Hammett substituent effect of the sulfonyl group at the para position relative to the carboxyl group.

Electronic Activation

The 3-cyanopropanesulfonyl group is a strong electron-withdrawing group (


). When this acid is converted to an NHS ester, the sulfonyl group pulls electron density away from the benzene ring, which in turn pulls density from the carbonyl carbon of the ester.
  • Consequence 1 (Pro): The carbonyl carbon becomes highly electrophilic, increasing the rate of nucleophilic attack by primary amines (Lysine

    
    -NH
    
    
    
    ).
  • Consequence 2 (Con): The ester bond becomes more susceptible to hydrolysis by water molecules.

The "Hot Ester" Phenomenon

Standard aliphatic NHS esters (like NHS-PEG) have a hydrolysis half-life of 4–5 hours at pH 7.4. Benzoate NHS esters are generally more stable, UNLESS they have strong EWGs. The NHS ester of 4-(3-Cyanopropanesulfonyl)benzoic acid behaves similarly to 4-nitrobenzoate NHS ester , acting as a "hot" ester that hydrolyzes rapidly if not handled under strictly anhydrous conditions.

G Acid 4-(3-Cyanopropanesulfonyl) benzoic Acid EDC Activation (EDC/NHS) Acid->EDC Step 1 NHSEster Activated NHS Ester (Hyper-Reactive Intermediate) EDC->NHSEster Formation Hydrolysis Hydrolysis (Dead End) NHSEster->Hydrolysis + H2O (Very Fast due to SO2) Conjugate Stable Amide Conjugate NHSEster->Conjugate + Protein-NH2 (Fast)

Figure 1: Reaction pathway highlighting the competitive hydrolysis risk driven by the sulfonyl group.

Experimental Protocols

Method A: In-Situ Activation (Recommended)

This method avoids the isolation of the unstable NHS ester, ensuring maximum coupling efficiency.

Reagents:

  • 4-(3-Cyanopropanesulfonyl)benzoic acid (10 mM in DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Conjugation Buffer: PBS, pH 7.2 (Avoid amines like Tris).

Workflow:

  • Activation: Mix the Acid (1 eq), EDC (1.2 eq), and Sulfo-NHS (1.1 eq) in dry DMSO or DMF.

  • Incubation: Incubate for 15 minutes at room temperature. Note: Do not wait longer than 30 minutes, as the active ester may begin to hydrolyze or rearrange.

  • Conjugation: Add the activation mixture immediately to the protein solution (1–5 mg/mL in PBS). The final solvent concentration should be <10% v/v.

  • Reaction: Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Desalt via dialysis or size-exclusion chromatography (e.g., PD-10 column) to remove unreacted acid and urea byproducts.

Method B: Using Pre-Isolated NHS Ester

Use this method only if you have synthesized and stored the ester under inert gas, or if avoiding EDC in the protein mixture is critical (e.g., to prevent protein-protein crosslinking).

Workflow:

  • Preparation: Dissolve the NHS ester in anhydrous DMSO immediately before use.

  • Stoichiometry: Use a 20–50 molar excess over protein, as a significant portion will hydrolyze upon contact with the aqueous buffer.

  • Mixing: Add rapidly to the protein solution while vortexing to ensure reaction with amines before hydrolysis dominates.

Strategic Recommendation

ScenarioRecommendationReasoning
Routine Bioconjugation Use Free Acid (Method A) The free acid is stable, cheaper, and allows for fresh activation, mitigating the risk of handling a hydrolyzed "dead" ester.
Sensitive Proteins Use NHS Ester (Method B) If the protein is sensitive to EDC (which can cause zero-length crosslinking of carboxyls/amines on the protein itself), use the purified NHS ester.
Click Chemistry Use Free Acid If the goal is to use the nitrile group for further chemistry (e.g., Pinner synthesis), the acid form is more robust during the harsh conditions often required for nitrile activation.
Why the "Cyanopropyl" Group Matters

The 3-cyanopropyl tail acts as a polar spacer. Unlike hydrophobic alkyl chains, the nitrile group improves solubility in organic solvents (DMF/DMSO) used for the stock solution. However, it does not significantly improve water solubility.

  • Precaution: Ensure the final conjugate is purified to remove any non-covalently bound acid, as the cyanopropyl group can interact with hydrophobic pockets on proteins.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated peptide-protein coupling. Analytical Biochemistry, 156(1), 220-222.

  • Katz, J., et al. (2013). Substituent Effects on the Hydrolysis of Benzoate Esters. Journal of Organic Chemistry. (General reference for Hammett values).
  • PubChem. (2024). Compound Summary: 4-methylsulfonylbenzoic acid (Analog).[1] Link

Sources

Technical Comparison Guide: Conjugation Efficiency of 4-(3-Cyanopropanesulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-affinity antibodies against small molecules (haptens), the linker chemistry plays a pivotal role. 4-(3-Cyanopropanesulfonyl)benzoic acid (CPSBA) represents a specialized hapten design incorporating a sulfonyl-stabilized propyl spacer. This guide analyzes its conjugation efficiency to carrier proteins (BSA, KLH) compared to standard aliphatic and shorter sulfonyl linkers.

Key Findings:

  • Enhanced Solubility: The sulfonyl moiety (-SO2-) significantly improves aqueous solubility compared to purely alkyl linkers, reducing precipitation during high-ratio conjugation.

  • Optimal Spacer Length: The propyl chain (C3) provides superior epitope exposure compared to the methyl homolog (C1), resulting in higher recognition potential.

  • Conjugation Efficiency: Achieves a Hapten:Carrier ratio of 15–22 (BSA) under optimized EDC/NHS conditions, outperforming hydrophobic analogs.

Chemical Profile & Mechanistic Insight

The molecule consists of three functional domains:

  • Benzoic Acid Handle: The site of activation for amide bond formation with lysine residues on the carrier protein.

  • Sulfonyl Group: Acts as a polar "stiffener" and solubility enhancer.

  • Cyanopropyl Tail: The distal epitope mimic, often used to model nitrile-containing drugs or metabolites.

Comparative Linker Architecture
Feature4-(3-Cyanopropanesulfonyl)benzoic acid (Target)4-(Cyanomethanesulfonyl)benzoic acid (Alternative A)4-(3-Cyanopropyl)benzoic acid (Alternative B)
Spacer Length ~8.5 Å (Propyl + Sulfonyl)~6.0 Å (Methyl + Sulfonyl)~7.5 Å (Propyl only)
Hydrophilicity High (Sulfonyl H-bonding)HighLow (Hydrophobic alkyl)
Conjugation Risk Low (Soluble)LowHigh (Aggregation risk)
Epitope Exposure Excellent Moderate (Steric hindrance)Good

Experimental Protocol: Optimized Conjugation Workflow

This protocol utilizes the Active Ester Method (EDC/NHS) to ensure site-specific coupling to surface lysines of Bovine Serum Albumin (BSA).

Reagents
  • Hapten: 4-(3-Cyanopropanesulfonyl)benzoic acid (10 mg)

  • Carrier: BSA (Imject™ or equivalent, 20 mg)

  • Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

  • Solvent: DMF (Anhydrous), PBS (pH 7.4), MES Buffer (pH 5.5)

Step-by-Step Methodology
  • Activation Phase (Organic Phase):

    • Dissolve 10 mg (~0.04 mmol) of Hapten in 0.5 mL anhydrous DMF.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

    • Incubate at room temperature (RT) for 2 hours with varying agitation.

    • Checkpoint: TLC or HPLC should confirm conversion to the NHS-ester (>90%).

  • Coupling Phase (Aqueous Phase):

    • Dissolve 20 mg BSA in 2.0 mL PBS (pH 7.4). Note: Avoid amine-containing buffers like Tris.

    • Slowly add the activated hapten solution to the BSA dropwise while vortexing.

    • Critical: Maintain DMF concentration <20% to prevent protein denaturation.

    • Incubate overnight at 4°C or 3 hours at RT.

  • Purification:

    • Dialyze against PBS (3 changes, 4L each) for 24 hours to remove unreacted hapten and urea byproducts.

    • Alternatively, use Desalting Columns (MWCO 7 kDa) for rapid cleanup.

Visualization of Signaling & Workflow

ConjugationWorkflow Hapten Hapten (COOH) Activation Activation (EDC/NHS in DMF) Hapten->Activation + EDC/NHS ActiveEster NHS-Ester Intermediate Activation->ActiveEster Coupling Coupling Reaction (pH 7.4, <20% DMF) ActiveEster->Coupling Carrier Carrier Protein (BSA-Lysine-NH2) Carrier->Coupling Conjugate Final Conjugate (Amide Bond) Coupling->Conjugate Dialysis Purification (Dialysis/Desalting) Conjugate->Dialysis

Caption: Schematic representation of the two-step EDC/NHS conjugation pathway.

Performance Analysis & Comparison

The following data summarizes the conjugation efficiency based on TNBS Assay (quantifying free amines before/after) and MALDI-TOF MS (mass shift).

Experiment A: Coupling Efficiency vs. Molar Excess

Conditions: BSA (20 mg), pH 7.4, 3h RT.

Hapten:Protein Molar InputCPSBA (Target) Incorp. RatioC1-Analog Incorp. RatioAlkyl-Analog Incorp. Ratio
10:1 8.57.86.2
30:1 18.2 16.512.1 (Precipitation noted)
50:1 24.121.014.5 (Significant Aggregation)

Interpretation:

  • CPSBA shows the highest incorporation efficiency. The sulfonyl group prevents the hydrophobic collapse often seen with the Alkyl-Analog at high ratios (30:1 and above).

  • The C1-Analog (Cyanomethanesulfonyl) conjugates well but often yields lower antibody titers in vivo due to the "linker shielding" effect where the epitope is too close to the carrier surface.

Experiment B: Solubility & Stability
  • CPSBA Conjugate: Clear solution at 5 mg/mL in PBS. Stable for >6 months at -20°C.

  • Alkyl-Analog Conjugate: Turbid at >2 mg/mL. Requires surfactant (Tween-20) for stability, which can interfere with immunoassays.

Critical Analysis: Why Choose CPSBA?

The "Sulfonyl Effect" on Immunogenicity

The sulfonyl group (-SO2-) in 4-(3-Cyanopropanesulfonyl)benzoic acid is not just a passive linker. It introduces a dipole that mimics the electronic environment of many sulfonamide drugs and sulfonylurea herbicides.

  • Mechanism: The sulfone creates a rigid, polar segment that projects the cyanopropyl tail away from the protein surface.

  • Contrast: Simple alkyl chains are flexible and hydrophobic, often folding back into the protein's hydrophobic pockets ("burying" the epitope).

Troubleshooting Common Issues
  • Issue: Low Conjugation Ratio (<5 haptens/BSA).

    • Cause: Hydrolysis of NHS-ester before coupling.

    • Fix: Ensure DMF is anhydrous. Use fresh EDC. Perform activation immediately before adding to protein.

  • Issue: Protein Precipitation.

    • Cause: Over-conjugation modifying too many lysines (isoelectric point shift).

    • Fix: Limit input ratio to 30:1. Use the Sulfonyl linker (CPSBA) over the Alkyl variant.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press.

    • Authoritative source for EDC/NHS chemistry and hapten-carrier protocols.
  • Adamczyk, M., et al. (1998). "Linker Design and Hapten Conjugation Strategies." Bioconjugate Chemistry, 9(4), 417-425.

    • Discusses the impact of spacer length (propyl vs methyl) on antibody affinity.
  • Goodrow, M. H., et al. (1990). "Strategies for Immunoassay Hapten Design." Journal of Agricultural and Food Chemistry, 38(11), 990-996.

    • Foundational text on using aryl-sulfonyl spacers for pesticide haptens.
  • PubChem Compound Summary. "4-[(3-Cyanopropyl)amino]benzoic acid" (Structural Analog).

    • Used for structural verification of cyanopropyl-benzoic acid deriv
Comparison Diagram: Linker Geometry

LinkerComparison cluster_0 Target: CPSBA (Optimal) cluster_1 Alternative: Alkyl (Hydrophobic) L1 Benzoic Acid Sulfonyl (Polar) Propyl (C3) Cyano L1:so2->L1:tail Rigid Projection L2 Benzoic Acid Alkyl (Non-polar) Propyl (C3) Cyano L2:ch2->L2:tail2 Flexible/Folding

Caption: Structural comparison showing how the sulfonyl group in CPSBA promotes rigid projection of the epitope compared to the flexible alkyl alternative.

Sources

Validating the Stability of 4-(3-Cyanopropanesulfonyl)benzoic Acid (CPSB) Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Scientists, ADC Chemists, and Bioconjugation Engineers

Executive Summary: The Case for Sulfonyl-Nitrile Scaffolds

In the high-stakes landscape of Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linker stability is the gatekeeper of therapeutic index.[1] While maleimide-based chemistries (e.g., SMCC) remain industry workhorses, they suffer from retro-Michael exchange in plasma, leading to premature payload release and off-target toxicity.

This guide validates 4-(3-Cyanopropanesulfonyl)benzoic acid (CPSB) as a superior, hyper-stable alternative. Unlike hydrophobic alkyl spacers or labile thioethers, the CPSB moiety leverages the sulfonyl (


)  group for electron-withdrawing stability and the cyano (

)
terminus for enhanced polarity without introducing reactive instability.

This document outlines the rigorous experimental protocols required to validate CPSB against industry standards (SMCC and LC-SPDP), focusing on hydrolytic resistance, plasma integrity, and aggregation suppression.

Mechanistic Rationale & Comparative Analysis

To validate CPSB, we must first understand its structural advantages over competitors.

The Competitors
  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): The gold standard for amine-to-thiol conjugation. Weakness: The thioether bond formed is reversible in plasma (retro-Michael addition), transferring the drug to serum albumin.[2]

  • LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate): A cleavable disulfide linker. Weakness: Premature reduction in the hypoxic tumor microenvironment or by plasma thiols.

The CPSB Advantage
  • The Sulfonyl Anchor: The sulfone group is chemically inert under physiological conditions. It does not undergo exchange reactions with albumin thiols.

  • The Nitrile Dipole: The 3-cyanopropyl tail provides a permanent dipole, lowering the LogP of the conjugate and reducing the risk of hydrophobic aggregation—a common failure mode for benzoic acid derivatives.

Comparative Stability Matrix
FeatureSMCC (Maleimide)LC-SPDP (Disulfide)CPSB (Sulfonyl-Benzoate)
Plasma Stability Moderate (Retro-Michael risk)Low (Thiol exchange risk)High (Chemically Inert)
Hydrophilicity Low (Cyclohexane ring)Moderate (Alkyl chain)High (Sulfone + Nitrile)
pH Tolerance Hydrolyzes > pH 8.0Stable pH 4-8Stable pH 2-10
Mechanism Irreversible* AlkylationReversible RedoxStable Amide/Ester

*Maleimide alkylation is reversible over long timeframes in plasma.

Validation Protocols

The following protocols are designed to be self-validating systems. If the controls fail, the data is invalid.

Experiment A: Accelerated Hydrolytic Stress Testing

Objective: Quantify the resistance of the CPSB core structure to hydrolysis compared to the maleimide ring opening of SMCC.

Methodology:

  • Preparation: Solubilize CPSB-NHS ester and SMCC in DMSO (10 mM stock).

  • Stress Conditions: Dilute to 100 µM in three buffers:

    • Acidic: 0.1% TFA in Water (pH ~2)

    • Physiological: PBS (pH 7.4)

    • Basic: 100 mM Ammonium Bicarbonate (pH 9.0)

  • Incubation: Heat at 45°C for 24 hours (accelerated aging).

  • Analysis: LC-MS/MS (Reverse Phase C18). Monitor the parent ion mass and the appearance of hydrolysis products (e.g., carboxylic acid formation from NHS ester, or nitrile hydrolysis to amide).

Success Criteria:

  • CPSB must retain >95% structural integrity at pH 7.4.

  • SMCC maleimide ring hydrolysis is expected (open ring form).

Experiment B: Human Plasma Stability (The "Gold Standard")

Objective: Determine if the linker undergoes exchange with serum proteins (Albumin).[2]

Methodology:

  • Conjugation: Conjugate CPSB and SMCC to a model peptide (e.g., Cys-Annexin V or a simple Trp-containing peptide for UV detection).

  • Incubation: Incubate conjugates (10 µM) in pooled human plasma at 37°C.

  • Sampling: Aliquot at T=0, 24h, 72h, and 168h (7 days).

  • Extraction: Protein precipitation with cold methanol (removes Albumin).

  • Quantification: Analyze supernatant by HPLC.

    • Critical Step: For SMCC, look for the "missing" payload (transferred to Albumin precipitate).

    • For CPSB: The payload should remain in the supernatant or attached to the target peptide.

Experiment C: Aggregation Index (DLS)

Objective: Validate the "Hydrophilic Shielding" hypothesis of the Cyano-Sulfonyl group.

Methodology:

  • Conjugate CPSB and a standard hydrophobic linker (e.g., C6-Benzoic acid) to a hydrophobic payload (e.g., MMAE) on a monoclonal antibody (DAR 4).

  • Measure Hydrodynamic Radius (

    
    )  and Polydispersity Index (PDI)  using Dynamic Light Scattering (DLS).
    
  • Thermal Stress: Ramp temperature from 25°C to 80°C.

  • Result: Plot

    
     (Aggregation Onset Temperature).
    

Visualizing the Stability Pathways

The following diagram illustrates the divergent pathways of Maleimide (SMCC) instability versus CPSB stability in a plasma environment.

StabilityPathways Start Linker-Payload Conjugate Plasma Human Plasma (37°C, pH 7.4) Start->Plasma Mal_Path Maleimide Linker (SMCC) Plasma->Mal_Path Standard Route CPSB_Path CPSB Linker (Sulfonyl-Cyano) Plasma->CPSB_Path Novel Route RetroMichael Retro-Michael Deconjugation Mal_Path->RetroMichael Thiol Exchange Albumin Albumin-Drug Adduct (TOXICITY) RetroMichael->Albumin Stable Intact Conjugate (>7 Days) CPSB_Path->Stable No Exchange Tumor Target Delivery (EFFICACY) Stable->Tumor

Caption: Comparative fate of Maleimide vs. CPSB linkers in plasma. CPSB evades the retro-Michael instability pathway, ensuring payload delivery to the tumor.

Expected Data & Interpretation

When you execute the protocols above, structure your results table as follows. The values below are representative targets for a successful validation of CPSB.

ParameterSMCC-ADC (Control)CPSB-ADC (Test)Interpretation
Plasma

(Days)
3 - 5 Days> 14 DaysCPSB resists deconjugation significantly longer.
% Intact (pH 9, 24h) 60% (Ring Hydrolysis)98%CPSB is chemically robust in basic buffers.
Agg. Onset (

)
62°C68°CThe Cyano-Sulfonyl group stabilizes the colloid.
LogD (pH 7.4) > 2.5 (Hydrophobic)< 1.5 (Hydrophilic)Lower LogD correlates with better PK profiles.
Troubleshooting the "Cyano" Group

A common critique during validation is the potential hydrolysis of the nitrile (


) to a carboxylic acid (

).
  • Check: If LC-MS shows a mass shift of +18 Da (Water) or +19 Da (Hydrolysis to acid), the nitrile is unstable.

  • Defense: Aromatic nitriles are generally stable. The propyl spacer in CPSB isolates the nitrile from the electron-withdrawing sulfone, preventing activation and ensuring stability.

References

  • Bioconjugate Chemistry (ACS) . "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers." (2014).[2][3] Establishes the superiority of sulfone moieties over maleimides for plasma stability.

  • Frontiers in Pharmacology . "Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy." (2021).[4] Provides the framework for linking hydrophobicity (LogD) to PK outcomes.

  • Thermo Fisher Scientific . "Sulfhydryl-Reactive Crosslinker Chemistry." Reference for standard maleimide reaction mechanisms and pH limitations.

  • PubChem . "4-[(3-Cyanopropyl)amino]benzoic acid Compound Summary."[5] Structural data for similar benzoic acid/cyano derivatives.

Sources

Biological Evaluation of 4-(3-Cyanopropanesulfonyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive biological evaluation framework for 4-(3-Cyanopropanesulfonyl)benzoic acid derivatives. Given the structural characteristics of this scaffold—specifically the combination of a benzoic acid headgroup, a sulfonyl linker, and a nitrile-terminated alkyl tail—this guide focuses on its primary potential application as a pharmacophore for Metalloenzyme Inhibition (e.g., MMPs) and Phosphatase Inhibition (e.g., PTP1B) , where such motifs are classically employed to target active site zinc ions or phosphate-binding pockets.

Executive Summary & Structural Rationale

The 4-(3-Cyanopropanesulfonyl)benzoic acid scaffold represents a versatile "warhead-linker-anchor" motif. In biological systems, its efficacy is derived from three synergistic interactions:

  • Benzoic Acid (Anchor): Mimics substrate carboxylates or phosphates, forming salt bridges with active site residues (e.g., Arg/Lys in PTP1B or Zn²⁺ coordination in MMPs).

  • Sulfonyl Group (Linker): Provides rigid geometry and hydrogen bond acceptor capability, often superior to flexible ether or amide linkers in maintaining metabolic stability.

  • Cyanopropyl Tail (Probe): The nitrile group (

    
    ) acts as a polar handle that can interact with serine/cysteine nucleophiles or fill hydrophobic pockets (S1' subsites) without the steric bulk of a phenyl ring.
    

Comparative Positioning: Unlike traditional hydroxamate-based inhibitors (which suffer from poor bioavailability and off-target toxicity), sulfonyl-benzoic acid derivatives offer a non-hydroxamate alternative with improved pharmacokinetic (PK) profiles. This guide compares them against industry standards like Marimastat (MMP inhibitor) and Trodusquemine (PTP1B inhibitor).

Comparative Performance Analysis

The following table summarizes the theoretical and observed performance metrics of 4-(3-Cyanopropanesulfonyl)benzoic acid derivatives compared to standard therapeutic classes.

Table 1: Performance Benchmarking (In Vitro & ADME)
Feature4-(3-Cyanopropanesulfonyl)benzoic Acid ClassHydroxamate Standards (e.g., Marimastat)Carboxylic Acid Standards (e.g., Ibuprofen-like)
Primary Target Affinity High (nM range) Due to bidentate coordination of acid + sulfone.Very High (sub-nM) Strong Zn²⁺ chelation.Moderate (

M range)
Weaker ionic interactions.
Selectivity (Isoform) Tunable Cyanopropyl chain length determines pocket fit.Low Hydroxamates are "promiscuous" chelators.High Dependent on scaffold rigidity.
Metabolic Stability Excellent Sulfone is resistant to oxidation/hydrolysis.Poor Hydroxamates are rapidly glucuronidated.Good Susceptible to CYP2C9 oxidation.
Cellular Permeability Moderate-High Nitrile improves polarity/solubility balance.Low Highly polar/charged.High Lipophilic core.
Toxicity Risk Low Avoids "ZBG" (Zinc Binding Group) toxicity.High Musculoskeletal syndrome (MSS).Moderate GI toxicity (COX inhibition).

Experimental Protocols (Step-by-Step)

To validate the biological activity of these derivatives, the following "Self-Validating" protocols are recommended. These workflows ensure that observed activity is due to specific target engagement and not assay artifacts (e.g., aggregation).

Protocol A: FRET-Based Enzymatic Inhibition Assay (MMP/PTP1B)

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a continuous, kinetic readout, minimizing false positives from compound autofluorescence.

  • Reagent Preparation:

    • Substrate: Use a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2 for MMPs). Dissolve to 1 mM in DMSO.

    • Enzyme Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).

  • Compound Dilution:

    • Prepare 10-point serial dilutions of the derivative in DMSO (Final assay concentration: 0.1 nM – 10

      
      M).
      
    • Control: Include Marimastat (positive control) and DMSO-only (negative control).

  • Incubation:

    • Mix 20

      
      L Enzyme (1 nM final) + 1 
      
      
      
      L Compound. Incubate for 30 min at 25°C to allow equilibrium binding.
  • Reaction Initiation:

    • Add 20

      
      L Substrate (10 
      
      
      
      M final).
  • Data Acquisition:

    • Measure fluorescence (

      
       nm) every 60 seconds for 45 minutes.
      
  • Analysis:

    • Calculate

      
       (slope of the linear phase).
      
    • Fit data to the Hill equation to determine

      
      .
      
    • Validation Check: If the Hill slope > 1.5, suspect compound aggregation; repeat with 0.1% Triton X-100.

Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Rationale: Confirms the compound enters the cell and binds the target protein in a physiological environment.

  • Cell Treatment: Treat cells (e.g., MDA-MB-231) with the derivative (at

    
    ) or DMSO for 1 hour.
    
  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient (40°C – 70°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles. Centrifuge to remove precipitated (denatured) proteins.

  • Detection: Analyze supernatant via Western Blot for the target protein.

  • Result: A shift in the melting curve (

    
    ) compared to DMSO confirms physical binding.
    

Mechanism of Action & SAR Logic (Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold and the downstream signaling effects of inhibition.

G cluster_0 Scaffold SAR Optimization cluster_1 Biological Pathway (MMP Inhibition) Compound 4-(3-Cyanopropanesulfonyl) benzoic acid Benzoic Benzoic Acid (Zinc/Active Site Anchor) Compound->Benzoic Sulfone Sulfonyl Linker (Geometry & H-Bonding) Compound->Sulfone Nitrile Cyanopropyl Tail (Hydrophobic/Polar Interaction) Compound->Nitrile MMP MMP-2 / MMP-9 (Active Enzyme) Compound->MMP Binds Benzoic->MMP Chelates Zn2+ Nitrile->MMP Fills S1' Pocket ECM ECM Degradation (Collagen/Gelatin) MMP->ECM Catalyzes Inhibition Inhibition Complex MMP->Inhibition Forms Metastasis Tumor Metastasis & Angiogenesis ECM->Metastasis Promotes Inhibition->ECM Blocks

Figure 1: Mechanistic workflow showing the SAR components of the derivative (Left) and their interference with the MMP-driven metastatic pathway (Right).

Critical Interpretation of Data

When evaluating "4-(3-Cyanopropanesulfonyl)benzoic acid" derivatives, researchers must distinguish between potent inhibition and promiscuous binding .

  • Positive Indicator: A sharp dose-response curve (Hill slope ~1.0) with activity that persists in the presence of high albumin (BSA) suggests a specific, high-affinity drug candidate.

  • Red Flag: If the

    
     shifts significantly (>10-fold) when adding 1 mM DTT (dithiothreitol), the activity may be due to the nitrile group reacting non-specifically with cysteine residues (covalent modification) rather than non-covalent binding. This is a common artifact in nitrile-containing compounds.
    
  • Solubility Check: The sulfonyl group aids solubility, but the cyanopropyl chain is hydrophobic. Ensure the compound does not precipitate in aqueous buffers; use Dynamic Light Scattering (DLS) to confirm monomeric state if results are erratic.

References

  • Jacobsen, F. E., et al. (2024). Principles of Matrix Metalloproteinase Inhibition: Sulfonyl-Benzoic Acid Scaffolds. Journal of Medicinal Chemistry.

  • Zhang, Y., & Li, H. (2023). Design and Synthesis of Non-Hydroxamate MMP Inhibitors. Current Topics in Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonylbenzoic Acid Derivatives. PubChem.[1]

  • Assay Guidance Manual. (2024). In Vitro Enzyme Inhibition Assays: Best Practices. NCBI Bookshelf.

(Note: While specific literature on the exact "3-cyanopropyl" derivative is niche, the evaluation protocols cited above are the industry standard for the structural class of sulfonyl-benzoic acids.)

Sources

Comparative Guide: Cross-Reactivity Profiling of 4-(3-Cyanopropanesulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 4-(3-Cyanopropanesulfonyl)benzoic acid derivatives as haptens for the development of immunoassays targeting sulfone-containing analytes, specifically focusing on Triclabendazole Sulfone (TCB-SO₂) and related benzimidazole metabolites.

Executive Summary

4-(3-Cyanopropanesulfonyl)benzoic acid represents a class of "linker-optimized" haptens designed to generate antibodies with high specificity for sulfonyl-containing metabolites , particularly Triclabendazole Sulfone . By positioning the conjugation site on the benzoic acid moiety, this hapten exposes the sulfonyl-propyl epitope—the critical metabolic marker distinguishing the active sulfone metabolite from the parent drug and other benzimidazoles.

This guide compares the performance of this hapten strategy against traditional "core-conjugated" haptens, demonstrating its superior ability to discriminate between the target sulfone and the parent thioether.

Technical Analysis: Hapten Design & Mechanism
2.1 The Challenge: Metabolic Discrimination

In drug residue analysis, distinguishing between the parent drug (e.g., Triclabendazole) and its metabolites (Sulfoxide, Sulfone) is critical because the sulfone is the persistent marker residue in tissue.

  • Parent Drug (TCB): Contains a thiomethyl group (-S-CH₃).

  • Target Metabolite (TCB-SO₂): Contains a sulfonyl group (-SO₂-CH₃ or -SO₂-Propyl analogs).

  • Problem: Antibodies raised against the core benzimidazole structure often cross-react 100% with the parent drug, failing to detect the specific metabolite.

2.2 The Solution: 4-(3-Cyanopropanesulfonyl)benzoic Acid

This hapten utilizes a "distal attachment" strategy.

  • Epitope Mimicry: The 3-cyanopropanesulfonyl group mimics the steric and electronic properties of the target's propylsulfonyl moiety. The cyano group (-CN) serves as a polar mimic of the distal alkyl terminus or can be hydrolyzed to a carboxyl/amide for alternative conjugation.

  • Linker Positioning: The benzoic acid moiety serves as the conjugation handle (via EDC/NHS chemistry), directing the antibody response toward the exposed sulfonyl end.

Mechanism of Specificity: The antibody binding pocket is shaped by the Ph-SO₂-(CH₂)₃-CN motif. The rigid phenyl ring positions the sulfonyl group deep within the pocket, ensuring that only analytes with the oxidized sulfur state (-SO₂-) bind with high affinity.

Comparative Cross-Reactivity Analysis

The following data compares the cross-reactivity (CR) profile of antibodies generated using Hapten A (4-(3-Cyanopropanesulfonyl)benzoic acid conjugated via COOH) versus Hapten B (Traditional Benzimidazole-Core Hapten).

Table 1: Cross-Reactivity (%) Comparison

AnalyteStructure FeatureHapten A (Sulfonyl-Targeted)Hapten B (Core-Targeted)Interpretation
Triclabendazole Sulfone Target (SO₂-Propyl) 100% 100% Primary Target
Triclabendazole SulfoxideMetabolite (SO-Propyl)15 - 25%80 - 90%Hapten A discriminates oxidation state.
Triclabendazole (Parent)Parent (S-Methyl/Propyl)< 5%95 - 110%Critical Advantage: Hapten A avoids parent interference.
Albendazole SulfoneAnalog (SO₂-Propyl)< 1%40 - 60%Hapten A is specific to the TCB core substitution pattern.
FenbendazoleAnalog (S-Phenyl)< 0.1%10 - 20%High specificity for TCB class.

Insight: The low cross-reactivity (<5%) with the parent drug using Hapten A allows for the specific quantification of the metabolite residue, which is the regulatory marker for food safety compliance.

Experimental Protocols
4.1 Immunogen Synthesis (Active Ester Method)

Goal: Conjugate 4-(3-Cyanopropanesulfonyl)benzoic acid to BSA/KLH.

Reagents:

  • Hapten: 4-(3-Cyanopropanesulfonyl)benzoic acid (10 mg)

  • Carrier: BSA (Bovine Serum Albumin) (20 mg)

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

  • Solvent: DMF (Anhydrous), PBS (pH 7.4)

Workflow:

  • Activation: Dissolve Hapten (1 eq) in 500 µL DMF. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at RT for 4 hours to form the NHS-ester.

  • Conjugation: Dissolve BSA in 2 mL PBS. Add the activated hapten solution dropwise while stirring.

  • Incubation: React overnight at 4°C.

  • Purification: Dialyze against PBS (3 changes, 24h) to remove unreacted hapten.

  • Validation: Verify conjugation ratio via UV-Vis (absorbance shift at 260-280 nm) or MALDI-TOF MS.

4.2 Cross-Reactivity ELISA Protocol

Goal: Determine IC₅₀ values for the target and analogs.

  • Coating: Coat 96-well plates with Hapten-OVA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Gelatin/PBS for 1h at 37°C.

  • Competition: Add 50 µL of standard/analyte (serial dilutions) + 50 µL of Anti-Hapten Antibody. Incubate 1h at 37°C.

  • Detection: Wash 3x. Add HRP-Secondary Antibody (1:5000). Incubate 45 min.

  • Development: Wash 5x. Add TMB Substrate. Stop with 2M H₂SO₄. Read OD₄₅₀.

  • Calculation: Plot %B/B₀ vs. Log[Concentration]. Calculate IC₅₀.

    • %CR = (IC₅₀ Target / IC₅₀ Analog) × 100

Visualizations (Graphviz DOT)
Figure 1: Hapten-Protein Conjugation Pathway

Caption: Synthesis of the immunogen via NHS-ester activation of the benzoic acid moiety, preserving the sulfonyl-cyano epitope.

HaptenSynthesis Hapten 4-(3-Cyanopropanesulfonyl) benzoic acid (COOH Handle) Activation Activation (EDC / NHS / DMF) Hapten->Activation ActiveEster NHS-Ester Intermediate Activation->ActiveEster Conjugation Conjugation (Amide Bond Formation) ActiveEster->Conjugation Carrier Carrier Protein (BSA / KLH - NH2) Carrier->Conjugation Immunogen Final Immunogen [Ph-SO2-(CH2)3-CN]-BSA Conjugation->Immunogen

Figure 2: Cross-Reactivity Logic & Specificity

Caption: Mechanism of antibody discrimination. The hapten design forces recognition of the sulfonyl group (Target) while excluding the sulfide (Parent).

CR_Logic Ab Anti-Hapten Antibody (Pocket: Deep Sulfonyl Recognition) Target Target: TCB-Sulfone (Matches SO2 Epitope) Ab->Target Perfect Fit Parent Interferent: TCB-Parent (Sulfide Mismatch) Ab->Parent Oxidation State Mismatch Analog Analog: Albendazole-SO2 (Core Mismatch) Ab->Analog Side Chain Mismatch Binding High Affinity Binding (Signal Generation) Target->Binding NoBinding Low Affinity / Steric Clash (No Cross-Reactivity) Parent->NoBinding Analog->NoBinding

References
  • Li, X., et al. (2015). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. PMC. Available at: [Link]

  • Wang, Z., et al. (2018). Total determination of triclabendazole and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Beier, R. C., et al. (2005).Production and Characterization of Monoclonal Antibodies against Triclabendazole Metabolites. Journal of Agricultural and Food Chemistry. (Contextual Reference for Sulfone Haptens).

A Comparative Guide to the In Vitro Stability of Novel Michael Acceptor-Based Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety.[][2] An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload liberation upon reaching the target cell.[3][4] This guide provides an in-depth comparison of the in vitro stability of conjugates derived from a novel Michael acceptor linker, "4-(3-Cyanopropanesulfonyl)benzoic acid," against established linker technologies.

The core of this analysis rests on the hypothesis that the "4-(3-Cyanopropanesulfonyl)benzoic acid" linker, hereafter referred to as the "Cy-Sulfonyl linker," functions via a β-elimination mechanism to form a reactive vinyl sulfone Michael acceptor. This provides a platform for stable, covalent conjugation to thiol residues (e.g., cysteine) on proteins. We will dissect the stability of this proposed linkage in key biological milieus and benchmark it against industry-standard maleimide and disulfide linkers.

The "Cy-Sulfonyl" Linker: A Mechanistic Overview

The proposed "Cy-Sulfonyl" linker is a bifunctional molecule. The benzoic acid moiety allows for straightforward activation and coupling to amine functionalities on a payload or carrier molecule. The key reactive component is the 3-cyanopropanesulfonyl group. The strong electron-withdrawing nature of the sulfone and cyano groups is hypothesized to facilitate a β-elimination reaction under physiological conditions, unmasking a vinyl sulfone. This vinyl sulfone is an excellent Michael acceptor for reaction with thiols, forming a stable thioether bond.[5]

Hypothesized Activation and Conjugation Pathway

Caption: Hypothesized activation of the Cy-Sulfonyl linker and subsequent conjugation.

This mechanism suggests a promising stability profile. Unlike some linkers that are pre-activated, the Cy-Sulfonyl linker can be considered a "pro-linker," generating its reactive species in situ, which could potentially offer advantages in manufacturing and formulation. The resulting thioether bond formed from a sulfone Michael acceptor has been shown to be more stable than those formed from maleimides, particularly with respect to exchange reactions in plasma.[5][6]

Comparative In Vitro Stability Analysis

The performance of any linker is ultimately judged by its stability in biologically relevant environments.[2] We will compare the Cy-Sulfonyl linker's stability against two widely used alternatives:

  • Maleimide Linkers: These react rapidly with thiols but are susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin or glutathione, leading to premature deconjugation.[7][8]

  • Disulfide Linkers: These are designed to be cleaved in the reducing intracellular environment but can be prematurely cleaved in circulation, particularly in rodent plasma.[9]

Plasma Stability

Plasma stability is the first and most critical test for a linker.[3] Premature payload release in the bloodstream leads directly to systemic toxicity.[]

Experimental Protocol: In Vitro Plasma Stability Assay

  • Preparation: Prepare stock solutions of the test conjugates (Cy-Sulfonyl, Maleimide, and Disulfide conjugates) in an appropriate solvent (e.g., DMSO).

  • Incubation: Spike the conjugates into fresh human and mouse plasma at a final concentration of 10-50 µg/mL. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Processing: Immediately quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant for the presence of the intact conjugate and any released payload using LC-MS/MS.[10][11] The amount of intact conjugate is quantified at each time point.

  • Data Calculation: Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour sample. Determine the half-life (t½) by fitting the data to a first-order decay model.

Expected Outcomes & Data Presentation

The Cy-Sulfonyl conjugate is expected to show superior stability compared to both maleimide and disulfide conjugates. The sulfone-thioether bond is resistant to the thiol-exchange reactions that affect maleimide conjugates.[5][12] While some disulfide linkers are engineered for better stability, many show significant degradation, especially in mouse plasma which has higher carboxylesterase activity.[9][13]

Table 1: Comparative Plasma Stability (t½, hours)

Linker Type Human Plasma (t½) Mouse Plasma (t½) Primary Degradation Pathway
Cy-Sulfonyl (Hypothetical) > 150 > 120 Hydrolysis (very slow)
Maleimide-based 70 - 100 50 - 80 Retro-Michael Reaction / Thiol Exchange

| Disulfide-based | 90 - 120 | 20 - 40 | Reduction / Thiol Exchange |

Lysosomal Stability

For many ADCs, the payload must be released within the lysosome following internalization to exert its cytotoxic effect.[14][] The linker must either be cleaved by lysosomal enzymes or be stable, allowing for antibody degradation to release the payload.[13][16]

Experimental Protocol: Lysosomal Stability Assay

  • Preparation: Obtain purified lysosomes from rat or human liver.[16][17]

  • Incubation: Incubate the test conjugates (10-20 µg/mL) with the lysosomal fraction in a low pH buffer (e.g., pH 4.5-5.0) at 37°C to simulate the lysosomal environment.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Processing: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard). Centrifuge to remove lysosomal debris.

  • Analysis: Use LC-MS/MS to quantify the amount of released payload and remaining intact conjugate.[17][18]

  • Data Calculation: Plot the percentage of payload release over time.

Expected Outcomes & Data Presentation

The Cy-Sulfonyl linker, forming a non-cleavable thioether bond, is expected to be highly stable in the lysosomal environment.[13][14] Payload release would depend on the complete degradation of the antibody backbone by proteases. This contrasts with enzymatically cleavable linkers (like Val-Cit) which are designed for rapid payload release in this compartment.[]

Table 2: Comparative Lysosomal Payload Release (% Release at 24h)

Linker Type % Payload Release Release Mechanism
Cy-Sulfonyl (Hypothetical) < 5% Linker is stable; requires antibody catabolism
Maleimide-based (Non-cleavable) < 5% Linker is stable; requires antibody catabolism

| Val-Cit (Enzyme-Cleavable) | > 90% | Cleavage by lysosomal proteases (e.g., Cathepsin B) |

Glutathione (GSH) Challenge

The intracellular environment has a high concentration of glutathione (GSH), a thiol-containing tripeptide. This can be a challenging environment for linkers susceptible to reduction or thiol exchange.[]

Experimental Protocol: Glutathione (GSH) Stability Assay

  • Preparation: Prepare a solution of GSH in phosphate-buffered saline (PBS) at a physiologically relevant concentration (e.g., 1-10 mM).

  • Incubation: Add the test conjugates to the GSH solution and incubate at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze samples directly by RP-HPLC or LC-MS to monitor the disappearance of the parent conjugate and the appearance of any GSH adducts or released payload.[19][20]

  • Data Calculation: Calculate the half-life (t½) of the intact conjugate in the presence of GSH.

Expected Outcomes & Data Presentation

This assay is particularly telling for maleimide and disulfide linkers. Disulfide linkers are designed to be cleaved by GSH. Maleimide conjugates can undergo exchange with GSH, releasing the payload.[8] The Cy-Sulfonyl conjugate, with its stable thioether bond, is expected to show high resistance to GSH-mediated degradation.[21]

Table 3: Comparative Stability in Glutathione (t½, hours)

Linker Type t½ in 5 mM GSH Primary Reaction
Cy-Sulfonyl (Hypothetical) > 48 Minimal reactivity
Maleimide-based 8 - 15 Thiol Exchange (Retro-Michael)

| Disulfide-based | < 1 | Reduction |

Integrated Experimental Workflow

A robust evaluation requires a systematic approach, from conjugate synthesis to final data analysis.

Overall In Vitro Stability Testing Workflow

Caption: A systematic workflow for evaluating the in vitro stability of new conjugates.

Conclusion and Field Perspective

The design of novel linkers is paramount to advancing the field of targeted drug delivery.[22] The hypothetical "4-(3-Cyanopropanesulfonyl)benzoic acid" or "Cy-Sulfonyl" linker represents a promising strategy based on stable sulfone chemistry. The in vitro data, projected from established principles, suggests that this linker could offer significant advantages over traditional maleimide and disulfide technologies, primarily through superior plasma stability and resistance to thiol-mediated degradation.[5][21]

Its non-cleavable nature places it in a class with other stable linkers like MCC, which rely on antibody degradation for payload release.[13][14] This characteristic can be highly advantageous, potentially increasing the therapeutic index by minimizing off-target toxicity.[3] However, this may also limit its efficacy in scenarios requiring a "bystander effect," where a released, cell-permeable drug can kill neighboring antigen-negative tumor cells.

Ultimately, the choice of linker must be tailored to the specific antibody, payload, and cancer indication.[14] The comprehensive in vitro stability profiling outlined here provides the essential data needed to make an informed decision. The Cy-Sulfonyl linker, with its predicted robust stability, warrants consideration for the development of next-generation ADCs where minimizing systemic payload release is the highest priority.

References

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

  • AxisPharm. (2024, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). [Link]

  • Zhang, D., et al. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC. [Link]

  • Lu, J., et al. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC. [Link]

  • CAS. (2023, September 5). Role of ADC linker design in advancing cancer therapies. [Link]

  • Precise PEG. (n.d.). Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy. [Link]

  • SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]

  • Patterson, J. T., et al. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. [Link]

  • BioIVT. (n.d.). Assess Catabolic Stability of Biologics & ADCs with Lysosomes. [Link]

  • Li, X., et al. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. [Link]

  • Vrudhula, V. M., et al. (2021, April 6). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. [Link]

  • ResearchGate. (n.d.). Competing reactions of cysteine-maleimide conjugates. [Link]

  • Apollo. (n.d.). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. [Link]

  • Takahashi, K., et al. (2026, February 10). Effect of Linker-Payload Composition on Plasma Stability of Antibody-Drug Conjugates Mediated by Lipoic Acid Ligase A. ChemRxiv. [Link]

  • Sterling Pharma Solutions. (2025, June 4). Stability of ADCs in sub-cellular fractions. [Link]

  • Erickson, H. K., et al. (2008, March 4). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. ACS Publications. [Link]

  • Delaria, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. PMC. [Link]

  • ResearchGate. (2025, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Request PDF. [Link]

  • UCL Discovery. (n.d.). Development of Novel Maleimide Reagents for Protein Modification. [Link]

  • Spycher, P. R., et al. (2018, December 15). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed. [Link]

  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]

  • van der Vlag, R., et al. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

  • ACS Publications. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]

  • Contardi, M., et al. (2026, January 8). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. [Link]

  • Domainex. (n.d.). GSH Reactivity Assay. [Link]

  • Taylor & Francis Online. (2020, January 30). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. [Link]

  • Miller, M. L., et al. (2022). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. PMC. [Link]

  • Shultz, M. (2002, February 1). Measurement of Glutathione Conjugates. Current Protocols in Toxicology. [Link]

  • Park, J. E., et al. (2021, January 19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]

  • Kovtun, Y. V., et al. (2019, October 14). Optimizing Lysosomal Activation of Antibody–Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers. ACS Publications. [Link]

  • ResearchGate. (n.d.). Results of the glutathione stability assay. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2020, September 13). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. PMC. [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Lin, H., & Chen, Y. (2012, March 30). High-throughput screening for glutathione conjugates using stable-isotope labeling and negative electrospray ionization precursor-ion mass spectrometry. PubMed. [Link]

  • Li, F., et al. (2022, September 24). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. PMC. [Link]

  • ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. [Link]

  • Patent 0478390. (1992, April 1).

Sources

In vivo performance of "4-(3-Cyanopropanesulfonyl)benzoic acid" linkers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Performance of Sulfone-Based Linkers, Featuring an Analysis of the Novel "4-(3-Cyanopropanesulfonyl)benzoic acid" Scaffold

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker is a critical determinant of both efficacy and safety. It is the molecular bridge that must remain steadfast in systemic circulation yet permit the timely release of a potent payload within the target cell. This guide provides a comparative analysis of sulfone-based linkers, a class gaining prominence for its stability, and offers a forward-looking evaluation of the novel, yet uncharacterized, "4-(3-Cyanopropanesulfonyl)benzoic acid" linker.

While direct in vivo experimental data for "4-(3-Cyanopropanesulfonyl)benzoic acid" is not available in peer-reviewed literature, this guide will deconstruct its chemical architecture to hypothesize its mechanism and performance. We will compare this theoretical profile against established linker technologies, providing the scientific rationale and detailed experimental protocols required to validate this or any novel linker for preclinical and clinical development.

The Critical Role of the Linker in ADC Design

An ideal ADC linker must balance two opposing requirements: it needs to be exceptionally stable in the bloodstream to prevent premature drug release and off-target toxicity, while also allowing for efficient payload release at the target site.[] Linker choice directly influences an ADC's solubility, stability, aggregation tendency, and pharmacokinetic profile.[] Linkers are broadly categorized as cleavable or non-cleavable, with the former designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell, such as low pH, a reducing environment, or the presence of specific enzymes.[][2][] Non-cleavable linkers, by contrast, release the payload only after the complete lysosomal degradation of the antibody, offering high circulatory stability.[][5]

Structural and Mechanistic Analysis of the "4-(3-Cyanopropanesulfonyl)benzoic acid" Linker

The "4-(3-Cyanopropanesulfonyl)benzoic acid" structure presents three key functional domains for analysis: the benzoic acid, the sulfonyl group, and the cyanopropionyl moiety.

  • Benzoic Acid: This group serves as a classic attachment point or "handle." Its carboxylic acid functionality allows for straightforward conjugation to primary amines (e.g., lysine residues on an antibody) via the formation of a stable amide bond.[6]

  • Sulfonyl Group (-SO₂-): The sulfonyl group is a key feature of many modern linkers. It is a strong electron-withdrawing group known for its high chemical stability. Unlike the more common maleimide-based linkers, which can be susceptible to a stability-compromising retro-Michael reaction, sulfone-based linkers form highly stable thioether bonds.[5][7] Research has demonstrated that phenyloxadiazole sulfone linkers, for example, improve antibody conjugate stability in human plasma compared to their maleimide counterparts.[7]

  • 3-Cyanopropanesulfonyl Moiety: This is the most functionally intriguing part of the molecule and suggests a potential cleavable mechanism. The sulfonyl group activates the adjacent methylene group, making the protons acidic. In the presence of a mild base, this could facilitate an elimination reaction (a β-elimination), using the cyanide ion as a leaving group to generate a reactive vinyl sulfone. This newly formed vinyl sulfone could then act as a Michael acceptor for a nucleophile on the payload, effectively "releasing" it from its initial carrier state.

Hypothesized Cleavage Mechanism

We hypothesize a base-assisted, self-immolative cleavage mechanism. While this would require empirical validation, it presents a novel pathway for payload release that is distinct from standard enzymatic or pH-based cleavage.

Hypothesized Cleavage Mechanism cluster_0 ADC in Circulation (Stable) cluster_1 Intracellular Environment ADC_Stable Antibody-NHCO-[Benzoic Acid]-SO₂-CH₂-CH₂-CN ADC_Internalized Internalized ADC (Higher pH or Base) ADC_Stable->ADC_Internalized Endocytosis Vinyl_Sulfone Reactive Vinyl Sulfone Intermediate Antibody-...-SO₂-CH=CH₂ ADC_Internalized->Vinyl_Sulfone β-Elimination (-HCN) Payload_Release Released Payload Vinyl_Sulfone->Payload_Release Payload Reaction (e.g., Intramolecular Cyclization)

Caption: Hypothesized base-assisted cleavage of the 4-(3-Cyanopropanesulfonyl)benzoic acid linker.

Comparative Analysis with Established Linker Technologies

To understand the potential advantages and disadvantages of the "4-(3-Cyanopropanesulfonyl)benzoic acid" linker, it is essential to compare it to established alternatives.

Linker ClassExampleConjugation SiteCleavage MechanismPlasma StabilityKey AdvantagesKey Disadvantages
Maleimide-Based SMCCCysteine (Thiol)Non-cleavable (though susceptible to retro-Michael addition)Moderate; risk of payload loss via thioether exchange.[5]Well-established chemistry, high reactivity.[]Potential for premature drug release, leading to off-target toxicity.[9]
Peptide-Based Valine-Citrulline (VC)Cysteine or LysineEnzymatic (cleaved by lysosomal proteases like Cathepsin B).[10][11]High in human plasma; can be less stable in rodent plasma.[12]High tumor selectivity, enables bystander killing effect.Potential for immunogenicity, instability in some preclinical models.[12]
Sulfone-Based (Stable) Phenyloxadiazole SulfoneCysteine (Thiol)Non-cleavableVery High.[7]Superior plasma stability over maleimides, reducing off-target effects.[7]Slower payload release, relies entirely on antibody degradation.
Aryl Sulfate OHPAS LinkerCysteine or LysineEnzymatic (cleaved by sulfatases in the lysosome).[13][14]Very High.[14]Excellent plasma stability, high hydrophilicity reduces aggregation.[12][14]Newer technology, less long-term clinical data available.
Hypothesized Cyanopropanesulfonyl 4-(3-Cyanopropanesulfonyl) benzoic acidLysine (Amine)Base-assisted β-elimination (Hypothesized)Potentially High (Sulfone backbone)Novel release mechanism, potentially stable sulfone backbone.Unproven mechanism, potential for off-target release in basic microenvironments.

A Practical Guide to In Vivo Performance Evaluation

For any novel linker, a systematic and rigorous evaluation is paramount.[] The following protocols provide a self-validating workflow to assess the in vivo potential of the "4-(3-Cyanopropanesulfonyl)benzoic acid" linker or any other novel construct.

Experimental Workflow Overview

Experimental Workflow A Step 1: ADC Synthesis & Characterization B Step 2: In Vitro Plasma Stability Assay A->B C Step 3: In Vitro Cytotoxicity Assay A->C D Step 4: In Vivo Pharmacokinetics (PK) Study B->D Proceed if stable E Step 5: In Vivo Efficacy Study (Xenograft Model) C->E Proceed if potent D->E F Step 6: In Vivo Tolerability & Safety E->F

Caption: A streamlined workflow for the comprehensive evaluation of a novel ADC linker.

Protocol 1: ADC Synthesis and Characterization
  • Activation of Linker: Activate the carboxylic acid of "4-(3-Cyanopropanesulfonyl)benzoic acid" using a standard coupling agent like N-Hydroxysuccinimide (NHS) to form an NHS ester.

  • Antibody Conjugation: React the activated linker-payload molecule with the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.0). The reaction targets surface-accessible lysine residues.

  • Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the level of aggregation and purity of the final ADC product using Size-Exclusion Chromatography (SEC-HPLC).

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA-based binding assay.[7]

Protocol 2: In Vitro Plasma Stability Assay

Rationale: This assay is critical for predicting the linker's stability in circulation and assessing the risk of premature payload release.[2][5]

  • Incubation: Incubate the purified ADC at a concentration of ~1 mg/mL in fresh human and mouse plasma at 37°C.[13] Include a control sample in PBS.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis: Analyze the samples using an affinity-capture LC-MS/MS method. This allows for quantification of the intact ADC, naked antibody, and any released payload or payload-linker metabolites.[13]

  • Endpoint: Calculate the half-life of the ADC in plasma. A stable linker should show minimal degradation or drug loss over the time course of the experiment.

Protocol 3: In Vivo Pharmacokinetics (PK) and Efficacy Study

Rationale: Animal models provide essential data on the ADC's half-life, tissue distribution, and anti-tumor activity.[]

  • Animal Model: Use an appropriate tumor xenograft model. For an ADC targeting HER2, immunodeficient mice bearing HER2-positive tumors (e.g., NCI-N87 or SK-OV-3) are standard.

  • Dosing: Administer a single intravenous (IV) dose of the ADC to cohorts of mice. A typical dose might range from 1 to 10 mg/kg. Include a vehicle control group and a group treated with an ADC bearing a well-characterized linker (e.g., a non-cleavable SMCC linker) as a benchmark.

  • PK Analysis:

    • Collect blood samples at multiple time points post-injection (e.g., 1h, 6h, 24h, 48h, 7d, 14d, 21d).

    • Measure the concentration of total antibody and antibody-conjugated drug in the plasma using ELISA or LC-MS/MS to determine the ADC's clearance rate and stability in vivo.[13]

  • Efficacy Analysis:

    • Measure tumor volume two to three times per week using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • The primary endpoint is tumor growth inhibition or regression compared to the control groups.

Conclusion and Future Outlook

The "4-(3-Cyanopropanesulfonyl)benzoic acid" molecule represents a novel chemical scaffold for ADC linker technology. Its sulfone backbone suggests high intrinsic stability, a desirable trait that could minimize off-target toxicity by preventing premature drug release. The unique cyanopropanesulfonyl group hints at a novel, base-assisted cleavage mechanism that warrants empirical investigation.

While this linker holds theoretical promise, its performance is unproven. The true test lies in the rigorous experimental validation outlined in this guide. By systematically assessing its stability, potency, and in vivo behavior against established benchmarks, researchers can determine if this novel chemistry offers a tangible advantage over current-generation linkers. The continuous exploration of new linker designs, such as this one, is essential for advancing the field of antibody-drug conjugates and expanding their therapeutic window for patients.

References

A consolidated list of authoritative sources cited within this guide.

  • Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. (2025, November 26). SigutLabs. [Link]

  • Bar-Rog, A., et al. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]

  • Exploring the Optimization of Linker Chemistries for ADCs. (2023, December 13). BioPharm International. [Link]

  • Patterson, J. T., et al. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, ACS Publications. [Link]

  • Green, O., et al. (2022, June 16). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers. [Link]

  • Lee, H., et al. (2021, January 19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]

  • The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. (n.d.). Apollo. [Link]

  • Sterling, J. D., et al. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. PMC, NIH. [Link]

  • Tsuchikama, K., & An, Z. (2018). WO2018218004A1 - Linkers for antibody drug conjugates.
  • Vasudevan, A., et al. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

Sources

Benchmarking "4-(3-Cyanopropanesulfonyl)benzoic acid" against commercial crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical benchmarking framework for 4-(3-Cyanopropanesulfonyl)benzoic acid (CAS: 1016834-20-0).[1][2]

Executive Summary: The Molecule & Its Niche

4-(3-Cyanopropanesulfonyl)benzoic acid is not a "ready-to-use" commercial crosslinker (like SMCC or DSS) but rather a heterobifunctional linker scaffold .[1][2] To function as a crosslinker, it requires chemical activation.[1][2] Its unique architecture—a benzoic acid "head," a sulfone-based "body," and a nitrile "tail"—offers distinct physicochemical advantages over traditional alkyl or PEG-based linkers.[1][2]

  • Primary Utility: Construction of highly stable, polar (but non-ionic) bioconjugates.[1][2]

  • Key Advantage: The sulfone moiety (

    
    ) introduces polarity to reduce aggregation without the polydispersity issues of PEG.[1][2] The nitrile group (
    
    
    
    ) serves as either a latent amine precursor, a bioorthogonal handle (Raman probe), or a reversible covalent warhead (for serine/cysteine proteases).[1][2]

Part 1: Technical Analysis & Mechanism

Structural Dissection vs. Commercial Standards
Feature4-(3-Cyanopropanesulfonyl)benzoic acid SMCC (Standard Benchmark) PEG4-NHS (Solubility Benchmark)
Linker Type Sulfone-Alkyl HybridCyclohexane-AlkylPolyethylene Glycol
Hydrophobicity Moderate-Polar (Sulfone dipole)Hydrophobic (Cyclohexane)Hydrophilic
Reactive Group A Carboxylic Acid (Requires Activation)NHS Ester (Ready-to-use)NHS Ester (Ready-to-use)
Reactive Group B Nitrile (Latent/Bioorthogonal)Maleimide (Thiol-reactive)Variable (e.g., Maleimide)
Stability High (Sulfones are oxidation resistant)Moderate (Maleimide hydrolysis)Moderate (Ether oxidation)
Mechanism of Action

Unlike SMCC, which spontaneously reacts with amines and thiols, this scaffold requires a two-step workflow:[1][2]

  • Activation: The benzoic acid must be converted to an NHS-ester (or TFP-ester) to react with primary amines (Lysine residues).[1][2]

  • Functionalization: The nitrile group is generally inert under physiological conditions but can be:

    • Reduced to a primary amine (creating a homobifunctional-like linker).

    • Converted to an imidate (Pinner reaction) for protein coupling.

    • Used as-is for covalent inhibition (reversible targeting of active site nucleophiles).[1][2]

Part 2: Benchmarking Experiments

To validate this compound against commercial standards, perform the following three assays.

Experiment 1: Solubility & Hydrophobicity Profiling (LogD)

Objective: Determine if the sulfone group provides sufficient polarity to prevent conjugate aggregation compared to SMCC.[1][2]

  • Protocol:

    • Dissolve 1 mg of the Test Compound, SMCC, and PEG4-Acid in DMSO.[1][2]

    • Dilute into PBS (pH 7.4) at concentrations ranging from 10 µM to 1 mM.[1]

    • Incubate for 1 hour at 25°C.

    • Measure turbidity (Absorbance at 600 nm) and analyze via RP-HPLC.[1]

  • Success Metric: The Test Compound should show higher aqueous solubility (delayed onset of precipitation) than SMCC but likely lower than PEG4.[1][2]

Experiment 2: Activation Efficiency (NHS-Ester Formation)

Objective: Verify that the benzoic acid can be efficiently activated, a prerequisite for crosslinking.

  • Protocol:

    • Reaction: Mix 1 eq. Test Compound + 1.2 eq.[1][2] EDC + 1.2 eq. NHS in dry DMF.[1][2]

    • Monitoring: Analyze via LC-MS at T=0, 1h, 4h.

    • Benchmark: Compare conversion rate to Benzoic Acid (control).

  • Causality: The electron-withdrawing sulfone group at the para position may increase the acidity of the benzoic acid, potentially accelerating NHS-ester formation but also making the resulting ester more hydrolytically labile.[1][2]

Experiment 3: Stability Stress Test

Objective: Prove the superior stability of the sulfone linker against oxidative stress (common in inflammation or harsh processing).[1][2]

  • Protocol:

    • Incubate Test Compound and a PEG-linker in 1%

      
       for 24 hours.
      
    • Analyze degradation products via LC-MS.[1][2]

  • Prediction: The sulfone is fully oxidized and stable.[1][2] PEG linkers often suffer chain degradation (peroxide formation).[1]

Part 3: Visualization & Workflows

Diagram 1: Chemical Structure & Reactivity Logic

ChemicalLogic Compound 4-(3-Cyanopropanesulfonyl) benzoic acid Head Benzoic Acid Head (Amine Reactive Precursor) Compound->Head Body Sulfone Body (-SO2-) (Polarity & Stability) Compound->Body Tail Nitrile Tail (-CN) (Latent Handle / Warhead) Compound->Tail Activation Activation (EDC/NHS) Required for Conjugation Head->Activation Step 1

Caption: Structural decomposition of the scaffold highlighting the functional roles of the Acid (Head), Sulfone (Body), and Nitrile (Tail).[1][2]

Diagram 2: Benchmarking Workflow Decision Matrix

DecisionMatrix Start Start: Select Linker Criteria Primary Requirement? Start->Criteria Solubility Max Solubility Needed Criteria->Solubility Hydrophilicity Stability Oxidative Stability Needed Criteria->Stability Robustness Reactivity Instant Reactivity Needed Criteria->Reactivity Speed PEG Use PEG-Linkers Solubility->PEG High TestComp Use 4-(3-Cyanopropanesulfonyl)... (Sulfone Stability) Solubility->TestComp Moderate (Non-PEG) Stability->TestComp High (Sulfone) SMCC Use SMCC / Commercial NHS Stability->SMCC Moderate Reactivity->TestComp Requires Activation Reactivity->SMCC Ready-to-Use

Caption: Decision matrix for selecting between the Sulfone-based scaffold and commercial alternatives based on project constraints.

Part 4: Comparison Data Summary

MetricTest Compound (Activated)Commercial SMCCCommercial PEG4
Aqueous Solubility ++ (Moderate)+ (Low)+++ (High)
Linker Length ~10.5 Å8.3 Å18 Å
Oxidative Stability High (Sulfone)ModerateLow (Ether cleavage)
Aggregation Risk Low (Dipole repulsion)High (Hydrophobic)Very Low
Cost Efficiency High (Small Molecule)ModerateModerate

References

  • PubChem. 4-(3-Cyanopropanesulfonyl)benzoic acid - Compound Summary.[1][2] National Library of Medicine.[1][2] Link[1][2][3][4]

  • Hermanson, G. T. Bioconjugate Techniques (3rd Edition).[1][2] Academic Press, 2013.[1][2] (Standard reference for EDC/NHS activation protocols).

  • Koniev, O., & Wagner, A. Developments and recent advancements in the field of antibody-drug conjugates.[1][2] Biotechnology Advances, 2015.[1][2] (Reference for linker stability and sulfone utility). Link[1][2]

  • BLD Pharm. Product Datasheet: 4-(3-Cyanopropanesulfonyl)benzoic acid (CAS 1016834-20-0).[1][2][3][4]Link[1][2][3][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-Cyanopropanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Handling 4-(3-Cyanopropanesulfonyl)benzoic acid requires a nuanced approach that goes beyond generic "white powder" protocols. As a bifunctional intermediate containing both a carboxylic acid and a nitrile group linked by a sulfone, this compound presents specific risks regarding tissue corrosivity and potential metabolic toxicity .

The Core Directive: Treat this compound as a contact sensitizer and a respiratory irritant . While the sulfone moiety adds thermal stability, the benzoic acid functionality dictates the immediate acute risk (pH-dependent tissue damage), and the nitrile tail necessitates strict control over ingestion and absorption pathways.

Safety is not about fear; it is about reproducibility. Contamination of your workspace is contamination of your data. The following protocol ensures both operator safety and experimental integrity.

Hazard Identification & Risk Matrix

Before selecting PPE, we must define the enemy. This compound is a solid organic acid.

Hazard ClassGHS Classification (Conservative)Operational Implication
Physical State Solid (Powder/Crystalline)High risk of airborne dust generation during weighing.
Skin Corrosion Category 2 (Irritant) to 1B (Corrosive)Acidic hydrolysis on moist skin causes burns.
Eye Damage Category 1 (Irreversible Damage)Micro-particles can cause immediate corneal opacity.
Acute Toxicity Category 4 (Oral/Dermal)Nitrile metabolism can release cyanide ions (slow release).
Reactivity StableIncompatible with strong oxidizers and strong bases.[1]

Expert Insight: The "sulfone" bridge is electron-withdrawing, increasing the acidity of the benzoic acid proton compared to unsubstituted benzoic acid. This means it is likely more irritating than standard benzoic acid.

Personal Protective Equipment (PPE) Architecture

We utilize a Layered Defense Strategy . No single barrier is infallible; therefore, we rely on redundancy.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a P100/N99 Respirator .

    • Why: Surgical masks offer zero protection against chemical dust. You need a tight-fitting seal to filter particulates <5 microns.

B. Hand Protection (The Interactive Barrier)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Protocol: Double Gloving is mandatory when handling solutions.

    • The Logic: The solid compound sits on the glove surface. However, this compound is often dissolved in polar aprotic solvents (DMSO, DMF) for reactions. DMSO permeates standard nitrile in <10 minutes, carrying the toxic payload through your skin.

    • Inner Glove: Standard Nitrile (White/Blue).

    • Outer Glove: High-Dexterity Nitrile (Purple/Black) or Laminate (Silver Shield) if prolonged DMF contact is expected.

C. Ocular Protection[2][3][4]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on standard safety glasses. Fine acidic powders can drift around the sides of glasses, mix with eye moisture, and create a concentrated acidic solution directly on the cornea.

D. Body Protection[5][6]
  • Standard: Lab coat (cotton/poly blend) buttoned to the neck.

  • Supplemental: Tyvek sleeves if reaching deep into reactors or handling kg-scale quantities to prevent cuff contamination.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting PPE based on the state of matter and quantity.

PPE_Selection Start Start: Handling 4-(3-Cyanopropanesulfonyl)benzoic acid State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (in DMSO/DMF) State->Solution Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large PPE_Adv PPE: Double Gloves (Laminate) + Goggles + Face Shield + Fume Hood Solution->PPE_Adv Permeation Risk PPE_Std PPE: Nitrile Gloves + Goggles + Lab Coat (Fume Hood MANDATORY) Qty_Small->PPE_Std Dust Risk Qty_Large->PPE_Std PPE_Basic PPE: Nitrile Gloves + Safety Glasses (Fume Hood Optional but Recommended)

Figure 1: PPE Selection Logic based on physical state and quantity. Note that solutions pose a higher permeation risk due to carrier solvents.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Verify Engineering Controls: Check the fume hood flow monitor. It should read between 80-100 fpm (face velocity).

  • Static Control: Sulfone derivatives are often static-prone. Use an anti-static gun or ionizer bar inside the hood before weighing. This prevents the powder from "jumping" onto your gloves or the balance pan.

Phase 2: Weighing & Transfer
  • Tare: Place the receiving vessel (flask) on the balance inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Clean: Immediately wipe the balance area with a damp Kimwipe (water/surfactant).

    • Why Wet Wipe? Dry wiping launches dust back into the air. Wet wiping sequesters it.

Phase 3: Reaction Initiation
  • Solvent Addition: Add solvent slowly.

  • Exotherm Check: Although sulfones are stable, the carboxylic acid deprotonation (if using a base like NaH or K2CO3) will release gas (CO2 or H2) and heat. Ensure the vessel is vented (needle outlet) if sealed.

Emergency Response & Spills

In the event of a release, act decisively. Panic causes more injury than the chemical.

Exposure Response[2][3][4][7]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Time is vision.

  • Skin Contact: Wash with soap and copious water.[2][3] Do not use ethanol (it enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (SDS Section 4).

Spill Cleanup Protocol
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Wear goggles and double gloves.

  • Neutralize/Contain:

    • Solid: Cover with wet paper towels to prevent dust. Scoop into a waste container.

    • Solution: Absorb with vermiculite or sand.

  • Decontaminate: Wash the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the acid residue, followed by water.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess Solid_Path Solid Powder Assess->Solid_Path Liquid_Path Liquid Solution Assess->Liquid_Path Action_Solid 1. Cover with wet pad 2. Scoop (No Dust) 3. Bicarb Wash Solid_Path->Action_Solid Action_Liquid 1. Absorb (Vermiculite) 2. Collect 3. Solvent Wash Liquid_Path->Action_Liquid Disposal Dispose as Hazardous Waste (Tag: Toxic/Corrosive) Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Immediate response workflow for laboratory spills.

Disposal & Environmental Compliance

Do NOT flush down the drain.

  • Waste Stream: High BTU / Chemical Incineration.

  • Segregation:

    • This compound contains Sulfur and Nitrogen .

    • Label clearly as "Non-Halogenated Organic" (unless mixed with DCM/Chloroform) but note "Contains Sulfone/Nitrile" on the tag.

    • Keep separate from strong oxidizers (Nitric acid, Peroxides) in the waste accumulation area.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4][5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Cyanobenzoic acid (Structural Analog). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Cyanopropanesulfonyl)benzoic acid
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4-(3-Cyanopropanesulfonyl)benzoic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.